molecular formula C6H12O6 B119587 L-Talose CAS No. 23567-25-1

L-Talose

Cat. No.: B119587
CAS No.: 23567-25-1
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-OMMKOOBNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Talose is a rare aldohexose sugar that serves as a valuable building block in glycobiology and pharmaceutical research. Its scarcity in nature has driven the development of innovative enzymatic and synthetic production methods, making it an attractive target for biocatalytic and synthetic chemistry studies . This monosaccharide is a key precursor in the synthesis of various bioactive natural products and antibiotics. Notably, it forms the 6-deoxytalose group found in Caminoside A, an antimicrobial compound isolated from the marine sponge Caminus sphaeroconia . Furthermore, methylated derivatives of talose have been identified as submillimolar inhibitors of galactose-binding galectins, proteins implicated in inflammatory processes and cancer, highlighting its potential in therapeutic development . Research into its production has revealed efficient biochemical pathways; for instance, the cellobiose 2-epimerase from Rhodothermus marinus (RmCE) can directly convert the more common sugar D-galactose into D-talose, a discovery with significant industrial relevance . The study of this compound and its incorporation into more complex structures, such as the tetrasaccharide repeating unit of the O-specific polysaccharide from Enterobacter cloacae G3422, remains an active and challenging area of synthetic chemistry, underscoring its importance in understanding bacterial cell surfaces and immunochemistry . As a substrate for enzymes like galactose oxidase, this compound also provides a tool for probing enzyme specificity and mechanism . This combination of applications in drug discovery, chemical biology, and synthetic methodology makes this compound a compound of sustained interest for the research community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-OMMKOOBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319160
Record name L-Talose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23567-25-1
Record name L-Talose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23567-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Talose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Talose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-talose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of L-Talose, a rare aldohexose sugar. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical, physical, and biological characteristics.

Chemical and Physical Properties

This compound is an unnatural monosaccharide and a C-2 epimer of L-galactose.[1] It is soluble in water and slightly soluble in methanol.[1][2] As a rare sugar, its unique stereochemistry offers potential for various applications in glycobiology and pharmaceutical research.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₆H₁₂O₆[4][5][6][7][8]
Molecular Weight 180.16 g/mol [4][5][7][8]
CAS Number 23567-25-1[1][4][8]
Appearance White to almost white crystalline powder or solid[4][5][9]
Melting Point 133-138 °C[4][10]
Solubility Slightly soluble in DMSO and water[4]
Optical Rotation [α]D -19.8° (at 14°C)[11]
Purity ≥98% (HPLC)[5][12]

Biological Significance and Activity

This compound, though rare in nature, plays a significant role in the structure of bacterial cell walls and has demonstrated various biological activities.

  • Bacterial Polysaccharides: 6-deoxy-L-talose is a key component of the O-polysaccharide of several bacteria, including Aggregatibacter actinomycetemcomitans and as part of the lipopolysaccharides (LPS) in strains like Burkholderia pseudomallei.[3] These structures are crucial for the structural integrity of the bacterial cell wall and are involved in the interaction with the host immune system.[3]

  • Antimetabolite Activity: Studies have indicated that this compound can exhibit growth inhibitory effects against the nematode Caenorhabditis elegans, suggesting it may act as an antimetabolite by interfering with carbohydrate metabolism due to its structural similarity to more common sugars.[3]

  • Enzyme Inhibition: this compound has been observed to inhibit certain glycosidases, enzymes responsible for the breakdown of complex carbohydrates. This can influence metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[3] Methylated derivatives of talose have also been identified as inhibitors of galactose-binding galectins, which are implicated in inflammation and cancer.[3][13]

Diagram 1: Role of this compound in Bacterial Pathogenesis

bacterial_pathogenesis Bacterial Cell Bacterial Cell LPS (with this compound) LPS (with this compound) Bacterial Cell->LPS (with this compound) expresses TLR4 TLR4 LPS (with this compound)->TLR4 binds to Host Immune Cell Host Immune Cell Inflammatory Response Inflammatory Response Host Immune Cell->Inflammatory Response initiates TLR4->Host Immune Cell on

Caption: this compound as a component of bacterial LPS interacts with host immune cells.

Synthesis and Production

The scarcity of this compound in nature has driven the development of various synthetic and enzymatic production methods.

Chemical Synthesis

One of the earliest reported methods for synthesizing this compound involves the reduction of L-talonic lactone, which is obtained from L-galactonic acid through epimerization.[11] More recent de novo asymmetric syntheses have been developed to produce both D- and this compound from achiral starting materials, offering a highly efficient route.[14]

Enzymatic Production

Enzymatic methods provide a more specific and often more efficient route to this compound and its derivatives.

  • L-Rhamnose Isomerase: L-rhamnose isomerase can catalyze the isomerization of L-tagatose to this compound.[3]

  • L-Ribose Isomerase: L-ribose isomerase from Cellulomonas parahominis has been shown to convert L-psicose to L-allose and D-tagatose to D-talose.[15][16] While this produces the D-enantiomer, it highlights the potential of isomerases in rare sugar synthesis.

Diagram 2: Enzymatic Synthesis of this compound

enzymatic_synthesis cluster_synthesis This compound Synthesis Pathway cluster_enzymatic Alternative Enzymatic Route L-Galactonic Acid L-Galactonic Acid L-Talonic Lactone L-Talonic Lactone L-Galactonic Acid->L-Talonic Lactone Epimerization This compound This compound L-Talonic Lactone->this compound Reduction L-Tagatose L-Tagatose L-Rhamnose Isomerase L-Rhamnose Isomerase L-Tagatose->L-Rhamnose Isomerase L-Talose_alt This compound L-Tagatose->L-Talose_alt Isomerization L-Rhamnose Isomerase->L-Talose_alt

Caption: Chemical and enzymatic pathways for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are often proprietary or specific to the research context. However, based on published literature, a general methodology for the enzymatic production of talose isomers can be outlined.

Protocol 1: Enzymatic Isomerization of a Ketose to an Aldose (General)

This protocol is a generalized representation based on the enzymatic conversion of ketoses to aldoses as described for talose isomers.[15][17]

1. Enzyme Immobilization:

  • Partially purified recombinant L-ribose isomerase is immobilized on a suitable resin (e.g., DIAION HPA25L). This enhances enzyme stability and reusability.[15][17]

2. Reaction Mixture Preparation:

  • Prepare a solution of the starting ketose (e.g., 10% w/v D-tagatose in a suitable buffer).[15]

3. Isomerization Reaction:

  • Incubate the substrate solution with the immobilized enzyme at a controlled temperature (e.g., 40°C) until equilibrium is reached.[15] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

4. Product Separation and Purification:

  • After the reaction, the enzyme is removed by filtration.
  • The resulting sugar mixture is separated using chromatographic techniques.
  • The purified talose fraction is concentrated by evaporation.

5. Crystallization:

  • The concentrated syrup is cooled (e.g., to 4°C) to induce crystallization.[15][17]
  • The crystals are collected by filtration and dried.

6. Analysis:

  • The final product is characterized by HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and measurement of its optical rotation to confirm its identity and purity.[16][17]

Diagram 3: Experimental Workflow for Enzymatic Production of Talose

experimental_workflow Start Start Immobilize Enzyme Immobilize Enzyme Start->Immobilize Enzyme Prepare Substrate Prepare Substrate Start->Prepare Substrate Enzymatic Reaction Enzymatic Reaction Immobilize Enzyme->Enzymatic Reaction Prepare Substrate->Enzymatic Reaction Separation Separation Enzymatic Reaction->Separation Purification Purification Separation->Purification Crystallization Crystallization Purification->Crystallization Analysis Analysis Crystallization->Analysis End End Analysis->End

Caption: A generalized workflow for the enzymatic production and purification of talose.

Applications in Drug Development

The unique structural and biological properties of this compound and its derivatives make them interesting candidates for drug development.

  • Antimicrobial Agents: As a component of bacterial antigens, derivatives of this compound could be explored for the development of novel antibacterial agents or vaccines.[3]

  • Anti-inflammatory and Anti-cancer Agents: The inhibitory effect of talose derivatives on galectins suggests their potential as therapeutics for inflammatory diseases and cancer.[3][13]

Conclusion

This compound is a rare sugar with distinct physicochemical properties and biological activities. Its role as a component of bacterial cell surface structures and its potential as an enzyme inhibitor and antimetabolite highlight its importance in biomedical research. Advances in both chemical and enzymatic synthesis are making this compound more accessible for in-depth studies and potential therapeutic applications. Further research into its specific interactions with biological systems is warranted to fully elucidate its potential in drug development.

References

The Enigmatic Aldohexose: A Technical Guide to the Discovery and Natural Occurrence of L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Talose, a rare aldohexose sugar, stands as a molecule of significant interest in glycobiology and pharmaceutical research. Its scarcity in nature has necessitated the development of sophisticated synthetic and enzymatic production methods. This technical guide provides a comprehensive overview of the discovery, synthesis, and limited natural occurrence of this compound and its derivatives. It details key experimental protocols for its synthesis and analysis, presents quantitative data in structured tables, and utilizes diagrams to illustrate complex biochemical pathways and workflows, serving as an essential resource for professionals in the field.

Discovery Through Synthesis: The Unnatural Origins of this compound

Contrary to common monosaccharides, this compound is largely considered an "unnatural" sugar, as it is not readily found in nature and its discovery is rooted in chemical synthesis.[1][2][3] Its C-2 epimer is galactose and its C-4 epimer is mannose.[3] The primary access to this rare sugar has been through meticulous laboratory procedures, both chemical and enzymatic.

Chemical Synthesis Routes

The initial preparations of this compound relied on classical carbohydrate chemistry. These multi-step processes, while effective, often require stringent reaction conditions and extensive purification.

1.1.1 Epimerization of L-Galactonic Acid

One of the foundational synthetic methods involves the epimerization of a more common sugar acid precursor.

  • Experimental Protocol: Synthesis of this compound via L-Talonic Lactone

    • Preparation of L-Galactonic Acid: L-Galactonic acid is first prepared from a readily available source, such as citrus pectic acid.[4]

    • Epimerization: The L-Galactonic acid undergoes epimerization to form L-Talonic acid. This step alters the stereochemistry at a key carbon center.

    • Lactonization: The resulting L-Talonic acid is converted into its lactone form, L-talonic lactone.

    • Reduction: Finally, the L-talonic lactone is reduced to yield this compound, a colorless, sweet-tasting syrup.[4]

1.1.2 De Novo Asymmetric Synthesis

Modern organic chemistry has enabled the creation of this compound from simple, achiral starting materials, offering high stereocontrol.

  • Experimental Protocol: Iterative Dihydroxylation of Dienoates

    • First Dihydroxylation: The synthesis begins with a substituted (2Z,4E)-dienoate. A Sharpless asymmetric dihydroxylation (AD-mix) is performed, which results in a regio- and enantioselective dihydroxylation and a spontaneous in situ lactonization to form a γ-lactone.[5]

    • Second Dihydroxylation: The resulting lactone undergoes a second dihydroxylation using Osmium tetroxide (OsO₄) and N-Methylmorpholine N-oxide (NMO) in methanol.[5]

    • Final Product: This step proceeds with high diastereoselectivity to produce the final L-talo-γ-lactone, which can then be converted to this compound. This method is highly efficient and provides rapid access to the target sugar enantiomer.[5]

Enzymatic and Biocatalytic Production

Biocatalysis offers a highly stereoselective and environmentally benign alternative to chemical synthesis. Several enzymatic routes have been developed for producing talose isomers.

1.2.1 Isomerization of Ketoses

Sugar isomerases are powerful tools for interconverting aldoses and ketoses. L-rhamnose isomerase and L-ribose isomerase have proven effective in synthesizing talose.

  • Experimental Protocol: Production of this compound using Immobilized L-Rhamnose Isomerase

    • Enzyme Source: L-rhamnose isomerase is obtained from microorganisms such as Pseudomonas sp. LL172.[6]

    • Immobilization: The purified enzyme is immobilized on a solid support, such as Chitopearl beads, to enhance stability and reusability.[6]

    • Reaction: The immobilized enzyme is incubated with a solution of the ketose precursor, L-tagatose, at a controlled temperature and pH.[6]

    • Equilibrium & Purification: The reaction is allowed to reach equilibrium. The product mixture is then subjected to chromatographic separation (e.g., HPLC) to isolate the this compound. The final product can be crystallized from the concentrated solution.

The workflow for enzymatic synthesis provides a clear, multi-step process from substrate to purified product.

G cluster_prep Enzyme Preparation cluster_reaction Biocatalytic Conversion cluster_purification Product Isolation A Microorganism Culture (e.g., Pseudomonas sp.) B L-Rhamnose Isomerase Extraction & Purification A->B C Immobilization on Solid Support B->C E Incubation with Immobilized Enzyme (Controlled Temp/pH) C->E D Substrate Preparation (L-Tagatose Solution) D->E F Reaction Equilibrium E->F G Chromatographic Separation (HPLC) F->G H Fraction Collection G->H I Concentration & Crystallization H->I J Pure this compound Crystals I->J

Caption: General workflow for the enzymatic production of this compound.

Natural Occurrence: A Focus on Derivatives

While this compound itself is exceptionally rare in nature, its 6-deoxy derivative, 6-deoxy-L-talose , has been identified as a component of complex glycans in various organisms, particularly bacteria and marine life.[7][8]

6-Deoxy-L-talose in Bacterial Cell Walls

This derivative is a crucial structural component in the lipopolysaccharides (LPS) and O-antigens of several bacterial species. Its presence contributes to the structural integrity of the cell wall and can play a role in host-pathogen interactions.[7][8]

OrganismBiomolecule Containing 6-deoxy-L-taloseRole/Significance
Aggregatibacter actinomycetemcomitansO-polysaccharide (Serotypes a and c)Component of the O-antigen, involved in immunity.
Streptococcus bovisTriheteroglycan complexPart of antigenic cell wall structures.
Escherichia coliLipopolysaccharide (LPS)Contributes to pathogenicity and immune response.

Table 1: Documented Natural Occurrence of 6-deoxy-L-talose in Bacteria.[7][8]

6-Deoxy-L-talose in Marine Natural Products

The marine environment is a rich source of unique bioactive compounds. 6-deoxy-L-talose has been found as a key sugar moiety in a potent antimicrobial agent isolated from a marine sponge.

  • Caminoside A: This antimicrobial compound, isolated from the sponge Caminus sphaeroconia, contains a 6-deoxytalose group, highlighting the role of this rare sugar in the structure of bioactive natural products.[7]

Biosynthesis of dTDP-6-deoxy-L-talose

The incorporation of 6-deoxy-L-talose into bacterial glycans requires its activation as a nucleotide sugar, typically dTDP-6-deoxy-L-talose. The biosynthetic pathway for this precursor is a multi-step enzymatic process starting from dTDP-D-glucose.[9]

G cluster_pathway Biosynthesis of dTDP-6-deoxy-L-talose A dTDP-D-Glucose B dTDP-4-keto-6-deoxy-D-glucose A->B RmlB (Dehydratase) C dTDP-4-keto-L-rhamnose B->C RmlC (Epimerase) D dTDP-6-deoxy-L-talose C->D Tll (Reductase)

Caption: Biosynthetic pathway of dTDP-6-deoxy-L-talose in bacteria.

The relationship between this compound and its naturally occurring derivative is key to understanding its biological relevance.

G cluster_sugar Sugar Forms cluster_occurrence Occurrence cluster_source Natural Sources A This compound (C6H12O6) B 6-deoxy-L-talose (C6H12O5) A->B Structurally Related (Lacks C6-hydroxyl) C Primarily Synthetic 'Unnatural Sugar' A->C D Found in Nature B->D E Bacteria (e.g., A. actinomycetemcomitans) D->E F Marine Sponges (e.g., C. sphaeroconia) D->F

Caption: Relationship between this compound and its natural derivative.

Physicochemical and Analytical Data

Accurate identification and quantification are paramount for studying rare sugars like this compound. This requires robust analytical methods and knowledge of its physical properties.

Physicochemical Properties

This compound is a water-soluble solid with distinct physical characteristics that aid in its identification.

PropertyValueReference(s)
Molecular FormulaC₆H₁₂O₆[10]
Molar Mass180.16 g/mol [10]
CAS Number23567-25-1[3]
Melting Point124 to 127 °C[3]
Specific Rotation [α]D-19.8° (at 14°C)[4]
AppearanceColorless syrup / White solid[4]
SolubilitySoluble in water, slightly soluble in methanol[3]

Table 2: Key Physicochemical Properties of this compound.

Analytical Methodologies

The analysis of rare sugars in complex biological matrices is challenging due to the presence of high concentrations of common sugars and other interfering components. Advanced analytical techniques are required for selective and sensitive detection.

  • Experimental Protocol: GC-MS Analysis of this compound in a Biological Sample (General Protocol)

    • Sample Preparation: A known volume of the biological sample (e.g., cell lysate, hydrolysate) is taken. An internal standard (e.g., a stable isotope-labeled sugar) is added for accurate quantification. The sample is then lyophilized to complete dryness.[11]

    • Derivatization: Since sugars are not volatile, a two-step derivatization is required for GC analysis.

      • Oximation: The dried sample is treated with methoxyamine hydrochloride in pyridine (B92270) to convert the aldehyde group of the open-chain sugar form to a methoxime. This prevents the formation of multiple peaks from anomers.[11]

      • Silylation: Subsequently, a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to convert all hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, rendering the molecule volatile.[11]

    • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The temperature program is optimized to separate the sugar derivatives. The eluent is directed into a mass spectrometer operating in electron ionization (EI) mode.

    • Data Analysis: this compound is identified based on its specific retention time and its characteristic mass fragmentation pattern compared to an authentic standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

A comparison of common analytical techniques reveals the strengths and weaknesses of each for rare sugar analysis.

Analytical TechniquePrincipleSensitivity (LOD/LOQ)¹SelectivityThroughputKey Considerations
HPLC-RID/ELSD Separation by liquid chromatography, detection by refractive index or light scattering.Low (µg/mL range)LowModerateCost-effective but lacks specificity; co-elution is a major issue.
GC-MS Separation of volatile derivatives by GC, identification by mass fragmentation.High (ng/mL range)HighLowRequires time-consuming derivatization; provides structural info.
LC-MS/MS Separation by LC, highly selective detection by monitoring specific precursor-to-product ion transitions.Very High (pg/mL to ng/mL range)Very HighHighThe most sensitive and selective method; ideal for complex matrices.

Table 3: Comparative Overview of Analytical Methods for Rare Sugar Analysis. ¹LOD (Limit of Detection) and LOQ (Limit of Quantitation) are general estimates and must be determined for this compound specifically during method validation.[11][12][13]

Conclusion

This compound remains a fascinating and elusive monosaccharide. Its discovery and availability are almost entirely a result of synthetic chemistry and biocatalysis, rather than isolation from natural sources. While this compound itself has not been confirmed in nature, its derivative, 6-deoxy-L-talose, is an important component of bacterial and marine glycoconjugates, hinting at a specialized biological role. The continued development of efficient production methods and sensitive analytical techniques is crucial for unlocking the full potential of this compound and its derivatives in drug development, immunology, and materials science. This guide serves as a foundational resource for researchers dedicated to exploring the chemistry and biology of this rare sugar.

References

An In-depth Technical Guide to the Structure and Stereochemistry of L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose is a rare aldohexose sugar, an epimer of L-galactose at the C2 position and an epimer of L-glucose at the C4 position.[1] As a constituent of some bacterial polysaccharides and with its involvement in certain biochemical pathways, the precise structure and stereochemistry of this compound are of significant interest in glycobiology, drug discovery, and diagnostics. This guide provides a comprehensive overview of the structural representations, stereochemical properties, and relevant experimental methodologies for the study of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and analysis.

PropertyValueReference
CAS Number 23567-25-1--INVALID-LINK--
Molecular Formula C₆H₁₂O₆--INVALID-LINK--
Molecular Weight 180.16 g/mol --INVALID-LINK--
Melting Point 120-123 °C--INVALID-LINK--
Specific Rotation [α] -20° (c=5, H₂O)--INVALID-LINK--
Appearance White fine crystalline powder--INVALID-LINK--
Solubility Slightly soluble in water and DMSO--INVALID-LINK--

Structural Representations and Stereochemistry

The stereochemistry of this compound is defined by the specific spatial arrangement of its hydroxyl groups. This can be represented in several ways, each highlighting different structural aspects of the molecule.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. For an L-sugar, the hydroxyl group on the highest-numbered chiral carbon (C5 for hexoses) is on the left. In this compound, the hydroxyl groups at C2, C4, and C5 are on the left, while the hydroxyl group at C3 is on the right.

Caption: Fischer projection of this compound.

Haworth Projections (α-L-Talopyranose and β-L-Talopyranose)

In aqueous solution, this compound exists predominantly in a cyclic pyranose form. The cyclization of the linear aldehyde form results in the formation of a new stereocenter at C1, the anomeric carbon, leading to two anomers: α-L-Talopyranose and β-L-Talopyranose. In the Haworth projection for an L-sugar, the CH₂OH group (C6) is drawn pointing downwards. For the α-anomer, the hydroxyl group on the anomeric carbon (C1) is trans to the CH₂OH group (i.e., pointing up), while for the β-anomer, it is cis (i.e., pointing down).

Caption: Haworth projections of this compound anomers.

Chair Conformations

The pyranose ring of this compound adopts a chair conformation to minimize steric strain. For L-hexopyranoses, the ¹C₄ conformation is often the most stable. In this conformation, the substituents on the ring carbons can be either axial or equatorial. The relative stability of the α and β anomers is influenced by the number of bulky substituents in equatorial positions.

Chair_Conformations_LTalose cluster_alpha α-L-Talopyranose (¹C₄) cluster_beta β-L-Talopyranose (¹C₄) alpha_chair Image of alpha-L-talopyranose chair conformation beta_chair Image of beta-L-talopyranose chair conformation

Caption: Chair conformations of this compound anomers.

Experimental Protocols

De Novo Asymmetric Synthesis of this compound

A reported method for the synthesis of this compound involves an iterative dihydroxylation of dienoates. The following is a summarized protocol for the synthesis of an L-talo-γ-lactone, a precursor to this compound.

Step 1: Synthesis of (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate

  • A solution of (CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃ and 18-crown-6 (B118740) in THF is cooled to -78 °C.

  • t-BuOK is added, and the mixture is stirred for 15 minutes.

  • A solution of the starting aldehyde in THF is added via cannula.

  • The reaction mixture is stirred at -78 °C for 2.5 hours and then quenched with saturated aqueous NH₄Cl.

  • The product is extracted with ether, washed with brine, dried over Na₂SO₄, and purified by flash chromatography.

Step 2: Synthesis of (S)-5-((S)-2′-(Benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one

  • A mixture of t-BuOH, water, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂, (DHQ)₂PHAL, and OsO₄ is stirred at room temperature for 15 minutes and then cooled to 0 °C.

  • (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate is added, and the reaction is stirred vigorously at 0 °C overnight.

  • The reaction is quenched with solid sodium sulfite.

Step 3: Synthesis of L-talo-γ-lactone

  • (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one is dissolved in MeOH and cooled to 0 °C.

  • 50% NMO in H₂O and OsO₄ are added, and the reaction is stirred vigorously at 0 °C overnight.

  • The reaction is quenched with solid sodium sulfite.

  • The mixture is filtered through celite/florisil and eluted with ethyl acetate/MeOH.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) to yield the product.

Determination of Specific Rotation by Polarimetry

The specific rotation of this compound can be determined using a polarimeter. This value is a characteristic physical property that confirms the enantiomeric form of the sugar.

Materials:

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample of this compound

  • Distilled water (solvent)

Procedure:

  • Prepare the Solution: Accurately weigh a known mass (e.g., 0.5 g) of this compound and dissolve it in a known volume (e.g., 10 mL) of distilled water in a volumetric flask. Calculate the concentration (c) in g/mL.

  • Calibrate the Polarimeter: Calibrate the instrument with a blank solution (distilled water) to set the zero point.

  • Measure the Observed Rotation: Fill the polarimeter tube with the prepared this compound solution, ensuring no air bubbles are present. Place the tube in the polarimeter and measure the observed angle of rotation (α).

  • Calculate the Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Stereochemical Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of carbohydrates, including the anomeric configuration and the conformation of the pyranose ring.

Sample Preparation:

  • Dissolve a few milligrams of this compound in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals. The anomeric proton (H-1) typically resonates in a distinct region (around 4.5-5.5 ppm).

  • Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish the connectivity between protons within the sugar ring.

  • Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon atom.

  • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to determine through-space proximities of protons, which provides information about the stereochemistry and conformation.

Data Analysis:

  • Anomeric Configuration: The coupling constant (³J(H1,H2)) between the anomeric proton (H-1) and the proton at C2 (H-2) can help determine the anomeric configuration. A small coupling constant (typically 1-4 Hz) is indicative of an α-anomer (axial-equatorial or equatorial-equatorial relationship), while a larger coupling constant (typically 7-9 Hz) suggests a β-anomer (axial-axial relationship).

  • Ring Conformation: Analysis of the various proton-proton coupling constants around the ring and the NOE/ROE cross-peaks can be used to determine the chair conformation (e.g., ¹C₄ or ⁴C₁) and the axial/equatorial orientation of the hydroxyl groups.

Logical Relationships in Stereochemical Analysis

The following diagram illustrates the logical workflow for determining the complete stereochemical structure of this compound.

Stereochemistry_Workflow start This compound Sample fischer Determine Fischer Projection (e.g., from known epimeric relationships) start->fischer polarimetry Measure Specific Rotation (Confirms L-enantiomer) start->polarimetry nmr Perform NMR Spectroscopy (¹H, COSY, HSQC, NOESY) start->nmr cyclization Deduce Cyclic Forms (Pyranose) fischer->cyclization coupling Analyze ³J(H,H) Coupling Constants nmr->coupling noe Analyze NOE/ROE Data nmr->noe haworth Draw Haworth Projections (α and β anomers) cyclization->haworth chair Determine Chair Conformations (e.g., ¹C₄) haworth->chair conformation Determine Ring Conformation and Substituent Orientations chair->conformation anomeric Assign Anomeric Configuration (α vs. β) coupling->anomeric noe->conformation structure Complete 3D Structure Elucidation anomeric->structure conformation->structure

Caption: Workflow for this compound stereochemical analysis.

References

Biological role and significance of L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Role and Significance of L-Talose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a rare aldohexose monosaccharide, is an epimer of L-galactose and L-mannose.[1] While not abundant in nature, it holds significance as a synthetic building block in glycobiology and for the development of novel therapeutic agents.[2][3] Its incorporation into bacterial polysaccharides and bioactive natural products underscores its biochemical relevance.[2] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological occurrences, enzymatic synthesis, and potential therapeutic applications, with a particular emphasis on experimental methodologies and quantitative data.

Introduction

This compound is an unnatural aldohexose sugar that is soluble in water and slightly soluble in methanol.[1] As a rare sugar, its biological functions are not as extensively studied as more common monosaccharides. However, its unique stereochemistry makes it a valuable component in specialized glycans and a target for synthetic chemists.[2] Research into this compound and its derivatives is driven by their potential roles in modulating biological processes, including those related to inflammation and cancer, and their presence in microbial antigens.[2]

Biological Occurrences and Significance

While this compound is not widely distributed in nature, it has been identified as a constituent of specific microbial glycans and complex bioactive natural products.[2]

  • Bacterial Polysaccharides: 6-deoxy-α-L-talose is a component of the O-polysaccharide in Aggregatibacter actinomycetemcomitans serotypes a and c.[2] The O-antigens in these serotypes are often homopolymers of 6-deoxytalose enantiomers and can be O-acetylated.[2] this compound is also found in the tetrasaccharide repeating unit of the O-specific polysaccharide from Enterobacter cloacae G3422.[2] The presence of this compound in bacterial lipopolysaccharides (LPS) is significant as the O-antigen component of LPS plays a role in bacterial pathogenicity and the modulation of host immune responses.[2]

  • Bioactive Natural Products: this compound, in the form of a 6-deoxytalose group, is a component of Caminoside A, an antimicrobial compound isolated from the marine sponge Caminus sphaeroconia.[2]

  • Potential Therapeutic Relevance: Methylated derivatives of talose have been identified as submillimolar inhibitors of galactose-binding galectins, which are implicated in inflammatory processes and cancer.[2] Furthermore, studies have shown that talose can exhibit growth inhibitory effects against the nematode Caenorhabditis elegans, suggesting it may act as an antimetabolite.[2][4]

Enzymatic Synthesis of this compound

The scarcity of this compound has led to the development of enzymatic methods for its production. These methods often utilize isomerases that can convert more abundant sugars into this compound.

Quantitative Data on Enzymatic Production
EnzymeSubstrateProductYieldReference
L-rhamnose isomerase (from Pseudomonas sp. strain LL172)L-tagatoseThis compound12% (at equilibrium)[2]
L-ribose isomerase (from Cellulomonas parahominis MB426)D-tagatoseD-talose13.0% (at equilibrium), 7.30% (final yield after crystallization)[2][5][6]
Cellobiose 2-epimerase (from Rhodothermus marinus)D-galactoseD-talose8.5% (molar yield)[7]
Experimental Protocols for Enzymatic Synthesis

Protocol 1: Production of L-Allose and D-Talose using L-Ribose Isomerase [5][6][8]

  • Enzyme Preparation: The L-ribose isomerase (L-RI) gene from Cellulomonas parahominis MB426 is inserted into a pQE30 plasmid and transformed into E. coli JM109. The recombinant E. coli is cultured, and L-RI expression is induced with IPTG. The cells are harvested, washed, and disrupted by sonication. The cell-free extract is partially purified by precipitation with polyethylene (B3416737) glycol.

  • Immobilization: The partially purified L-RI is immobilized on DIAION HPA25L resin.

  • Conversion Reaction: The reaction mixture containing 10% D-tagatose and the immobilized L-RI is incubated at 40°C.

  • Purification: After the reaction reaches equilibrium, the product is separated and purified. The mixture is concentrated, and D-talose is crystallized at 4°C. The crystals are collected by filtration.

Protocol 2: De Novo Asymmetric Synthesis of D- and this compound [9]

This protocol describes a chemical synthesis route. A key step involves the dihydroxylation of (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one.

  • Reaction Setup: (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one (100 mg, 0.42 mmol) and 1 mL of MeOH are added to a 25 mL round bottom flask and cooled to 0 °C.

  • Reagent Addition: To this solution, 0.3 mL of 50% NMO in H₂O (1.28 mmol) and OsO₄ (2.1 mg, 8 μmol, 2 mol%) are added.

  • Reaction Conditions: The reaction is stirred vigorously at 0 °C overnight.

  • Quenching and Extraction: The reaction is quenched with solid sodium sulfite (B76179) (150 mg) at room temperature. The mixture is then filtered through a pad of celite/florisil and eluted with 50% ethyl acetate/MeOH. The combined organic layers are dried over anhydrous sodium sulfate.

Signaling Pathways and Biological Workflows

Currently, there is a lack of specific research detailing the direct involvement of this compound in mammalian or human cellular signaling pathways. Its biological significance appears to be primarily as a structural component of larger molecules, particularly in microbes. The growth inhibitory effects observed in C. elegans suggest a potential for interference with core metabolic pathways, possibly through competitive inhibition of enzymes that process structurally similar, common sugars.[2][4]

The primary workflows involving this compound that have been elucidated are its biosynthetic pathways. Below are graphical representations of key enzymatic conversions.

Enzymatic Isomerization for Talose Production

Enzymatic_Isomerization cluster_l_rhamnose L-Rhamnose Isomerase Pathway cluster_l_ribose L-Ribose Isomerase Pathway cluster_cellobiose Cellobiose 2-Epimerase Pathway L_tagatose L-Tagatose L_talose This compound L_tagatose->L_talose  L-Rhamnose  Isomerase D_tagatose D-Tagatose D_talose_ribose D-Talose D_tagatose->D_talose_ribose  L-Ribose  Isomerase D_galactose D-Galactose D_talose_cellobiose D-Talose D_galactose->D_talose_cellobiose  Cellobiose  2-Epimerase

Caption: Enzymatic pathways for the synthesis of talose isomers.

Generalized Workflow for Enzymatic Production and Purification

Production_Workflow start Substrate (e.g., Tagatose, Galactose) enzyme_prep Enzyme Preparation & Immobilization conversion Enzymatic Conversion (Bioreactor) start->conversion enzyme_prep->conversion separation Product Separation (e.g., Chromatography) conversion->separation purification Purification & Crystallization separation->purification end Pure this compound purification->end

Caption: A generalized experimental workflow for producing this compound.

Conclusion and Future Directions

This compound remains a frontier molecule in glycobiology. While its natural occurrences are limited, its unique structure makes it a valuable tool for chemical synthesis and a potential source of novel bioactivity. The development of efficient enzymatic production methods is crucial for making this compound more accessible for research. Future investigations should focus on elucidating the specific biological roles of this compound and its derivatives, particularly in the context of host-pathogen interactions and the modulation of immune responses. A deeper understanding of its metabolic fate and potential interactions with cellular machinery in higher organisms could unlock new therapeutic avenues. The inhibitory effects observed in lower organisms warrant further exploration to determine if similar antimetabolite properties can be leveraged in drug development.

References

L-Talose: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of L-Talose, a rare aldohexose sugar, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, biological significance, and relevant experimental protocols, presenting a core resource for its application in scientific research.

Core Data Summary

This compound is a monosaccharide and an epimer of L-galactose and L-gulose. As a rare sugar, its biological functions and applications are areas of active investigation.

PropertyValueReference
CAS Number 23567-25-1[1][2][3]
Molecular Formula C₆H₁₂O₆[1][2][3]
Molecular Weight 180.16 g/mol [1][2][4]
Appearance White to off-white crystalline powder
Melting Point 120-123 °C[5]
Optical Rotation [α]D²⁰ = -17° to -23° (c=1 in H₂O)
Solubility Slightly soluble in DMSO and water[5]
IUPAC Name (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal[4]

Biological Significance and Applications

This compound, though rare in nature, is a subject of growing interest in glycobiology and pharmaceutical research due to its unique properties and potential therapeutic applications. It serves as a valuable building block in the synthesis of various bioactive natural products and antibiotics.[1] Methylated derivatives of talose have shown potential as submillimolar inhibitors of galactose-binding galectins, which are implicated in cancer and inflammatory processes.[1]

Furthermore, this compound is utilized in the synthesis of glycosylated compounds crucial for the development of novel therapeutic agents.[6] Its applications extend to biotechnology for the production of glycoproteins, which are vital for biopharmaceuticals like vaccines and therapeutic proteins.[6] In the food industry, it is explored as a low-calorie sweetener.[6] Research has also indicated that certain rare sugars, including talose, exhibit growth-inhibitory effects against the nematode Caenorhabditis elegans, suggesting potential biological activities worth further investigation.[3][7]

Applications cluster_research Research & Development cluster_industry Industrial Applications LTalose This compound Glycobiology Glycobiology Building Block LTalose->Glycobiology BioactiveSynthesis Synthesis of Bioactive Natural Products & Antibiotics LTalose->BioactiveSynthesis Food Food Industry (Low-Calorie Sweetener) LTalose->Food Biotech Biotechnology (Glycoprotein Production) Glycobiology->Biotech GalectinInhibitors Precursor for Galectin Inhibitors BioactiveSynthesis->GalectinInhibitors GlycosylatedCompounds Synthesis of Glycosylated Compounds BioactiveSynthesis->GlycosylatedCompounds Pharma Pharmaceutical Development GlycosylatedCompounds->Pharma

Figure 1: Applications of this compound in Research and Industry.

Experimental Protocols

The synthesis and production of this compound can be achieved through various chemical and enzymatic methods. Below are summaries of key experimental approaches.

De Novo Asymmetric Synthesis of L-Talo-γ-lactone

This protocol describes a highly efficient route to L-talo-γ-lactones from achiral starting materials, utilizing sequential osmium-catalyzed dihydroxylation.

Experimental Workflow:

  • Preparation of (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate: A solution of (CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃ and 18-crown-6 (B118740) in THF is cooled to -78 °C and treated with t-BuOK. A solution of the aldehyde 7 in THF is then added, and the mixture is stirred for 2.5 hours before quenching with saturated aqueous NH₄Cl.

  • Synthesis of (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one: A mixture of t-BuOH, water, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂, (DHQ)₂PHAL, and OsO₄ is prepared and cooled to 0 °C. The previously synthesized dienoate is added, and the reaction is stirred overnight at 0 °C, then quenched with solid sodium sulfite.

  • Final Dihydroxylation to L-talo-γ-lactone: The furanone product from the previous step is dissolved in MeOH and cooled to 0 °C. 50% NMO in H₂O and OsO₄ are added, and the reaction is stirred vigorously overnight at 0 °C. The reaction is quenched with solid sodium sulfite, filtered, and the organic layers are dried.

DeNovoSynthesis start Achiral Starting Materials ((CF₃CH₂O)₂P(O)CH₂CO₂Et & Aldehyde 7) step1 Step 1: Horner-Wadsworth-Emmons Reaction (t-BuOK, 18-crown-6, THF, -78°C) start->step1 product1 (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate step1->product1 step2 Step 2: Asymmetric Dihydroxylation & Lactonization (AD-mix-α, OsO₄, t-BuOH/H₂O, 0°C) product1->step2 product2 (S)-5-((S)-2'-(benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one step2->product2 step3 Step 3: Diastereoselective Dihydroxylation (OsO₄, NMO, MeOH, 0°C) product2->step3 final_product L-talo-γ-lactone step3->final_product

Figure 2: Workflow for De Novo Asymmetric Synthesis of L-Talo-γ-lactone.
Enzymatic Production from L-Psicose and D-Tagatose

L-ribose isomerase (L-RI) from Cellulomonas parahominis MB426 can be utilized for the enzymatic conversion of ketoses to their corresponding aldoses, including the production of this compound.

Protocol Outline:

  • Enzyme Immobilization: Partially purified recombinant L-RI from E. coli is immobilized on a suitable resin (e.g., DIAION HPA25L).

  • Conversion Reaction: The reaction mixture containing 10% L-psicose or D-tagatose and the immobilized L-RI is incubated at 40 °C.

  • Product Formation: At equilibrium, the conversion yields are approximately 35.0% for L-allose from L-psicose and 13.0% for D-talose from D-tagatose. The immobilized enzyme demonstrates good reusability.

  • Purification: The resulting sugars are separated and concentrated, followed by crystallization at 4 °C and collection by filtration.

Metabolic Pathway Context

This compound is involved in carbohydrate metabolism, and its production can be achieved through enzymatic isomerization from other more common sugars.[1] For instance, L-ribose isomerase can catalyze the reversible isomerization of L-psicose to L-allose and D-tagatose to D-talose.[1] This highlights a potential biosynthetic route for this compound.

MetabolicConversion LPsicose L-Psicose (Ketose) LAllose L-Allose (Aldose) LPsicose->LAllose L-Ribose Isomerase DTagatose D-Tagatose (Ketose) DTalose D-Talose (Aldose) DTagatose->DTalose L-Ribose Isomerase

Figure 3: Enzymatic Isomerization Pathways to Talose.

References

Physical and chemical properties of L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose is a rare aldohexose, an epimer of L-galactose and L-gulose. As an unnatural monosaccharide, it is not commonly found in nature. However, its unique stereochemistry makes it a subject of growing interest in glycobiology, medicinal chemistry, and drug development. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, supported by experimental methodologies and a metabolic pathway visualization.

Physical Properties

This compound is a white, crystalline powder.[1][2] Key physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₆[3][4]
Molecular Weight 180.16 g/mol [3][4]
Melting Point 133–138 °C[5][6]
Boiling Point Not available (typically decomposes at high temperatures)
Solubility Soluble in water, slightly soluble in methanol.[7][8] Quantitative data not readily available.[7][8]
Appearance White crystalline powder[1][2]
Specific Rotation [α]D¹⁴ = -19.8° (water)[2]

Chemical Properties

This compound, as an aldohexose, exhibits reactivity characteristic of reducing sugars. Its chemical behavior is of significant interest in various biochemical and synthetic applications.

Stereochemistry

This compound is the C-2 epimer of L-galactose and the C-4 epimer of L-mannose.[7] This specific arrangement of hydroxyl groups influences its biological activity and chemical reactivity.

Reactivity

As a reducing sugar, this compound can participate in the Maillard reaction in the presence of amino acids and heat.[9][10][11][12] This non-enzymatic browning reaction is common for sugars and can lead to the formation of a complex mixture of products. The specifics of the Maillard reaction with this compound have not been extensively studied but are expected to follow the general pathways observed for other aldohexoses.[9][10][11][12]

This compound can also undergo degradation reactions. For instance, the Ruff degradation of D-talose (the enantiomer of this compound) yields D-lyxose, indicating that this method can be used for the controlled shortening of the carbon chain.[13]

Enzymatic Reactions and Metabolism

This compound is a substrate for certain enzymes. For example, L-ribose isomerase can catalyze the conversion of this compound to L-tagatose.[14] It is also involved in the biosynthesis of nucleotide sugars. A key metabolic pathway involving a derivative of this compound is the synthesis of dTDP-6-deoxy-L-talose, an important component of the O-antigen in the lipopolysaccharide of some bacteria.[15][16][17]

Experimental Protocols

Determination of Melting Point

Principle: The melting point is determined by heating a sample and observing the temperature range over which it transitions from a solid to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.[18]

Methodology (Capillary Method): [1][2][18][19]

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2][19]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting point, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.[19]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2]

Measurement of Specific Optical Rotation

Principle: Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral substance. The specific rotation is a standardized measure of this property.[20]

Methodology (Polarimetry):

  • Solution Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent, typically water.

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The prepared this compound solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm) is measured at a specific temperature (e.g., 20 °C).

  • Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Mandatory Visualization

Biosynthesis of dTDP-6-deoxy-L-talose

The following diagram illustrates the enzymatic pathway for the biosynthesis of dTDP-6-deoxy-L-talose from Glucose-1-phosphate.

dTDP_L_Talose_Biosynthesis cluster_enzymes Enzymes G1P Glucose-1-phosphate dTDP_Glc dTDP-D-glucose G1P->dTDP_Glc RmlA dTTP dTTP dTTP->dTDP_Glc PPi PPi dTDP_4k_6d_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4k_6d_Glc RmlB NAD NAD+ NAD->dTDP_4k_6d_Glc NADH NADH dTDP_4k_Rha dTDP-4-keto-L-rhamnose dTDP_4k_6d_Glc->dTDP_4k_Rha RmlC dTDP_6d_L_Tal dTDP-6-deoxy-L-talose dTDP_4k_Rha->dTDP_6d_L_Tal Tll (RmlD family) NADPH NADPH NADPH->dTDP_6d_L_Tal NADP NADP+ RmlA RmlA: Glucose-1-phosphate thymidylyltransferase RmlB RmlB: dTDP-D-glucose 4,6-dehydratase RmlC RmlC: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase Tll Tll: dTDP-6-deoxy-L-lyxo-4-hexulose reductase

Caption: Biosynthesis pathway of dTDP-6-deoxy-L-talose.

Conclusion

This compound, while a rare sugar, possesses distinct physical and chemical properties that make it a valuable molecule for research and development. Its unique stereochemistry and participation in specific enzymatic pathways, such as the biosynthesis of bacterial cell wall components, underscore its potential as a target for novel therapeutics or as a building block in complex carbohydrate synthesis. Further investigation into its quantitative solubility, detailed reactivity, and biological roles will undoubtedly expand its applications in the scientific community.

References

L-Talose: A Rare Sugar Poised for Innovation in Glycoscience

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Talose, an aldohexose rare sugar, is progressively emerging from obscurity within the field of glycoscience. Its limited natural availability has historically constrained its investigation and application. However, recent advancements in enzymatic and chemical synthesis are paving the way for a deeper exploration of its unique biological activities and therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological significance, and the experimental methodologies crucial for its study. Particular emphasis is placed on its role as a constituent of bacterial antigens and its potential interactions with key metabolic pathways, offering a valuable resource for researchers in glycoscience and drug development.

Introduction

Rare sugars, defined as monosaccharides and their derivatives that are scarce in nature, represent a vast and largely untapped reservoir of bioactive molecules.[1] this compound, a C-2 epimer of L-galactose and a C-4 epimer of L-mannose, is a prime example of such a molecule.[2] While its D-enantiomer has seen some use in the characterization of isomerases, this compound is gaining attention for its presence in the lipopolysaccharides (LPS) of certain pathogenic bacteria and its potential to modulate biological processes.[2][3] The growing interest in L-sugars for the development of novel therapeutics and biochemical tools underscores the importance of a detailed understanding of this compound.[4][5] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for its synthesis, characterization, and biological investigation.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₆H₁₂O₆[6][7]
Molecular Weight 180.16 g/mol [6][8]
CAS Number 23567-25-1[7][8]
Appearance White fine crystalline powder[8]
Melting Point 120-123 °C[8]
Optical Rotation -20° (c=5, H₂O)[8]
Solubility Slightly soluble in water and DMSO[8][9]

Synthesis of this compound

The scarcity of this compound in nature necessitates its production through synthetic routes. Both enzymatic and chemical methods have been developed, each with distinct advantages and challenges.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and milder reaction conditions compared to chemical methods.

  • Isomerization from L-Tagatose: L-rhamnose isomerase from Pseudomonas sp. can be utilized to catalyze the isomerization of L-tagatose to this compound. This method has reported yields of approximately 12% at equilibrium.[10]

  • Isomerization from D-Tagatose (for D-Talose): While not producing this compound directly, the production of D-talose from D-tagatose using L-ribose isomerase from Cellulomonas parahominis is a well-documented process with a yield of about 13.0% at equilibrium.[11][12] This highlights the potential of isomerases for producing various talose isomers.

Chemical Synthesis

De novo asymmetric synthesis provides a versatile route to this compound from achiral starting materials.

  • Iterative Dihydroxylation: A highly efficient method involves the sequential osmium-catalyzed bis-dihydroxylation of substituted 2,4-dienoates. This strategy allows for the stereoselective synthesis of L-talo-γ-lactone, a precursor to this compound.[8]

Biological Significance and Signaling Pathways

The biological roles of this compound are an active area of investigation. Its incorporation into bacterial cell surface glycans is the most well-characterized function, but emerging evidence suggests broader interactions with cellular metabolism.

Component of Bacterial Antigens

6-deoxy-L-talose is a key component of the O-polysaccharide in the lipopolysaccharide (LPS) of certain Gram-negative bacteria, such as Aggregatibacter actinomycetemcomitans.[1][3] In these organisms, the unique sugar structure contributes to the integrity of the cell wall and serves as a specific antigen.[3] The biosynthesis of this modified sugar is a potential target for novel antimicrobial agents.

Biosynthesis of 6-deoxy-L-talose

The pathway for the biosynthesis of dTDP-6-deoxy-L-talose begins with the common precursor, D-glucose-1-phosphate. This multi-step enzymatic cascade is a potential target for therapeutic intervention.

6-deoxy-L-talose Biosynthesis D-Glucose-1-Phosphate D-Glucose-1-Phosphate dTDP-D-Glucose dTDP-D-Glucose D-Glucose-1-Phosphate->dTDP-D-Glucose RmlA dTTP dTTP dTTP->dTDP-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose dTDP-4-keto-6-deoxy-D-Glucose dTDP-D-Glucose->dTDP-4-keto-6-deoxy-D-Glucose RmlB dTDP-4-keto-6-deoxy-L-Mannose dTDP-4-keto-6-deoxy-L-Mannose dTDP-4-keto-6-deoxy-D-Glucose->dTDP-4-keto-6-deoxy-L-Mannose RmlC dTDP-6-deoxy-L-Talose dTDP-6-deoxy-L-Talose dTDP-4-keto-6-deoxy-L-Mannose->dTDP-6-deoxy-L-Talose Tal (Reductase) Metabolic Context of this compound cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_talose_bio 6-deoxy-L-talose Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate PPP_Intermediates Ribose-5-Phosphate, etc. G6P->PPP_Intermediates dTDP_Glucose dTDP-D-Glucose G6P->dTDP_Glucose NADPH NADPH PPP_Intermediates->NADPH 6d_Talose dTDP-6-deoxy-L-Talose NADPH->6d_Talose Cofactor dTDP_Glucose->6d_Talose L_Talose This compound (as antimetabolite) Glycolysis Glycolysis L_Talose->Glycolysis Potential Inhibition Enzymatic Synthesis Workflow Start Start Prepare_Substrate Prepare D-Galactose Solution (e.g., 1.6 M in MOPS buffer, pH 6.3) Start->Prepare_Substrate Add_Enzyme Add Cellobiose 2-Epimerase (e.g., 0.3 mg/mL) Prepare_Substrate->Add_Enzyme Incubate Incubate at Optimal Temperature (e.g., 70 °C) Add_Enzyme->Incubate Monitor_Reaction Monitor Reaction Progress via HPLC Incubate->Monitor_Reaction Inactivate_Enzyme Inactivate Enzyme (e.g., by adding NaOH) Monitor_Reaction->Inactivate_Enzyme Purify_Product Purify D-Talose (e.g., Yeast Treatment, Chromatography) Inactivate_Enzyme->Purify_Product Analyze_Product Analyze Product Purity and Yield (HPLC, NMR) Purify_Product->Analyze_Product End End Analyze_Product->End

References

An In-depth Technical Guide to L-Talose Metabolism and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose is a rare aldohexose sugar, an epimer of L-galactose and L-mannose, that is not commonly found in nature.[1][2][3] Its scarcity and unique stereochemistry have made it a subject of interest in glycobiology and pharmaceutical research. This compound and its derivatives, particularly the 6-deoxy form, are integral components of the lipopolysaccharides (LPS) of certain bacteria, contributing to their serological specificity and virulence.[1] This guide provides a comprehensive overview of the current understanding of this compound metabolism, encompassing its biosynthetic pathways, enzymatic production, and potential catabolic routes. It is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate further research and development in this area.

This compound Metabolism: Biosynthesis of dTDP-6-deoxy-L-talose

The primary known metabolic role of this compound is as a component of bacterial cell wall polysaccharides, in the form of dTDP-6-deoxy-L-talose.[1] The biosynthesis of this nucleotide sugar is a multi-step enzymatic process that originates from glucose-1-phosphate. This pathway shares its initial enzymatic steps with the biosynthesis of dTDP-L-rhamnose, another common component of bacterial cell walls.[4]

The key enzymes involved in the biosynthesis of dTDP-6-deoxy-L-talose are:

  • Glucose-1-phosphate thymidylyltransferase (RmlA): Initiates the pathway by converting glucose-1-phosphate and dTTP to dTDP-D-glucose.

  • dTDP-D-glucose 4,6-dehydratase (RmlB): Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.

  • dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Epimerizes the intermediate to dTDP-4-keto-6-deoxy-L-mannose.

  • dTDP-6-deoxy-L-talose 4-dehydrogenase (Tll or RmlD-like enzyme): This is the key enzyme that determines the final product. It reduces the 4-keto group of dTDP-4-keto-6-deoxy-L-mannose to produce dTDP-6-deoxy-L-talose.[5] This enzyme can be NAD+ or NADP+ dependent, depending on the bacterial species.[6][7]

Signaling Pathways and Logical Relationships

The biosynthesis of dTDP-6-deoxy-L-talose is a linear pathway with a key branching point after the formation of dTDP-4-keto-6-deoxy-L-mannose. The fate of this intermediate is determined by the stereospecificity of the final reductase.

dTDP-6-deoxy-L-talose Biosynthesis Glucose-1-Phosphate Glucose-1-Phosphate dTDP-D-Glucose dTDP-D-Glucose Glucose-1-Phosphate->dTDP-D-Glucose RmlA dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-Glucose->dTDP-4-keto-6-deoxy-D-glucose RmlB dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-keto-6-deoxy-L-mannose RmlC dTDP-6-deoxy-L-talose dTDP-6-deoxy-L-talose dTDP-4-keto-6-deoxy-L-mannose->dTDP-6-deoxy-L-talose Tll (NADP+ dependent)

Biosynthesis of dTDP-6-deoxy-L-talose.

Enzymatic Production of this compound

Due to its rarity, the production of this compound for research and pharmaceutical applications relies heavily on enzymatic synthesis. Several isomerases have been identified that can convert more abundant sugars into this compound.

  • L-Rhamnose (B225776) Isomerase (L-RhI): This enzyme, typically involved in L-rhamnose catabolism, exhibits broad substrate specificity and can catalyze the isomerization of L-tagatose to this compound.[8]

  • L-Ribose Isomerase (L-RI): L-RI can convert D-tagatose to D-talose, and some research suggests potential activity on L-sugars as well, though this is less characterized.[8][9]

Quantitative Data on Enzymatic Production of this compound
EnzymeSource OrganismSubstrateProductYield (%)Reference
L-Rhamnose IsomerasePseudomonas stutzeriL-TagatoseThis compoundNot specified[8]
L-Ribose IsomeraseCellulomonas parahominis MB426D-TagatoseD-Talose13.0[8][9][10]

Potential Catabolic Pathways of this compound

The catabolism of this compound is not well-documented in the scientific literature. However, based on the degradation pathways of structurally similar sugars, a putative catabolic route can be proposed. A potential model is the catabolism of 6-deoxy-L-talitol in Klebsiella aerogenes, which involves oxidation to L-fuculose, followed by the action of the L-fucose catabolic pathway enzymes.

A hypothetical pathway for this compound catabolism could involve the following steps:

  • Isomerization: this compound could be isomerized to a ketose, such as L-tagatose, by an this compound isomerase.

  • Phosphorylation: The resulting ketose would likely be phosphorylated by a specific kinase to L-tagatose-phosphate.

  • Cleavage: The phosphorylated intermediate could then be cleaved by an aldolase (B8822740) into smaller, central metabolic intermediates, such as dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate.

It is important to note that this proposed pathway is speculative and requires experimental validation. To date, no microorganisms have been definitively reported to utilize this compound as a sole carbon and energy source, and the genes and enzymes of a dedicated this compound catabolic pathway have not been identified.

Logical Relationships in a Hypothetical this compound Catabolic Pathway

Hypothetical this compound Catabolism This compound This compound L-Tagatose L-Tagatose This compound->L-Tagatose This compound Isomerase L-Tagatose-Phosphate L-Tagatose-Phosphate L-Tagatose->L-Tagatose-Phosphate Kinase Central Metabolism Central Metabolism L-Tagatose-Phosphate->Central Metabolism Aldolase

A hypothetical pathway for this compound catabolism.

Experimental Protocols

Enzymatic Assay for L-Rhamnose Isomerase Activity

This protocol is adapted from a colorimetric method for detecting ketose sugars and can be used to measure the isomerization of L-tagatose to this compound.

Materials:

  • Purified L-rhamnose isomerase

  • L-tagatose solution (substrate)

  • Tris-HCl buffer (pH 7.0)

  • MnCl₂ solution

  • Trichloroacetic acid (TCA) solution (10%)

  • Cysteine-carbazole reagent

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, and the enzyme solution.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C).

  • Initiate the reaction by adding a known concentration of the L-tagatose substrate.

  • Incubate the reaction for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding the 10% TCA solution.

  • Quantify the amount of ketose (this compound) produced using the cysteine-carbazole colorimetric method.[11]

  • Measure the absorbance at the appropriate wavelength and calculate the enzyme activity.

HPLC Analysis of this compound

This protocol provides a general framework for the separation and quantification of this compound from a mixture of rare sugars using High-Performance Liquid Chromatography (HPLC).[12]

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID)

  • Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v).[12]

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35-40°C).[12]

    • Set the flow rate (e.g., 1.0 mL/min).[12]

    • Inject a known volume of the standards and the sample (e.g., 10 µL).[12]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for Genetic Manipulation of this compound Biosynthetic Pathway

This workflow outlines the general steps for cloning and expressing a gene from the dTDP-6-deoxy-L-talose biosynthetic pathway, for example, the tll gene encoding dTDP-6-deoxy-L-talose 4-dehydrogenase.

Gene Cloning and Expression Workflow cluster_0 Gene Cloning cluster_1 Protein Expression and Purification Genomic DNA Extraction Genomic DNA Extraction PCR Amplification of tll gene PCR Amplification of tll gene Genomic DNA Extraction->PCR Amplification of tll gene Ligation into Expression Vector Ligation into Expression Vector PCR Amplification of tll gene->Ligation into Expression Vector Transformation into E. coli Transformation into E. coli Ligation into Expression Vector->Transformation into E. coli Selection of Transformants Selection of Transformants Induction of Gene Expression Induction of Gene Expression Selection of Transformants->Induction of Gene Expression Cell Lysis Cell Lysis Induction of Gene Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification

Workflow for cloning and expressing a gene from the this compound biosynthetic pathway.

Regulation of this compound Metabolism

Currently, there is a significant lack of information regarding the genetic and allosteric regulation of this compound metabolic pathways. In bacteria, genes for catabolic pathways are often organized into operons, which are coordinately regulated by transcription factors that respond to the presence of the substrate.[13] It is plausible that if a catabolic pathway for this compound exists, it would be similarly regulated by a "tal operon." However, no such operon has been identified to date. Furthermore, there is no information available on allosteric regulation of the enzymes involved in either the biosynthesis or the potential catabolism of this compound.

Conclusion and Future Directions

Our understanding of this compound metabolism is currently centered on its role as a precursor for bacterial polysaccharide biosynthesis. The enzymatic pathway for the synthesis of dTDP-6-deoxy-L-talose is relatively well-characterized. In contrast, the catabolism of this compound remains an unexplored area of research. The elucidation of a catabolic pathway, including the identification of the involved genes and enzymes, would be a significant advancement in the field.

Future research should focus on:

  • Screening for and isolating microorganisms capable of utilizing this compound as a carbon source.

  • Identifying and characterizing the enzymes and genes of the this compound catabolic pathway in these organisms.

  • Investigating the genetic and allosteric regulation of both the biosynthetic and catabolic pathways.

  • Conducting metabolic flux analysis to quantify the flow of metabolites through these pathways in vivo.

  • Exploring the potential signaling roles of this compound and its derivatives in biological systems.

This in-depth guide provides a solid foundation of the current knowledge of this compound metabolism. The detailed protocols and compiled data are intended to empower researchers to address the existing gaps in our understanding and to unlock the full potential of this rare sugar in various scientific and industrial applications.

References

An In-depth Technical Guide to L-Talose: Stereochemical Relationships, Physicochemical Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose, a rare monosaccharide, and its enantiomer, D-Talose, are aldohexoses of significant interest in carbohydrate chemistry and drug development. Understanding their stereochemical relationships with other hexoses, particularly their epimers, is crucial for their synthesis, identification, and potential biological applications. This technical guide provides a comprehensive overview of this compound, detailing its relationship to D-Talose and other epimers, summarizing their physicochemical properties, and outlining key experimental protocols for their synthesis and analysis.

Stereochemical Relationships

This compound and D-Talose are enantiomers, meaning they are non-superimposable mirror images of each other. The "D" and "L" designation is determined by the configuration of the chiral carbon furthest from the aldehyde group (C-5). In D-Talose, the hydroxyl group on C-5 is on the right in the Fischer projection, while in this compound, it is on the left.

Epimers are diastereomers that differ in the configuration at only one chiral center. The epimers of D-Talose are:

  • D-Galactose: The C-2 epimer of D-Talose.

  • D-Idose: The C-3 epimer of D-Talose.

  • D-Mannose: The C-4 epimer of D-Talose.

Consequently, the epimers of this compound are the L-enantiomers of these sugars: L-Galactose (C-2 epimer), L-Idose (C-3 epimer), and L-Mannose (C-4 epimer).

The following diagram illustrates the epimeric relationships of D-Talose.

G DTal D-Talose DGal D-Galactose DTal->DGal C-2 Epimer DIdo D-Idose DTal->DIdo C-3 Epimer DMan D-Mannose DTal->DMan C-4 Epimer G Start Starting Sugar Protect Protection of Hydroxyl Groups Start->Protect Intermediate Formation of Reactive Intermediate Protect->Intermediate Inversion Stereochemical Inversion Intermediate->Inversion Deprotect Deprotection Inversion->Deprotect Epimer Epimeric Sugar Deprotect->Epimer G Ligand Signaling Molecule (e.g., Hormone, Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Binding Transduction Signal Transduction Cascade (Kinases, Second Messengers) Receptor->Transduction Activation Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Transduction->Response Regulation

L-Talose: An In-Depth Examination of a Rare Sugar's Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. L-Talose is a rare sugar, and as such, its safety and toxicity have not been extensively studied. The information presented herein is limited and should be interpreted with caution. Further rigorous toxicological evaluation is required to establish a comprehensive safety profile.

Executive Summary

This compound is an aldohexose monosaccharide, a stereoisomer of the more common D-Talose. As a rare sugar, its presence in nature is limited, and consequently, its biological effects, including its safety and toxicity, are not well-documented in publicly accessible scientific literature. This technical guide synthesizes the currently available, albeit scarce, information regarding the safety and toxicology of this compound and related rare sugars. Due to the significant lack of direct toxicological data for this compound, this paper also highlights the critical need for comprehensive preclinical safety studies to enable its potential development in pharmaceuticals or other applications.

Introduction to this compound

This compound is a C-2 epimer of L-galactose and a C-4 epimer of L-mannose. While its D-isomer has been investigated for certain biological activities, this compound remains largely unexplored. The potential applications of rare sugars in glycobiology, drug development, and as functional food ingredients underscore the importance of understanding their safety profiles. This guide aims to provide a foundational understanding based on the limited data available and to outline the necessary future directions for safety assessment.

Preclinical Safety and Toxicity Profile

A comprehensive search of scientific literature and toxicology databases reveals a significant gap in knowledge regarding the safety of this compound. No formal preclinical toxicology studies, including acute, sub-chronic, or chronic toxicity assessments in animal models, appear to have been published. Therefore, critical toxicological endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose, 50% (LD50) have not been established for this compound.

Insights from Related Rare Sugars

While direct data on this compound is unavailable, studies on other rare sugars can provide a preliminary and cautious perspective. For instance, D-allose, another rare sugar, has undergone some safety evaluations. In an acute toxicity study in rats, the oral LD50 of D-allose was determined to be 20.5 g/kg body weight, suggesting low acute toxicity.[1][2] However, it is crucial to emphasize that such data cannot be directly extrapolated to this compound due to stereoisomeric differences that can lead to vastly different metabolic fates and biological activities.

A study investigating the effects of various aldohexose stereoisomers on the nematode Caenorhabditis elegans reported that D-talose exhibited considerable growth inhibition.[3][4] This finding suggests potential biological activity that warrants further investigation to understand the specific mechanisms and to assess any potential for adverse effects in higher organisms. The relevance of this finding to this compound is unknown.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no specific information available on the pharmacokinetic profile of this compound. It is known to be a substrate for certain enzymes like ribose-5-phosphate (B1218738) and glucose-6-phosphate isomerases, which can convert it to L-tagatose.[5][6] This suggests that this compound can enter metabolic pathways, but the extent of its absorption, its distribution in the body, the specific metabolic routes, and its excretion profile have not been characterized. Understanding the ADME properties of this compound is a fundamental prerequisite for any potential therapeutic development.

Specialized Toxicology

Genotoxicity

No studies assessing the genotoxic potential of this compound through standard assays (e.g., Ames test, chromosomal aberration test, micronucleus assay) have been found in the public domain.

Carcinogenicity

There is no available data on the carcinogenic potential of this compound from long-term animal bioassays.

Reproductive and Developmental Toxicity

No studies on the effects of this compound on fertility, reproduction, or embryonic development have been reported.

Experimental Methodologies: A Call for Future Research

Given the lack of data, this section outlines the necessary experimental protocols that should be followed to establish a comprehensive safety profile for this compound, based on international regulatory guidelines (e.g., OECD, FDA).

Recommended Preclinical Toxicity Studies
Study Type Recommended Experimental Protocol
Acute Oral Toxicity Test System: Rodent (e.g., Wistar rats), both sexes. Method: OECD Test Guideline 423 (Acute Toxic Class Method). Administration of a single high dose of this compound. Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings over a 14-day observation period.
Sub-chronic Oral Toxicity (90-day) Test System: Rodent (e.g., Sprague-Dawley rats), both sexes. Method: OECD Test Guideline 408. Daily administration of this compound via gavage or in diet at three or more dose levels for 90 days. Endpoints: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.
Genotoxicity Battery - Ames Test (Bacterial Reverse Mutation Assay): OECD TG 471. To assess point mutations. - In Vitro Chromosomal Aberration Test: OECD TG 473. To assess clastogenic potential in mammalian cells. - In Vivo Micronucleus Test: OECD TG 474. To assess chromosomal damage in bone marrow of rodents.
Pharmacokinetics (ADME) Test System: Rodent. Method: Administration of radiolabeled this compound to determine absorption, distribution (via quantitative whole-body autoradiography), metabolism (identification of metabolites in plasma, urine, and feces), and excretion (mass balance).

Logical Workflow for Safety Assessment

To systematically evaluate the safety of this compound, a structured workflow is essential. The following diagram illustrates a logical progression for the toxicological assessment of a novel compound like this compound.

Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Risk Assessment in_silico In Silico Toxicity Prediction genotoxicity Genotoxicity Battery (Ames, etc.) in_silico->genotoxicity physchem Physicochemical Characterization adme Pharmacokinetics (ADME) physchem->adme acute_tox Acute Toxicity (LD50) genotoxicity->acute_tox cytotoxicity Cytotoxicity Assays cytotoxicity->acute_tox acute_tox->adme subchronic_tox Sub-chronic Toxicity (90-day) adme->subchronic_tox chronic_tox Chronic Toxicity / Carcinogenicity subchronic_tox->chronic_tox risk_assessment Human Health Risk Assessment chronic_tox->risk_assessment

Caption: A logical workflow for the safety assessment of this compound.

Conclusion and Future Directions

The current body of scientific literature lacks sufficient data to make a conclusive determination on the safety and toxicity of this compound. While it is a naturally occurring rare sugar, its low abundance has likely contributed to the paucity of research in this area. For this compound to be considered for any application where human exposure is anticipated, a comprehensive toxicological evaluation according to international regulatory standards is imperative. Future research should prioritize in vitro and in vivo studies to determine its pharmacokinetic profile, acute and chronic toxicity, and potential for genotoxicity, carcinogenicity, and reproductive toxicity. Without such data, the safety of this compound remains unestablished.

References

Methodological & Application

De Novo Asymmetric Synthesis of L-Talose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the de novo asymmetric synthesis of L-Talose, a rare L-hexose of significant interest in medicinal chemistry and glycobiology. The synthesis route described herein utilizes an iterative dihydroxylation strategy starting from achiral precursors, offering a highly efficient and stereocontrolled pathway to L-talo-γ-lactone, a direct precursor to this compound.

Introduction

This compound is an unnatural sugar analogue that has garnered attention for its potential applications in the development of novel therapeutics and biological probes. Traditional methods for obtaining L-sugars often involve lengthy synthetic sequences starting from abundant D-sugars. De novo synthesis, which builds chiral molecules from achiral starting materials using asymmetric catalysis, presents a more flexible and efficient alternative.

The strategy highlighted in these notes is based on the work of Ahmed and O'Doherty, which employs a sequential osmium-catalyzed bis-dihydroxylation of a substituted (2Z,4E)-dienoate.[1][2][3] The initial Sharpless asymmetric dihydroxylation establishes the initial stereocenters and induces an in situ lactonization. A subsequent diastereoselective dihydroxylation completes the stereochemical configuration of the talo-γ-lactone. This approach allows for the preparation of either D- or L-talo-γ-lactones by selecting the appropriate chiral ligand in the first dihydroxylation step.[1][2]

Overall Synthetic Pathway

The synthesis of L-talo-γ-lactone proceeds through a three-step sequence starting from the achiral aldehyde 7. The key transformations involve a Still-Gennari olefination to form the (Z,E)-dienoate, followed by a Sharpless asymmetric dihydroxylation and a subsequent diastereoselective dihydroxylation.

This compound Synthesis Workflow cluster_0 Step 1: Still-Gennari Olefination cluster_1 Step 2: Sharpless Asymmetric Dihydroxylation cluster_2 Step 3: Diastereoselective Dihydroxylation Aldehyde_7 Aldehyde 7 Dienoate_6 (2Z,4E)-Dienoate 6 Aldehyde_7->Dienoate_6 1. (CF3CH2O)2P(O)CH2CO2Et, 18-crown-6 (B118740), t-BuOK 2. Aldehyde 7 Phosphonate (CF3CH2O)2P(O)CH2CO2Et Furanone_8 (S)-5-((S)-2'-(Benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one 8 Dienoate_6->Furanone_8 AD-mix-α or AD-mix-β (DHQ)2PHAL for L-series L_talo_lactone_3 L-talo-γ-lactone 3 Furanone_8->L_talo_lactone_3 OsO4, NMO

Caption: Overall workflow for the de novo asymmetric synthesis of L-talo-γ-lactone.

Quantitative Data Summary

The following table summarizes the reported yields and diastereoselectivity for the key steps in the synthesis of L-talo-γ-lactone.

StepProductStarting MaterialReagents and ConditionsYield (%)Diastereomeric Ratio (dr)Reference
1(2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate (6)Aldehyde 7(CF₃CH₂O)₂P(O)CH₂CO₂Et, 18-crown-6, t-BuOK, THF, -78 °C95%12:1 (Z/E)[1]
2(S)-5-((S)-2'-(Benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one (8)Dienoate 6K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂, (DHQ)₂PHAL, OsO₄, t-BuOH/H₂O, 0 °CNot specified directly for this stepNot applicable[1]
3L-talo-γ-lactone (3)Furanone 8OsO₄, NMO, MeOH, 0 °CNot specified directly for this step5:1[1]
3 (Improved)TBS-protected L-talo-γ-lactone (11)TBS-protected Furanone 10OsO₄, NMO, MeOH, 0 °C70%10:1[1]
OverallL-talo-γ-lactone (3) from Dienoate 8Dienoate 8Two steps45%>95% ee[1]

Experimental Protocols

The following are detailed protocols for the key experimental steps in the de novo asymmetric synthesis of L-talo-γ-lactone.

Protocol 1: Synthesis of (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate (6)

This protocol describes the Still-Gennari olefination to produce the (Z,E)-dienoate.

Materials:

  • (CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃

  • 18-crown-6

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde 7

  • Saturated aqueous NH₄Cl

  • Ether

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • A solution of (CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃ (3 g, 9.0 mmol) and 18-crown-6 (7.1 g, 27.0 mmol) in THF (60 mL) is cooled to -78 °C.

  • t-BuOK (1.2 g, 10.8 mmol) is added, and the mixture is stirred for 15 minutes.

  • A solution of aldehyde 7 (1.6 g, 9.1 mmol) in THF (10 mL, plus 5 mL for rinse) is added via cannula.

  • The resulting mixture is stirred at -78 °C for 2.5 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The bulk of the THF is removed under reduced pressure.

  • The residue is extracted with ether (3 x 30 mL).

  • The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography on silica gel (25:1 v/v hexane/EtOAc) to yield (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate (6) as a viscous oil.[1]

Protocol 2: Synthesis of (S)-5-((S)-2'-(Benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one (8)

This protocol details the Sharpless asymmetric dihydroxylation and subsequent in situ lactonization.

Materials:

  • tert-Butanol (t-BuOH)

  • Water

  • K₃Fe(CN)₆

  • K₂CO₃

  • MeSO₂NH₂

  • (DHQ)₂PHAL

  • OsO₄

  • (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate (6)

  • Solid sodium sulfite (B76179)

Procedure:

  • In a 100 mL round bottom flask, add 20 mL of t-BuOH, 20 mL of water, K₃Fe(CN)₆ (9.6 g, 29 mmol), K₂CO₃ (4.03 g, 29 mmol), MeSO₂NH₂ (0.93 g, 9.7 mmol), (DHQ)₂PHAL (158 mg, 0.2 mmol, 2.1 mol%), and OsO₄ (49 mg, 0.19 mmol, 2 mol%).

  • The mixture is stirred at room temperature for approximately 15 minutes and then cooled to 0 °C.

  • To this solution, add (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate (6) (2.4 g, 9.7 mmol).

  • The reaction is stirred vigorously at 0 °C overnight.

  • The reaction is quenched with solid sodium sulfite (100 mg) at room temperature.[1] (Note: Further purification details for this specific intermediate are not fully detailed in the source but would typically involve extraction and chromatography.)

Protocol 3: Synthesis of L-talo-γ-lactone (3)

This protocol describes the final diastereoselective dihydroxylation to form the target lactone.

Materials:

  • (S)-5-((S)-2'-(benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one (8)

  • Methanol (MeOH)

  • 50% N-methylmorpholine N-oxide (NMO) in H₂O

  • OsO₄

  • Solid sodium sulfite

  • Celite/Florisil

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a 25 mL round bottom flask, add (S)-5-((S)-2'-(benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one (8) (100 mg, 0.42 mmol) and 1 mL of MeOH, then cool to 0 °C.

  • To this solution, add 0.3 mL of 50% NMO in H₂O (1.28 mmol) and OsO₄ (2.1 mg, 8 μmol, 2 mol%).

  • The reaction is stirred vigorously at 0 °C overnight.

  • The reaction is quenched with solid sodium sulfite (150 mg) at room temperature.

  • The reaction mixture is filtered through a pad of Celite/Florisil and eluted with 20 mL of 50% ethyl acetate/MeOH.

  • The combined organic layers are dried over anhydrous sodium sulfate.[1] (Note: Further purification would likely involve concentration and chromatography to isolate the pure L-talo-γ-lactone.)

Key Chemical Transformations

The success of this synthetic route hinges on two critical, stereochemistry-defining reactions.

Caption: Key stereochemistry-determining steps in the this compound synthesis.

Conclusion

The de novo asymmetric synthesis of L-talo-γ-lactone via iterative dihydroxylation provides a robust and efficient method for accessing this valuable rare sugar. The protocols and data presented here offer a comprehensive guide for researchers in synthetic and medicinal chemistry to produce this compound and its derivatives for further investigation. The ability to control the stereochemical outcome by selecting the appropriate chiral ligand in the Sharpless dihydroxylation step makes this a versatile strategy for synthesizing other rare sugars as well.

References

Enzymatic Synthesis of L-Talose from L-Tagatose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Talose, a rare L-hexose, holds significant potential in glycobiology research and as a building block for novel therapeutics. Its limited availability from natural sources necessitates efficient synthetic methods. This application note provides a detailed protocol for the enzymatic synthesis of this compound from the more accessible rare sugar, L-tagatose. The method leverages the catalytic activity of specific isomerases, offering a green and stereospecific alternative to chemical synthesis. This document outlines two enzymatic strategies, summarizes key quantitative data, provides a comprehensive experimental protocol, and includes a workflow diagram for clarity.

Introduction

The study of rare sugars, such as this compound, is a rapidly expanding field with implications for drug development, functional foods, and biomedical research. The enzymatic approach to synthesizing these valuable carbohydrates offers high selectivity and avoids the harsh conditions and complex purification procedures associated with traditional chemical methods. This protocol focuses on the isomerization of L-tagatose to this compound, a key step in making this rare sugar more accessible for scientific investigation.

Key Enzymatic Reactions

Two primary enzymes have been identified for the conversion of L-tagatose to this compound:

  • L-Rhamnose Isomerase (EC 5.3.1.14): This enzyme catalyzes the reversible isomerization of various aldoses and ketoses. L-rhamnose isomerase from Pseudomonas sp. LL172 has been shown to convert L-tagatose to this compound.[1]

  • Glucose-6-phosphate Isomerase (EC 5.3.1.9): While its primary role is in glycolysis, this enzyme from the hyperthermophilic archaeon Pyrococcus furiosus exhibits broad substrate specificity and can catalyze the interconversion of L-tagatose and this compound. However, it is noteworthy that this enzyme may also produce L-galactose as a byproduct from L-tagatose.[2][3]

Data Presentation

The following tables summarize the quantitative data for the enzymatic synthesis of this compound and the related D-Talose.

Table 1: Enzymatic Synthesis of this compound from L-Tagatose

EnzymeSource OrganismSubstrateProduct(s)Yield (%)Reference
L-Rhamnose IsomerasePseudomonas sp. LL172L-TagatoseThis compound12[1]
Glucose-6-phosphate IsomerasePyrococcus furiosusL-TagatoseThis compound, L-GalactoseNot specified for this compound[2][3]

Table 2: Enzymatic Synthesis of D-Talose from D-Tagatose (for reference)

EnzymeSource OrganismSubstrateProductYield (%)Reference
L-Ribose IsomeraseCellulomonas parahominis MB426D-TagatoseD-Talose13[4][5]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from L-tagatose using immobilized L-rhamnose isomerase, which offers the advantage of enzyme reusability and simplified product purification.

Materials
  • L-Tagatose

  • Immobilized L-rhamnose isomerase (e.g., from Pseudomonas sp. LL172 on Chitopearl beads)

  • 50 mM Glycine-NaOH buffer (pH 9.0)

  • Deionized water

  • Ion-exchange resins (e.g., DOWEX 50W-X2, Ca2+ form)

  • Ethanol

  • Rotary evaporator

  • Chromatography column

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis

Enzyme Immobilization (Brief Overview)

For researchers preparing their own immobilized enzyme, a general procedure involves expressing the recombinant L-rhamnose isomerase in a suitable host like E. coli, followed by purification and immobilization on a support such as Chitopearl beads or other activated resins.

Enzymatic Reaction
  • Prepare a 10% (w/v) solution of L-tagatose in 50 mM Glycine-NaOH buffer (pH 9.0).

  • Add the immobilized L-rhamnose isomerase to the substrate solution in a reaction vessel. The enzyme loading should be optimized for the specific activity of the immobilized preparation.

  • Incubate the reaction mixture at 40°C with gentle agitation for 4 to 24 hours. The reaction progress should be monitored periodically by analyzing small aliquots.

  • Monitor the formation of this compound using HPAEC-PAD. The reaction is considered to have reached equilibrium when the ratio of this compound to L-tagatose remains constant over time.

Product Purification
  • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.

  • Deionize the reaction mixture using a mixed-bed ion-exchange resin.

  • Concentrate the deionized solution to approximately 30-40% (w/v) using a rotary evaporator.

  • Apply the concentrated solution to a chromatography column packed with a suitable resin (e.g., DOWEX 50W-X2, Ca2+ form) to separate this compound from the remaining L-tagatose. Elute with deionized water.

  • Collect the fractions containing this compound, identified by HPAEC-PAD analysis.

  • Pool the this compound fractions and concentrate the solution to about 70% (w/v) by evaporation.

  • Induce crystallization by cooling the concentrated syrup to 4°C.

  • Collect the this compound crystals by filtration and dry them under vacuum.

Analytical Quantification

The concentrations of L-tagatose and this compound in the reaction mixture and purified fractions can be determined using HPAEC-PAD.

  • Column: A suitable carbohydrate analysis column (e.g., CarboPac series).

  • Eluent: An appropriate sodium hydroxide (B78521) gradient.

  • Detection: Pulsed Amperometric Detection.

  • Quantification: Based on a standard curve generated with pure L-tagatose and this compound standards.

Workflow Diagram

Enzymatic_Synthesis_of_L_Talose cluster_reaction Enzymatic Reaction cluster_purification Purification L-Tagatose_Solution L-Tagatose Solution (10% w/v) Reaction_Vessel Reaction Vessel (40°C, pH 9.0) L-Tagatose_Solution->Reaction_Vessel Immobilized_Enzyme Immobilized L-Rhamnose Isomerase Immobilized_Enzyme->Reaction_Vessel Reaction_Mixture Reaction Mixture (L-Tagatose + this compound) Reaction_Vessel->Reaction_Mixture Incubation Filtration Filtration Reaction_Mixture->Filtration Filtration->Immobilized_Enzyme Recovered Enzyme (for reuse) Deionization Deionization Filtration->Deionization Reaction Solution Concentration1 Concentration (Rotovap) Deionization->Concentration1 Chromatography Column Chromatography Concentration1->Chromatography Concentration2 Concentration Chromatography->Concentration2 This compound Fractions Crystallization Crystallization (4°C) Concentration2->Crystallization Final_Product Pure this compound Crystals Crystallization->Final_Product

Caption: Experimental workflow for the enzymatic synthesis and purification of this compound from L-tagatose.

Conclusion

This application note provides a comprehensive protocol for the enzymatic synthesis of this compound from L-tagatose, a valuable method for researchers in glycobiology and drug development. The use of isomerases, particularly immobilized L-rhamnose isomerase, presents a specific and environmentally friendly route to this rare sugar. The detailed protocol for reaction, purification, and analysis will aid in the successful production of this compound for further scientific exploration.

References

Application Notes and Protocols for the Chemical Synthesis of L-Talose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Talose, a rare aldohexose sugar, and its derivatives are of significant interest in glycobiology and pharmaceutical research due to their potential therapeutic applications, including antimicrobial and anti-inflammatory properties.[1][2] Their scarcity in nature necessitates efficient chemical and enzymatic synthetic routes for further investigation and drug development.[2] These application notes provide detailed step-by-step protocols for the chemical synthesis of this compound derivatives, focusing on a de novo asymmetric synthesis of L-talo-γ-lactone and an enzymatic approach for the production of this compound.

Protocol 1: De Novo Asymmetric Synthesis of L-talo-γ-lactone via Iterative Dihydroxylation

This protocol outlines a highly efficient, three-step synthesis of L-talo-γ-lactone from achiral starting materials, employing a sequential osmium-catalyzed bis-dihydroxylation reaction.[3] The key steps involve an initial Sharpless asymmetric dihydroxylation to establish enantiocontrol, followed by a second diastereoselective dihydroxylation.

Experimental Workflow:

De_Novo_Synthesis_Workflow start Start: Achiral (2Z,4E)-Dienoate step1 Step 1: Sharpless Asymmetric Dihydroxylation (AD-mix-α) start->step1 intermediate1 Intermediate: (S)-5-((S)-2'-(benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one step1->intermediate1 in situ lactonization step2 Step 2: Diastereoselective Dihydroxylation (OsO4/NMO) intermediate1->step2 product Product: L-talo-γ-lactone step2->product

Caption: Workflow for the de novo synthesis of L-talo-γ-lactone.

Detailed Experimental Protocol:

Step 1: Synthesis of (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate (6)

  • To a solution of (CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃ (3 g, 9.0 mmol) and 18-crown-6 (B118740) (7.1 g, 27.0 mmol) in THF (60 mL) at -78 °C, add t-BuOK (1.2 g, 10.8 mmol).

  • After stirring for 15 minutes, add a solution of aldehyde 7 (1.6 g, 9.1 mmol) in THF (15 mL).

  • Stir the resulting mixture at -78 °C for 2.5 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and remove THF under reduced pressure.

  • Extract the residue with ether (3 x 30 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (25:1 hexane/EtOAc) to yield (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate (6) as a viscous oil.[3]

Step 2: Sharpless Asymmetric Dihydroxylation to yield (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one (8)

  • The first dihydroxylation is performed on the (2Z,4E)-dienoate using the Sharpless AD-mix-α procedure.

  • This reaction proceeds with regio- and enantioselectivity, followed by an in situ lactonization to yield the furanone intermediate.[3]

Step 3: Diastereoselective Dihydroxylation to yield L-talo-γ-lactone (3)

  • In a 25 mL round bottom flask, dissolve (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one (8) (100 mg, 0.42 mmol) in 1 mL of MeOH and cool to 0 °C.

  • To this solution, add 0.3 mL of 50% NMO in H₂O (1.28 mmol) and OsO₄ (2.1 mg, 8 μmol, 2 mol%).

  • Stir the reaction vigorously at 0 °C overnight.

  • Quench the reaction with solid sodium sulfite (B76179) (150 mg) at room temperature.

  • Filter the reaction mixture through a pad of celite/florisil and elute with 20 mL of 50% ethyl acetate/MeOH.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate to yield the crude L-talo-γ-lactone.[3]

Quantitative Data Summary:
StepProductStarting MaterialReagentsYield
1(2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoateAldehyde 7(CF₃CH₂O)₂P(O)CH₂CO₂Et, 18-crown-6, t-BuOK95%
2(S)-5-((S)-2'-(benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one(2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoateSharpless AD-mix-α-
3L-talo-γ-lactone(S)-5-((S)-2'-(benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-oneOsO₄, NMOGood

Protocol 2: Enzymatic Synthesis of this compound from L-Tagatose

This protocol describes the synthesis of this compound from L-Tagatose using an immobilized L-rhamnose isomerase. This enzymatic approach offers a direct conversion under mild conditions.

Signaling Pathway Diagram:

Enzymatic_Synthesis substrate L-Tagatose enzyme Immobilized L-Rhamnose Isomerase substrate->enzyme product This compound enzyme->product Isomerization Alternative_Enzymatic_Workflow start Start: D-Galactose step1 Enzymatic Conversion (Cellobiose 2-epimerase) start->step1 mixture Reaction Mixture: D-Talose, D-Tagatose, D-Galactose step1->mixture step2 Purification (Yeast Treatment) mixture->step2 product Product: D-Talose step2->product

References

Application Note: Purification of L-Talose Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Talose is a rare monosaccharide and an epimer of L-galactose, holding significant interest in the fields of glycobiology and pharmaceutical development due to its potential biological activities. As with many rare sugars, obtaining high-purity this compound is a critical step for research and development. This application note provides a detailed protocol for the purification of this compound from a complex mixture, such as post-synthesis or enzymatic conversion reaction broths, using column chromatography. The methodologies described are applicable to researchers, scientists, and professionals involved in drug development and carbohydrate chemistry.

The primary challenge in purifying this compound often lies in separating it from structurally similar sugars, including its precursors and other isomers.[1] This protocol outlines effective column chromatography techniques, including stationary phase selection, mobile phase optimization, and appropriate detection methods to achieve high-purity this compound.

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Pump (Isocratic or Gradient)

    • Autosampler or manual injector

    • Column oven

    • Detector: Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD)[2]

  • Preparative column chromatography system

  • Fraction collector

  • Rotary evaporator

  • Freeze dryer (Lyophilizer)

Chemicals and Reagents
  • Crude this compound mixture

  • This compound standard (for reference)

  • HPLC-grade acetonitrile[2]

  • Ultrapure water[2]

  • Sodium hydroxide (B78521) (for specific applications)[3]

  • Solvents for sample dissolution (e.g., 50:50 acetonitrile/water)[2]

Chromatography Columns

The choice of column is critical for the successful separation of sugars.[4] For this compound purification, the following types of columns are recommended:

  • Amino-functionalized silica (B1680970) columns: These are commonly used for the separation of mono- and oligosaccharides.[2][5]

  • Graphitized carbon columns: Effective for separating mono- and disaccharides.[1]

  • Ion-exchange columns (e.g., CarboPac™ series): Suitable for high-resolution separation of closely related sugars.[1][3]

Experimental Protocols

Protocol 1: Analytical HPLC Method Development

Before proceeding to preparative scale purification, it is essential to develop and optimize an analytical HPLC method to achieve baseline separation of this compound from impurities.

  • Sample Preparation:

    • Dissolve a small, known amount of the crude this compound mixture in the initial mobile phase or a compatible solvent.[2]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example using an Amino Column):

    • Column: Amino-functionalized silica column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.[2][5]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 35-40 °C.[2]

    • Injection Volume: 10 µL.[2]

    • Detector: Refractive Index (RI).

  • Optimization:

    • Adjust the acetonitrile/water ratio to optimize the resolution between this compound and adjacent peaks. An increase in the water content will generally decrease retention time.[6]

    • If isocratic elution is insufficient, a gradient elution can be employed.[3][6]

Protocol 2: Preparative Column Chromatography for this compound Purification

This protocol describes the scale-up of the analytical method for the purification of larger quantities of this compound.

  • Column Packing and Equilibration:

    • Pack a preparative column with the selected stationary phase (e.g., silica gel).[7]

    • Equilibrate the column with the mobile phase for at least 3-5 column volumes or until a stable baseline is achieved.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the mobile phase.[8]

    • Alternatively, for samples not readily soluble in the mobile phase, a "dry loading" technique can be used: dissolve the sample in a volatile solvent, mix with a small amount of the stationary phase, and evaporate the solvent to obtain a free-flowing powder.[8][9]

    • Carefully load the prepared sample onto the top of the column.[8][10]

  • Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase.

    • Collect fractions of a predetermined volume. The size of the fractions will depend on the column dimensions and the separation achieved in the analytical run.[10]

  • Fraction Analysis:

    • Analyze the collected fractions using the developed analytical HPLC method (Protocol 1) or Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.[7][10]

  • Pooling and Solvent Removal:

    • Combine the fractions containing high-purity this compound.

    • Remove the solvent using a rotary evaporator.

    • The resulting purified this compound can be further dried using a freeze dryer to obtain a crystalline solid.[11][12]

Data Presentation

The following table summarizes typical chromatographic conditions used for the separation of rare sugars, which can be adapted for this compound purification.

ParameterMethod 1: HILICMethod 2: Anion ExchangeReference
Column Type Amino-functionalized SilicaCarboPac PA20[2][3]
Column Dimensions 4.6 x 150 mm, 5 µm3 x 150 mm[2][3]
Mobile Phase 80:20 (v/v) Acetonitrile/Water8 mM NaOH with a gradient to 45 mM NaOH[2][3]
Flow Rate 1.0 mL/min0.5 mL/min[2][3]
Temperature 35-40 °CNot specified[2]
Detector RI, ELSD, or CADPulsed Amperometric Detection (PAD)[2]

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the purification of this compound using column chromatography.

L_Talose_Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_post_proc Post-Purification Crude_Mixture Crude this compound Mixture Sample_Prep Sample Preparation (Dissolution/Filtration) Crude_Mixture->Sample_Prep Analytical_Dev Analytical Method Development (HPLC) Sample_Prep->Analytical_Dev Optimization Preparative_Chrom Preparative Column Chromatography Sample_Prep->Preparative_Chrom Loading Analytical_Dev->Preparative_Chrom Scale-up Fraction_Collection Fraction Collection Preparative_Chrom->Fraction_Collection Fraction_Analysis Fraction Analysis (HPLC/TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Drying Drying (Lyophilization) Solvent_Removal->Drying Pure_L_Talose Pure this compound Drying->Pure_L_Talose

Caption: Workflow for the purification of this compound.

Conclusion

The protocols described in this application note provide a comprehensive guide for the purification of this compound using column chromatography. The successful separation of this compound from a complex mixture is highly dependent on the careful selection of the stationary phase and the optimization of the mobile phase. By following the outlined steps, from analytical method development to preparative scale purification and post-purification processing, researchers can obtain high-purity this compound suitable for a wide range of research and development applications.

References

Application Note: Quantification of L-Talose by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of L-Talose, a rare monosaccharide, using High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD). This method allows for the direct analysis of this compound in various sample matrices without the need for derivatization, offering high selectivity and sensitivity. An alternative method involving pre-column derivatization for UV detection is also discussed for laboratories not equipped with a PAD detector. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, food science, and drug development.

Introduction

This compound is a rare aldohexose sugar, an enantiomer of the more common D-Talose.[1] The unique biological properties of rare sugars are of increasing interest in pharmaceutical and nutritional sciences. Accurate and reliable quantification of this compound is crucial for research, process monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of carbohydrates. Due to the lack of a strong chromophore in their structure, simple sugars like this compound are challenging to detect using standard UV-Vis detectors.[2] This note primarily describes an HPAEC-PAD method, which is highly suitable for the direct analysis of underivatized carbohydrates by separating them as oxyanions under alkaline conditions.[2]

Principle of HPAEC-PAD

High-Performance Anion-Exchange Chromatography (HPAEC) separates carbohydrates based on their acidity. Under high pH conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on a strong anion-exchange column.[2] Pulsed Amperometric Detection (PAD) provides direct, sensitive, and selective detection of these underivatized carbohydrates by measuring the electrical current generated during their oxidation on a gold electrode surface.

Experimental Protocols

Method 1: HPAEC-PAD for Direct Quantification of this compound

This is the recommended method for sensitive and direct quantification.

Apparatus and Materials:

  • HPLC system with a biocompatible pump, autosampler, and column thermostat.

  • Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Anion-exchange column (e.g., CarboPac™ PA20 or similar).[3]

  • High-purity water (18.2 MΩ·cm).

  • Sodium hydroxide (B78521) (NaOH), 50% w/w solution.

  • This compound reference standard.

  • 0.45 µm membrane filters for sample and mobile phase filtration.

Chromatographic Conditions:

ParameterCondition
Column CarboPac™ PA20 (3 x 150 mm) or equivalent anion-exchange column
Mobile Phase Isocratic elution with 8 mM NaOH for 12 minutes, followed by a linear gradient to 45 mM NaOH over 13 minutes.[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 30 °C
Injection Volume 10 µL
Detector Pulsed Amperometric Detector (PAD)
Working Electrode Gold Electrode
Reference Electrode pH-Ag/AgCl

Preparation of Reagents and Samples:

  • Mobile Phase Preparation: Prepare the sodium hydroxide eluent by diluting a 50% (w/w) stock solution with degassed, high-purity water.[3] Take precautions to minimize carbonate contamination, which can affect chromatography performance.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute samples to an appropriate concentration (e.g., around 100 µM) with high-purity water.[3] Filter the samples through a 0.45 µm membrane filter before injection.

Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Pre-column Derivatization with UV Detection

This method is an alternative for laboratories without a PAD detector. It involves a chemical reaction to attach a UV-absorbing molecule to this compound.

Derivatization Reagent: p-Nitrobenzoyl chloride (PNBCl) can be used to convert sugars into strongly UV-absorbing derivatives.[4]

Derivatization Protocol:

  • Evaporate an aliquot of the sample or standard solution to dryness.

  • Add a solution of PNBCl in a suitable solvent (e.g., pyridine) and heat to facilitate the reaction.

  • After the reaction is complete, the excess reagent is quenched.

  • The resulting derivative is purified using solid-phase extraction (SPE) with a silica (B1680970) cartridge.[4]

Apparatus and Materials:

  • Standard HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • High-purity water.

  • p-Nitrobenzoyl chloride (PNBCl).

  • Pyridine.

  • Solid-Phase Extraction (SPE) cartridges (Silica).

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 (4.6 x 250 mm, 5 µm) or Phenyl column
Mobile Phase Acetonitrile:Water gradient (e.g., starting with 73:27)[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detector UV-Vis Detector
Wavelength 260 nm[4]

Data Analysis:

  • Follow the same procedure as for the HPAEC-PAD method for peak identification and quantification using a calibration curve prepared from derivatized this compound standards.

Quantitative Data Summary

The following table summarizes typical performance parameters for the HPAEC-PAD method. Actual values may vary depending on the specific instrument and experimental conditions.

ParameterTypical Value
Retention Time Dependent on specific column and gradient conditions
Linearity (R²) > 0.99
Limit of Detection (LOD) Low µM range
Limit of Quantification (LOQ) Low to mid µM range
Precision (%RSD) < 5%

Chiral Separation

The methods described above quantify total this compound but do not separate it from its enantiomer, D-Talose. For applications requiring enantiomeric separation, a specialized chiral stationary phase is necessary. A one-step chiral HPLC method using a Chiralpak AD-H column has been shown to separate enantiomers and anomers of various monosaccharides.[5][6] Alternatively, derivatization with a chiral reagent, such as L-tryptophan, can be employed to form diastereomers that can be separated on a standard reversed-phase column.[7]

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (HPAEC-PAD) cluster_data Data Acquisition & Analysis Sample Aqueous Sample Dilution Dilution Sample->Dilution Standard This compound Standard Standard->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column Anion-Exchange Column (e.g., CarboPac PA20) Autosampler->Column Mobile Phase: NaOH Gradient Detector Pulsed Amperometric Detector (PAD) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPAEC-PAD.

Conclusion

The HPAEC-PAD method provides a sensitive, selective, and direct approach for the quantification of this compound. For laboratories lacking a PAD detector, pre-column derivatization followed by UV detection offers a viable alternative. The choice of method will depend on the available instrumentation, required sensitivity, and sample matrix. For enantiomeric purity analysis, specific chiral separation techniques must be employed.

References

Application Note: Characterization of L-Talose using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Talose is a rare aldohexose sugar, an epimer of L-galactose and L-mannose, which serves as a valuable building block in glycobiology and pharmaceutical research.[1] Its unique stereochemistry makes it a key component in the synthesis of bioactive natural products and antibiotics.[1] Accurate structural characterization is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of carbohydrates like this compound. In solution, this compound exists in a dynamic equilibrium of five forms: α-pyranose, β-pyranose, α-furanose, β-furanose, and a minor open-chain aldehyde form. This phenomenon, known as mutarotation, presents a challenge for characterization. This application note provides a detailed protocol and data interpretation guide for characterizing this compound anomers using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Characterization

NMR spectroscopy exploits the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

  • ¹³C NMR Spectroscopy : The chemical shift (δ) of each carbon atom provides information about its chemical environment. The anomeric carbon (C1) is particularly diagnostic, resonating in a distinct downfield region (95-103 ppm). The chemical shifts of the other ring carbons (C2-C6) are sensitive to the ring size (pyranose vs. furanose) and the orientation of hydroxyl groups, allowing for the differentiation of all four cyclic anomers.[2][3]

  • ¹H NMR Spectroscopy : The proton spectrum provides data on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms.

    • Chemical Shift (δ) : Anomeric protons (H1) resonate downfield (typically 4.5-5.5 ppm) and are well-separated, allowing for the identification and quantification of the different anomers.[3][4]

    • Coupling Constants (J) : The magnitude of the coupling constant between adjacent protons (e.g., ³J(H1,H2)) is dependent on the dihedral angle between them. This is crucial for determining the anomeric configuration (α or β) and the conformation of the pyranose ring. For instance, a large J-value (7–9 Hz) for ³J(H1,H2) typically indicates a trans-diaxial relationship, characteristic of β-pyranose anomers in their dominant chair conformation.[4]

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the ¹³C and ¹H NMR spectral data for the major anomeric forms of this compound in D₂O. Since this compound is the enantiomer of D-Talose, their NMR spectra in an achiral solvent are identical. The ¹³C data is based on published values for D-Talose.[2][3]

Table 1: ¹³C Chemical Shifts (δ) for this compound Anomers in D₂O

Carbonα-pyranose (ppm)β-pyranose (ppm)α-furanose (ppm)β-furanose (ppm)
C1 96.195.6102.498.0
C2 72.273.076.772.1
C3 71.170.173.372.6
C4 66.669.983.383.9
C5 72.677.172.172.3
C6 63.062.764.364.4

Note: Data adapted from studies on D-Talose.[2][3] Assignments for signals in crowded regions may be interchangeable.

Table 2: Representative ¹H Chemical Shifts (δ) and Coupling Constants (J) for this compound Pyranose Anomers in D₂O

ProtonAnomerChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H1 α-pyranose~5.20³J(H1,H2) ≈ 2-4
H1 β-pyranose~4.80³J(H1,H2) ≈ 7-9
H2-H6 Both~3.5 - 4.2-

Note: These are typical values for aldohexoses. The anomeric proton (H1) of the α-anomer generally appears downfield of the β-anomer. The key diagnostic is the ³J(H1,H2) coupling constant.

Experimental Protocols

This section provides a detailed methodology for the NMR characterization of this compound.

1. Sample Preparation

  • Analyte : High-purity this compound.

  • Solvent : Deuterium oxide (D₂O, 99.9 atom % D).

  • Procedure :

    • Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

    • Add 0.5-0.6 mL of D₂O to the NMR tube.

    • Cap the tube and vortex gently until the sample is fully dissolved.

    • To minimize the residual HDO signal, lyophilize the sample by freezing and drying under vacuum, then redissolve in fresh D₂O. Repeat this process 2-3 times for optimal solvent suppression.

    • Allow the solution to equilibrate at room temperature for at least 24 hours to ensure it reaches mutarotational equilibrium before analysis.

    • Optionally, add a small amount of an internal standard for chemical shift referencing (e.g., DSS or TSP), although referencing to the residual solvent signal is common.

2. NMR Data Acquisition

  • Instrument : 500 MHz (or higher) NMR spectrometer.

  • Temperature : 25 °C (298 K).

¹H NMR Spectroscopy Protocol:

  • Experiment : Standard 1D proton experiment.

  • Pulse Sequence : zg30 or similar (30° pulse angle).

  • Spectral Width : ~12 ppm (centered around 4.7 ppm).

  • Acquisition Time : ~3-4 seconds.

  • Relaxation Delay (d1) : 5 seconds (to ensure full relaxation for quantitative analysis).

  • Number of Scans (ns) : 16-64 scans, depending on concentration.

  • Solvent Suppression : Presaturation (pldb1) may be used to suppress the residual HDO signal.

¹³C NMR Spectroscopy Protocol:

  • Experiment : 1D proton-decoupled carbon experiment.

  • Pulse Sequence : zgpg30 (30° pulse angle with proton decoupling).

  • Spectral Width : ~200 ppm (centered around 100 ppm).

  • Acquisition Time : ~1-2 seconds.

  • Relaxation Delay (d1) : 2 seconds.

  • Number of Scans (ns) : 2048-10240 scans, depending on concentration and desired signal-to-noise ratio.

3. Data Processing

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID).

  • Perform Fourier Transformation.

  • Phase the resulting spectrum manually.

  • Apply a baseline correction.

  • Reference the spectrum. For ¹H spectra in D₂O, the residual HDO peak can be set to 4.79 ppm. For ¹³C, an external reference or the known chemical shift of an internal standard is used.

  • Integrate the signals in the ¹H spectrum, particularly the anomeric protons, to determine the relative abundance of each anomer at equilibrium.

Workflow and Data Interpretation

The process of characterizing this compound by NMR follows a logical workflow from sample preparation to final structural assignment.

L_Talose_NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis & Interpretation cluster_result 5. Final Characterization A Dissolve this compound in D₂O B Equilibrate for 24h (Mutarotation) A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum B->D E Fourier Transform, Phase, & Baseline Correct C->E D->E F Reference Spectra E->F G Assign ¹³C Signals (Identify Anomers) F->G H Assign ¹H Signals (Anomeric Region) F->H K Structural Assignment of α/β Pyranose & Furanose Forms G->K I Measure ³J(H1,H2) Coupling Constants H->I J Integrate Anomeric ¹H Signals H->J I->K L Determine Relative Abundance of Anomers at Equilibrium J->L

Caption: Workflow for this compound characterization by NMR spectroscopy.

Interpretation:

  • Anomer Identification : The ¹³C spectrum will show four distinct signals for the anomeric carbon (C1) between 95 and 103 ppm, corresponding to the α-pyranose, β-pyranose, α-furanose, and β-furanose forms.[2] The remaining carbon signals will confirm the presence of these four species.

  • Anomeric Configuration : In the ¹H spectrum, the ³J(H1,H2) coupling constant is the most reliable indicator of anomeric configuration. A small value (~2-4 Hz) indicates an α-anomer, while a large value (~7-9 Hz) indicates a β-anomer for the pyranose forms.[4]

  • Quantification : The relative percentage of each anomer at equilibrium is determined by integrating the corresponding anomeric proton (H1) signals in the ¹H spectrum.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous characterization of this compound in solution. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can effectively identify and quantify the different anomeric forms present at equilibrium. The combination of chemical shift and coupling constant analysis provides a comprehensive structural picture, which is essential for quality control and for understanding the role of this compound in complex biological systems and drug development.

References

Application Notes and Protocols: Investigating L-Talose as a Potential Substrate for Ribose-5-Phosphate Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribose-5-phosphate (B1218738) isomerase (RPI) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), catalyzing the reversible isomerization of D-ribose-5-phosphate (R5P) to D-ribulose-5-phosphate (Ru5P). There are two distinct classes of RPI, RpiA and RpiB, which are structurally unrelated but catalyze the same reaction.[1] While RpiA is found in most organisms, RpiB is predominantly present in bacteria and some lower eukaryotes.[1][2] Notably, some RpiB enzymes have demonstrated a broader substrate specificity, being capable of acting on various rare sugars, including D-allose, L-rhamnulose, L-lyxose, and L-tagatose. This substrate promiscuity makes RpiB a subject of interest for biocatalysis and the synthesis of valuable rare sugars.

This document provides a comprehensive overview of the substrate specificity of Rpi, with a particular focus on non-canonical substrates. While there is no direct evidence of L-talose acting as a substrate for RPI in the current literature, we present a hypothetical framework and detailed protocols for investigating this possibility. The information provided is intended to guide researchers in designing and executing experiments to evaluate this compound as a potential substrate or inhibitor of Ribose-5-Phosphate Isomerase.

Data Presentation: Substrate Specificity of Ribose-5-Phosphate Isomerase

The following table summarizes the known kinetic parameters of various RPI enzymes with their natural and some non-canonical substrates and inhibitors. This data highlights the variability in substrate recognition, particularly among RpiB enzymes.

Enzyme SourceEnzyme TypeSubstrate/InhibitorKm (mM)kcat (s-1)Ki (mM)Reference
Escherichia coliRpiAD-Ribose-5-phosphate3.1 ± 0.22100 ± 300-[3]
Spinacia oleracea (Spinach)RpiAD-Ribose-5-phosphate---[4][5]
Spinacia oleracea (Spinach)RpiAPhosphate--7.9[4][5][6]
Spinacia oleracea (Spinach)RpiAD-Arabinose-5-phosphate--(effective inhibitor)[4][5]
Trypanosoma cruziRpiBD-Ribose-5-phosphate412-[7]
Trypanosoma cruziRpiBD-Ribulose-5-phosphate1.44.7-[7]
Trypanosoma cruziRpiBD-Allose-6-phosphate-(not a substrate)(inhibitor)[8]
Escherichia coliRpiBD-Allose-6-phosphate(substrate)--[8]

Signaling Pathways and Experimental Workflows

To visualize the enzymatic reaction and the proposed investigation of this compound, the following diagrams are provided.

Enzymatic_Reaction cluster_Rpi Ribose-5-Phosphate Isomerase (Rpi) D-Ribose-5-Phosphate D-Ribose-5-Phosphate Enediolate_Intermediate Enediolate_Intermediate D-Ribose-5-Phosphate->Enediolate_Intermediate Isomerization D-Ribulose-5-Phosphate D-Ribulose-5-Phosphate Enediolate_Intermediate->D-Ribulose-5-Phosphate Isomerization

Fig. 1: Rpi Catalyzed Isomerization

L_Talose_Investigation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Clone and Express Recombinant RpiB B Purify RpiB via Affinity Chromatography A->B C Enzyme Characterization (Purity and Concentration) B->C D Enzyme Assay with This compound C->D E Vary this compound Concentration D->E F Incubate RpiB with This compound E->F G Analyze Reaction Products (HPLC, Mass Spec) F->G H Determine Kinetic Parameters (Km, Vmax, kcat) G->H I Inhibition Studies with D-Ribose-5-Phosphate G->I K Structural Studies (Crystallography, Docking) H->K J Determine Ki if This compound is an Inhibitor I->J J->K

Fig. 2: Workflow for this compound Investigation

Experimental Protocols

The following are detailed protocols for the expression, purification, and activity assay of Ribose-5-Phosphate Isomerase, adapted for the investigation of this compound as a potential substrate.

Protocol 1: Expression and Purification of Recombinant RpiB

This protocol describes the overexpression of His-tagged RpiB in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector containing the RpiB gene with an N-terminal His-tag (e.g., pET-28a-RpiB)

  • LB Broth and LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose (B213101) resin

  • Dialysis Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • SDS-PAGE reagents

  • Bradford Assay reagent

Procedure:

  • Transformation: Transform the RpiB expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 4-6 hours at 30°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer.

  • Elution: Elute the His-tagged RpiB with 5 column volumes of Elution Buffer.

  • Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Purity and Concentration: Assess the purity of the recombinant RpiB by SDS-PAGE. Determine the protein concentration using the Bradford Assay.

Protocol 2: RPI Activity Assay with this compound (Hypothetical)

This protocol outlines a spectrophotometric assay to determine if this compound is a substrate for RpiB. The assay is based on the principle that ketoses, but not aldoses, form a colored complex with cysteine and carbazole (B46965).

Materials:

  • Purified recombinant RpiB enzyme

  • This compound solutions of varying concentrations (e.g., 0-200 mM)

  • D-Ribose-5-phosphate (positive control)

  • Reaction Buffer (50 mM Tris-HCl, pH 7.5)

  • Cysteine solution (1.5% w/v in water)

  • Sulfuric Acid (80% v/v in water)

  • Carbazole solution (0.12% w/v in ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, set up the following reactions in a final volume of 100 µL:

    • Test Reactions: Reaction Buffer, purified RpiB (final concentration e.g., 10 µg/mL), and varying concentrations of this compound.

    • Positive Control: Reaction Buffer, purified RpiB, and D-ribose-5-phosphate (e.g., 10 mM).

    • Negative Controls:

      • Reaction Buffer and this compound (no enzyme).

      • Reaction Buffer and RpiB (no substrate).

  • Incubation: Incubate the plate at the optimal temperature for the RpiB enzyme (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding 50 µL of 1 M HCl.

  • Color Development:

    • Add 50 µL of cysteine solution to each well.

    • Add 300 µL of 80% sulfuric acid to each well. Mix carefully.

    • Add 20 µL of carbazole solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: An increase in absorbance in the test reactions compared to the negative controls would indicate the formation of a ketose from this compound, suggesting that this compound is a substrate for RpiB.

Protocol 3: HPLC Analysis of Reaction Products

For unambiguous identification and quantification of the reaction products, High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • Reaction mixtures from Protocol 2 (before quenching)

  • HPLC system with a suitable column for sugar analysis (e.g., an amino-based column)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Refractive Index (RI) detector

  • Standards for this compound and the potential ketose product (L-tagatose)

Procedure:

  • Reaction: Perform the enzymatic reaction as described in Protocol 2, but in a larger volume (e.g., 1 mL).

  • Quenching: At various time points, take aliquots of the reaction mixture and stop the reaction by heating at 100°C for 5 minutes.

  • Sample Preparation: Centrifuge the quenched samples to pellet the denatured enzyme. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the filtered sample onto the HPLC system.

  • Data Analysis: Compare the retention times of the peaks in the enzymatic reaction samples to those of the this compound and potential product standards. Quantify the amount of product formed to determine the reaction rate.

Conclusion and Future Directions

The substrate promiscuity of certain Ribose-5-Phosphate Isomerase B enzymes presents an exciting opportunity for the biocatalytic production of rare sugars. While this compound has not yet been reported as a substrate for RPI, the protocols and workflows outlined in this document provide a solid foundation for its investigation. Successful demonstration of RPI activity on this compound would not only expand our understanding of this enzyme's catalytic capabilities but could also pave the way for novel enzymatic routes to valuable L-sugars. Further studies could involve site-directed mutagenesis to potentially enhance the activity of RpiB towards this compound and structural studies to elucidate the molecular basis of this novel substrate recognition.

References

Applications of L-Talose in Glycobiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose, a rare L-aldohexose, is an epimer of L-galactose and L-mannose. While not as abundant or extensively studied as its D-counterpart or other common monosaccharides, this compound and its derivatives are emerging as valuable tools in glycobiology research. Their unique stereochemistry offers opportunities for the development of specific inhibitors and probes to dissect complex biological processes involving glycan recognition. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in glycobiology, with a focus on their application as inhibitors of galectins.

Application Note 1: Talose Derivatives as Selective Inhibitors of Galectins

Background

Galectins are a family of β-galactoside-binding proteins that play crucial roles in various physiological and pathological processes, including inflammation, immune responses, and cancer progression. The development of specific galectin inhibitors is a promising therapeutic strategy. While galectins recognize galactose, the subtle structural differences in its epimers can be exploited to design more selective inhibitors. Talose, being the C2 epimer of galactose, presents an alternative scaffold for inhibitor design. O2 substituents on a talose scaffold are oriented closer to the protein surface, offering opportunities for enhanced interactions and specificity towards individual galectins.[1]

Key Applications

  • Probing Galectin-Ligand Interactions: Taloside derivatives can be used to investigate the structural and molecular basis of galectin-carbohydrate recognition.

  • Development of Selective Galectin Inhibitors: The talose scaffold can be chemically modified to create potent and selective inhibitors for specific galectins, such as galectin-1 and galectin-3.[1]

  • Therapeutic Lead Discovery: Talose-based inhibitors hold potential as lead compounds for the development of drugs targeting galectin-mediated diseases.

Quantitative Data Summary

CompoundTargetIC50 (µM)Assay MethodReference
Methyl-α-L-talopyranosideGalectin-1>1000Fluorescence Polarization
Methyl-α-L-talopyranosideGalectin-3>1000Fluorescence Polarization
(Hypothetical)
This compound Derivative 1Galectin-150Isothermal Titration
This compound Derivative 2Galectin-325ELISA-based binding assay

Logical Relationship: From this compound Scaffold to Selective Galectin Inhibition

G LTalose This compound Scaffold C2Epimer C2 Epimerization LTalose->C2Epimer is a Galactose Galactose (Natural Ligand) Galactose->C2Epimer of O2Sub Altered O2 Substituent Orientation C2Epimer->O2Sub ChemMod Chemical Modification (e.g., benzamido groups) O2Sub->ChemMod Taloside Taloside Derivatives ChemMod->Taloside Galectin Galectin Carbohydrate Recognition Domain (CRD) Taloside->Galectin binds to Binding Enhanced Binding Affinity and Specificity Galectin->Binding results in Inhibition Selective Galectin Inhibition Binding->Inhibition

Caption: Design strategy for taloside-based galectin inhibitors.

Experimental Protocol 1: Screening of Taloside Derivatives for Galectin-3 Inhibition using a Competitive ELISA

Objective: To determine the inhibitory potency of L-taloside derivatives against human galectin-3.

Materials:

  • Recombinant human galectin-3

  • Asialofetuin (ASF)

  • This compound and L-taloside derivatives

  • Lactose (B1674315) (as a positive control inhibitor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PBS with 0.05% Tween-20 (PBST)

  • Bovine serum albumin (BSA)

  • Anti-galectin-3 antibody (HRP-conjugated)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of ASF solution (10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with PBST.

    • Block the wells with 200 µL of 1% BSA in PBS for 1 hour at room temperature.

    • Wash the plate three times with PBST.

  • Inhibition Assay:

    • Prepare serial dilutions of L-taloside derivatives and lactose (e.g., from 1 mM to 0.01 µM) in PBS.

    • In a separate plate, pre-incubate 50 µL of recombinant galectin-3 (e.g., 1 µg/mL in PBS) with 50 µL of the inhibitor dilutions for 1 hour at room temperature.

  • Binding and Detection:

    • Transfer 100 µL of the pre-incubated galectin-3/inhibitor mixture to the ASF-coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of HRP-conjugated anti-galectin-3 antibody (diluted in 1% BSA/PBS) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Experimental Workflow: Galectin Inhibition Assay

G cluster_prep Plate Preparation cluster_inhibition Inhibition cluster_binding Binding & Detection cluster_analysis Data Analysis Coating Coat plate with Asialofetuin (ASF) Blocking Block with BSA Coating->Blocking Binding Add Galectin-3/inhibitor mix to ASF-coated plate Blocking->Binding Inhibitor Prepare serial dilutions of L-taloside derivatives Preincubation Pre-incubate Galectin-3 with inhibitors Inhibitor->Preincubation Preincubation->Binding Detection Add HRP-conjugated anti-Galectin-3 antibody Binding->Detection Development Add TMB substrate and Stop solution Detection->Development Readout Measure absorbance at 450 nm Development->Readout Calculation Calculate % inhibition and determine IC50 Readout->Calculation

Caption: Workflow for the competitive ELISA to screen for galectin inhibitors.

Application Note 2: Potential Use of this compound Analogs in Metabolic Glycan Labeling (Hypothetical)

Background

Metabolic glycan labeling is a powerful technique for studying glycans in their native cellular context. This method involves introducing a monosaccharide analog bearing a bioorthogonal chemical reporter (e.g., an azide (B81097) or alkyne) into cells. The cells' metabolic machinery incorporates this analog into glycans, which can then be visualized or identified using bioorthogonal chemistry. While not yet reported, this compound analogs could potentially be used as chemical reporters to probe specific aspects of glycan metabolism.

Potential Applications

  • Probing L-Sugar Metabolic Pathways: Azido- or alkynyl-L-talose could be used to investigate whether cells can take up and metabolize L-sugars.

  • Identifying this compound-Metabolizing Enzymes: Successful incorporation of an this compound analog would enable the identification and characterization of enzymes involved in its metabolism.

  • Selective Labeling of Bacterial Glycans: As 6-deoxy-L-talose is a component of some bacterial O-antigens, modified this compound analogs could potentially be used for the selective labeling of bacterial glycans.[2]

Proposed Experimental Approach: Metabolic Labeling with Azido-L-Talose

G AzidoLTalose Synthesis of Azido-L-Talose CellCulture Incubate cells with Azido-L-Talose AzidoLTalose->CellCulture Metabolism Cellular uptake and metabolic incorporation into glycoconjugates CellCulture->Metabolism Lysis Cell Lysis Metabolism->Lysis ClickChemistry Bioorthogonal Ligation (Click Chemistry) with a fluorescent probe Lysis->ClickChemistry Analysis Analysis: - In-gel fluorescence - Fluorescence microscopy - Mass spectrometry ClickChemistry->Analysis

Caption: Hypothetical workflow for metabolic glycan labeling using an this compound analog.

Experimental Protocol 2: In-gel Fluorescence Detection of Glycoproteins Labeled with a Hypothetical Azido-L-Talose

Objective: To visualize glycoproteins that have incorporated a hypothetical azido-L-talose analog.

Materials:

  • Peracetylated N-azidoacetyl-L-talosamine (Ac₄L-TalNAz) (hypothetical compound)

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • DBCO-PEG₄-5/6-carboxyrhodamine 110 (a fluorescent probe)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Metabolic Labeling:

    • Culture HeLa cells to 70-80% confluency.

    • Replace the medium with fresh medium containing Ac₄L-TalNAz (e.g., 25-50 µM).

    • Incubate for 48-72 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 50 µg of protein lysate, add the DBCO-fluorophore conjugate to a final concentration of 100 µM.

    • Incubate at 37°C for 1 hour.

  • SDS-PAGE and Fluorescence Imaging:

    • Add SDS-PAGE sample buffer to the labeled lysate and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Image the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • (Optional) Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

While the direct applications of this compound in glycobiology are still an emerging area of research, the use of its derivatives as selective inhibitors of galectins demonstrates significant promise. The unique stereochemistry of the talose scaffold provides a valuable platform for the design of specific chemical probes and potential therapeutic agents. Further exploration of this compound and its analogs, particularly in the context of metabolic glycan labeling, may unveil new avenues for investigating the complex world of glycans.

References

Application Notes and Protocols: L-Talose as a Precursor for the Synthesis of Antiviral L-Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of L-talose as a chiral precursor in the synthesis of L-nucleoside analogues, a promising class of antiviral agents. While direct synthesis of a commercially available antiviral drug from this compound is not prominently documented, this document outlines a representative synthetic pathway to a novel L-taloside nucleoside analogue, designated L-Talo-T (1-(2-deoxy-β-L-talofuranosyl)thymine), based on established methodologies. The protocols and data presented are designed to serve as a foundational guide for researchers exploring the vast potential of rare L-sugars in the discovery of new antiviral therapeutics.

L-nucleosides have garnered significant attention in antiviral research due to their ability to act as chain terminators of viral DNA or RNA synthesis, often exhibiting lower toxicity towards host cells compared to their D-enantiomers.[1][2] The unnatural L-configuration can also confer resistance to degradation by cellular enzymes, enhancing their pharmacokinetic profile.

Synthetic Strategy Overview

The synthesis of L-nucleoside analogues from this compound generally involves two key stages:

  • Activation of this compound: The sugar must be appropriately protected and converted into a glycosyl donor, a reactive species that can be coupled with a nucleobase. A common strategy is the formation of a 1-O-acetyl-2,3,5-tri-O-benzoyl-L-talofuranose.

  • Glycosylation: The activated this compound derivative is then coupled with a silylated nucleobase in the presence of a Lewis acid catalyst. The Vorbrüggen glycosylation is a widely used and effective method for this transformation.[3][4][5]

This is followed by deprotection steps to yield the final L-nucleoside analogue.

Experimental Protocols

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-talofuranose (this compound Glycosyl Donor)

This protocol describes the preparation of an activated this compound derivative suitable for glycosylation.

Materials:

Procedure:

  • Acetylation: To a solution of this compound (1.0 eq) in pyridine (10 vol), add acetic anhydride (5.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with dichloromethane (3 x 10 vol). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the peracetylated this compound.

  • Benzoylation: Dissolve the crude product in pyridine (10 vol) and cool to 0 °C. Add benzoyl chloride (4.0 eq) dropwise. Stir the reaction at room temperature for 16 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-L-talofuranose.

Synthesis of L-Talo-T via Vorbrüggen Glycosylation

This protocol details the coupling of the activated this compound with thymine (B56734).

Materials:

Procedure:

  • Silylation of Thymine: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend thymine (1.2 eq) in anhydrous acetonitrile (5 vol). Add BSA (2.5 eq) and heat the mixture to reflux until the solution becomes clear. Cool the solution to room temperature.

  • Glycosylation: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-L-talofuranose (1.0 eq) in anhydrous acetonitrile (5 vol). Add the silylated thymine solution. Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise. Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the mixture with dichloromethane (3 x 10 vol). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the protected L-Talo-T.

Deprotection of L-Talo-T

This protocol describes the removal of the benzoyl protecting groups.

Materials:

Procedure:

  • Dissolve the protected L-Talo-T (1.0 eq) in methanol (10 vol).

  • Add saturated methanolic ammonia (20 vol) and stir the solution in a sealed vessel at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the final product, L-Talo-T.

Quantitative Data

The following table summarizes representative yields for the synthesis of L-nucleoside analogues based on literature data for similar transformations. Actual yields may vary depending on reaction conditions and the specific nucleobase used.

StepProductTypical Yield (%)Purity (%) (after chromatography)
Activation of this compound1-O-Acetyl-2,3,5-tri-O-benzoyl-L-talofuranose75-85>95
Vorbrüggen Glycosylation with ThymineProtected L-Talo-T60-70>98
DeprotectionL-Talo-T80-90>99 (by HPLC)

Visualizations

Synthetic Pathway of L-Talo-T

Synthesis_Pathway L_Talose This compound Activated_Talose 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-talofuranose L_Talose->Activated_Talose Ac₂O, Pyr; BzCl, Pyr Protected_Nucleoside Protected L-Talo-T Activated_Talose->Protected_Nucleoside Silylated Thymine, TMSOTf, MeCN Final_Product L-Talo-T Protected_Nucleoside->Final_Product NH₃/MeOH Workflow start Start step1 Activation of this compound start->step1 step2 Vorbrüggen Glycosylation step1->step2 step3 Deprotection step2->step3 purification Purification & Characterization step3->purification end Final Product: L-Talo-T purification->end Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication L_Nucleoside L-Nucleoside Analogue L_N_MP L-Nucleoside Monophosphate L_Nucleoside->L_N_MP Host Kinase L_N_DP L-Nucleoside Diphosphate L_N_MP->L_N_DP Host Kinase L_N_TP L-Nucleoside Triphosphate (Active) L_N_DP->L_N_TP Host Kinase Viral_Polymerase Viral Polymerase L_N_TP->Viral_Polymerase Inhibition Viral_Genome Growing Viral Nucleic Acid Chain Viral_Polymerase->Viral_Genome Elongation Chain_Termination Chain Termination Viral_Genome->Chain_Termination Incorporation of L-Nucleoside

References

Application Notes and Protocols for L-Talose in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. L-talose, a rare aldohexose sugar, has emerged as a molecule of interest in this field. While direct comprehensive studies on the antimicrobial properties of this compound are limited, its presence in bioactive natural products and the antimicrobial activities of its derivatives suggest its potential as a scaffold or direct agent in the development of new therapeutics. This compound is a C-2 epimer of L-galactose and its derivatives have been identified as components of bacterial cell walls, indicating a potential role in host-pathogen interactions.[1] Notably, the glycolipid Caminoside A, which contains a 6-deoxy-L-talose moiety, exhibits antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with a reported minimum inhibitory concentration (MIC) of 12 µg/mL. Furthermore, Caminoside A has been identified as an inhibitor of the type III secretion system (T3SS) in enteropathogenic E. coli (EPEC), a critical virulence factor for many Gram-negative pathogens.

These findings underscore the potential of this compound and its derivatives as a promising starting point for the design and synthesis of novel antimicrobial drugs. This document provides detailed application notes and experimental protocols for researchers interested in exploring the antimicrobial potential of this compound.

Application Notes

This compound as a Potential Direct Antimicrobial Agent

While quantitative data on the direct antimicrobial activity of this compound is not yet widely available, its structural similarity to other bioactive monosaccharides warrants investigation. It is hypothesized that this compound may interfere with essential metabolic pathways in bacteria, such as glycolysis or cell wall synthesis, leading to growth inhibition. Researchers are encouraged to perform initial screening assays, such as minimum inhibitory concentration (MIC) determinations, against a broad panel of pathogenic bacteria.

This compound Derivatives as a Source of Novel Antibiotics

The antimicrobial activity of Caminoside A highlights the potential of using this compound as a scaffold for the synthesis of novel antimicrobial compounds.[1] Medicinal chemists can explore modifications of the this compound structure, such as acylation, alkylation, or glycosylation, to enhance its antimicrobial potency and spectrum of activity. Structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic potential of these derivatives.

This compound in Combating Biofilm Formation

Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. Many natural compounds, including some carbohydrates, have been shown to inhibit biofilm formation. It is plausible that this compound could interfere with the initial stages of biofilm development, such as bacterial adhesion to surfaces or the production of extracellular polymeric substances (EPS). Protocols to screen for anti-biofilm activity are provided below.

Synergistic Potential of this compound with Conventional Antibiotics

Combining sub-inhibitory concentrations of novel compounds with existing antibiotics is a promising strategy to overcome antibiotic resistance. This compound may act synergistically with conventional antibiotics by increasing their uptake, inhibiting resistance mechanisms, or targeting different cellular pathways. The checkerboard assay, detailed in the protocols section, can be used to identify potential synergistic interactions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacteria.

Materials:

  • This compound (sterile solution)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight on appropriate agar (B569324) plates.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a spectrophotometer.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)
Staphylococcus aureus[Insert experimental value]
Escherichia coli[Insert experimental value]
Pseudomonas aeruginosa[Insert experimental value]
Enterococcus faecalis[Insert experimental value]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture McFarland 0.5 McFarland Standard Suspension Bacterial_Culture->McFarland Inoculum Diluted Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Inoculation Inoculate Wells with Bacteria Inoculum->Inoculation LTalose_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions in 96-well Plate LTalose_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visual/Spectrophotometric Reading Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the effect of this compound on biofilm formation.

Materials:

  • This compound (sterile solution)

  • Bacterial strains known to form biofilms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Prepare Bacterial Culture:

    • Grow bacteria overnight in TSB.

    • Dilute the culture 1:100 in TSB supplemented with 1% glucose.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of varying concentrations of this compound (prepared in TSB with glucose) to the wells. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining and Quantification:

    • Gently wash the wells twice with PBS to remove planktonic cells.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a plate reader.

Data Presentation:

This compound Concentration (µg/mL)Biofilm Inhibition (%)
0 (Control)0
[Concentration 1][Calculate % inhibition]
[Concentration 2][Calculate % inhibition]
[Concentration 3][Calculate % inhibition]

Logical Flow for Biofilm Inhibition Assay

Biofilm_Inhibition_Flow Start Start Prep_Culture Prepare Bacterial Culture Start->Prep_Culture Add_Culture_Plate Add Culture to 96-well Plate Prep_Culture->Add_Culture_Plate Add_LTalose Add this compound at Various Concentrations Add_Culture_Plate->Add_LTalose Incubate Incubate for Biofilm Formation Add_LTalose->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain_CV Stain with Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess_Stain Wash Excess Stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize with Acetic Acid Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Logical flow of the biofilm inhibition assay using crystal violet.

Protocol 3: Checkerboard Assay for Synergy Testing

This protocol determines the synergistic effect of this compound with a conventional antibiotic.

Materials:

  • This compound (sterile solution)

  • Conventional antibiotic (e.g., ampicillin, ciprofloxacin)

  • Bacterial strain of interest

  • CAMHB

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Determine the MIC of this compound and the antibiotic individually as described in Protocol 1.

    • Prepare stock solutions of this compound and the antibiotic at 4x their respective MICs.

  • Checkerboard Setup:

    • In a 96-well plate, create a two-dimensional gradient of this compound and the antibiotic.

    • Along the x-axis, serially dilute the antibiotic.

    • Along the y-axis, serially dilute this compound.

    • The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (as in Protocol 1) to each well.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:

      • FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of antibiotic in combination / MIC of antibiotic alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Data Presentation:

This compound (µg/mL)Antibiotic (µg/mL)Growth (+/-)FICIInterpretation
[Conc. A1][Conc. B1][+/-][Calculate][Synergy/Additive/Antagonism]
[Conc. A2][Conc. B2][+/-][Calculate][Synergy/Additive/Antagonism]
...............

Hypothetical Signaling Pathway for this compound Antimicrobial Action

Mechanism_Hypothesis LTalose This compound Uptake Sugar Transporter LTalose->Uptake Metabolism Glycolytic Pathway LTalose->Metabolism Competitive Inhibition? Cell_Wall Cell Wall Synthesis LTalose->Cell_Wall Inhibition of Precursor Synthesis? Bacterial_Cell Bacterial Cell Membrane Intermediate Toxic Metabolic Intermediate Metabolism->Intermediate Metabolic Disruption Inhibition Inhibition Intermediate->Inhibition Cell_Wall->Inhibition Growth_Inhibition Bacterial Growth Inhibition Inhibition->Growth_Inhibition

Caption: A hypothetical pathway for the antimicrobial action of this compound.

Conclusion

This compound represents an under-explored yet potentially valuable molecule in the search for new antimicrobial agents. The provided application notes and protocols offer a framework for researchers to systematically investigate its direct antimicrobial activity, its potential as a scaffold for new drug development, its role in biofilm inhibition, and its synergistic effects with existing antibiotics. While further research is needed to elucidate its precise mechanisms of action and to gather comprehensive efficacy data, the information presented here serves as a foundational guide for advancing our understanding of this compound in the context of antimicrobial drug discovery.

References

Application Notes and Protocols for Investigating Protein-L-Talose Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Talose, a rare aldohexose, is an intriguing monosaccharide with roles in various biological processes. It serves as a substrate for enzymes such as ribose-5-phosphate (B1218738) isomerase and glucose-6-phosphate isomerase and is a component of bacterial polysaccharides, notably the lipopolysaccharide (LPS) of certain Gram-negative bacteria.[1] The interaction of this compound and its derivatives with proteins is of significant interest in fields ranging from glycobiology to drug discovery. Understanding the thermodynamics and kinetics of these interactions is crucial for elucidating their biological functions and for the development of novel therapeutics.

These application notes provide a comprehensive guide to studying protein-L-Talose binding interactions, focusing on two powerful biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Detailed protocols for these methods are provided, along with examples of quantitative data and visualizations of relevant biological pathways.

Proteins Interacting with this compound and its Derivatives

Several classes of proteins are known or predicted to interact with this compound and its derivatives:

  • Isomerases: L-rhamnose (B225776) isomerase can recognize this compound as a substrate.[2][3]

  • Lectins: As a sugar, this compound has the potential to bind to various lectins, which are carbohydrate-binding proteins. While specific high-affinity this compound binding lectins are not extensively characterized in the provided search results, galectins, a family of β-galactoside-binding proteins, are known to interact with a wide range of sugars and their derivatives.[4][5]

  • Immune Receptors: 6-deoxy-L-talose is a known component of the O-antigen of lipopolysaccharides (LPS) in some bacteria.[6][7][8][9] LPS is a potent activator of the innate immune system through its interaction with Toll-like receptor 4 (TLR4).[10][11][12][13]

Quantitative Analysis of Protein-L-Talose Interactions

The precise quantification of binding affinity, stoichiometry, and thermodynamics is fundamental to understanding protein-L-Talose interactions.

Table 1: Kinetic and Catalytic Parameters of Mesorhizobium loti L-Rhamnose Isomerase with this compound

This table presents the kinetic parameters of L-rhamnose isomerase from Mesorhizobium loti with this compound as a substrate. While these are enzyme kinetic parameters, the Michaelis constant (Km) can be an indicator of the binding affinity of the substrate to the enzyme's active site.

SubstrateKm (mM)Vmax (U/mg)kcat (min⁻¹)kcat/Km (min⁻¹mM⁻¹)
This compound5.258.9542080,000

Data sourced from a study on L-rhamnose isomerase from Mesorhizobium loti.[14]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for Protein-L-Talose Interaction

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K D) in a single experiment.[1][6][15][16]

1. Sample Preparation:

  • Protein Solution:

    • Express and purify the protein of interest to >95% purity.

    • Dialyze the protein extensively against the chosen experimental buffer (e.g., PBS or Tris buffer, pH 7.4). This is critical to minimize buffer mismatch effects.[17]

    • Determine the accurate protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).

    • The protein concentration in the sample cell should ideally be 10-100 times the expected K D of the interaction.[4] For an unknown interaction, a starting concentration of 10-50 µM is often used.[17]

    • Degas the protein solution for 5-10 minutes immediately before the experiment to prevent air bubbles.[10]

  • This compound Solution:

    • Prepare a stock solution of this compound in the exact same dialysis buffer used for the protein.

    • The concentration of this compound in the syringe should be 10-20 times higher than the protein concentration in the cell to ensure saturation is reached.[18]

    • Degas the this compound solution.

2. ITC Experiment Setup:

  • Set the experimental temperature (e.g., 25 °C).

  • Load the protein solution into the sample cell (typically ~200-300 µL for modern instruments).[17]

  • Load the this compound solution into the injection syringe (typically ~40-50 µL).

  • Set the injection parameters: a series of small injections (e.g., 1-2 µL) with sufficient spacing between injections to allow the signal to return to baseline. A typical experiment consists of 19-25 injections.

3. Data Acquisition and Analysis:

  • Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.

  • Acquire the binding data by titrating this compound into the protein solution.

  • Subtract the heat of dilution from the binding data.

  • Analyze the integrated heat data using a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS.

Surface Plasmon Resonance (SPR) Protocol for Protein-L-Talose Interaction

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association rate constant, k a, and dissociation rate constant, k d) from which the equilibrium dissociation constant (K D) can be calculated (K D = k d/k a).

1. Sensor Chip Preparation and Ligand Immobilization:

  • Ligand (Protein) Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding and bulk refractive index changes.

2. Analyte (this compound) Binding Analysis:

  • Analyte Preparation:

    • Prepare a series of concentrations of this compound in the running buffer (e.g., HBS-EP). The concentration range should span at least 10-fold below and 10-fold above the expected K D.[5]

  • Binding Measurement:

    • Inject the different concentrations of this compound over both the protein-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Regeneration:

    • After each binding cycle, the sensor surface needs to be regenerated to remove the bound this compound. This is typically achieved by injecting a pulse of a solution that disrupts the interaction (e.g., a low pH buffer like glycine-HCl). The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.[9]

3. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the study of protein-L-Talose interactions.

experimental_workflow cluster_protein Protein Preparation cluster_ligand This compound Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) p1 Protein Expression & Purification p2 Buffer Exchange (Dialysis) p1->p2 p3 Concentration Determination p2->p3 p4 Degassing p3->p4 itc1 Load Protein into Cell p4->itc1 spr1 Immobilize Protein on Chip p4->spr1 l1 Dissolve in Matched Buffer l2 Concentration Determination l1->l2 l3 Degassing l2->l3 itc2 Load this compound into Syringe l3->itc2 spr2 Inject this compound (Analyte) l3->spr2 itc3 Titration itc1->itc3 itc2->itc3 itc4 Data Analysis itc3->itc4 spr1->spr2 spr3 Measure Association/Dissociation spr2->spr3 spr4 Data Analysis spr3->spr4 tlr4_signaling TLR4 Signaling Pathway Activated by LPS cluster_extracellular Extracellular cluster_intracellular Intracellular lps LPS (with 6-deoxy-L-talose) lbp LBP lps->lbp cd14 CD14 lbp->cd14 md2 MD-2 cd14->md2 tlr4 TLR4 md2->tlr4 myd88 MyD88 tlr4->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus translocation cytokines Pro-inflammatory Cytokines nucleus->cytokines transcription dtdp_l_talose_synthesis Bacterial Synthesis of dTDP-6-deoxy-L-talose cluster_pathway dTDP-6-deoxy-L-talose Biosynthesis g1p D-Glucose-1-phosphate dtdp_glc dTDP-D-glucose g1p->dtdp_glc RmlA dtdp_keto_glc dTDP-4-keto-6-deoxy-D-glucose dtdp_glc->dtdp_keto_glc RmlB dtdp_keto_rha dTDP-4-keto-6-deoxy-L-mannose dtdp_keto_glc->dtdp_keto_rha RmlC dtdp_tal dTDP-6-deoxy-L-talose dtdp_keto_rha->dtdp_tal Tll/Tal

References

Application Notes and Protocols for Metabolic Pathway Analysis of L-Talose in Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the metabolic pathway of the rare sugar L-Talose in microbial systems. Drawing upon analogous pathways for other rare sugars, a putative metabolic route for this compound is outlined, focusing on the well-characterized L-rhamnose catabolic pathway in Escherichia coli. This document offers detailed experimental protocols for key analyses, quantitative data for relevant enzymes, and visualizations to facilitate a deeper understanding of this compound metabolism.

Introduction to this compound Metabolism

This compound, a rare aldohexose, is not a common carbon source for most microorganisms. However, due to the substrate promiscuity of certain microbial enzymes, particularly within established sugar metabolic pathways, some microbes can be engineered or adapted to utilize this compound. A primary hypothesized route for this compound catabolism is through the enzymes of the L-rhamnose operon (rha operon) in bacteria like E. coli. This pathway involves an initial isomerization, followed by phosphorylation and subsequent cleavage into central metabolic intermediates. Understanding this pathway is crucial for applications in metabolic engineering, synthetic biology, and the development of novel therapeutics.

Proposed Metabolic Pathway of this compound

The proposed metabolic pathway for this compound in a microbial system like E. coli mirrors the catabolism of L-rhamnose. The key enzymatic steps are:

  • Isomerization: this compound is isomerized to L-Tagatose by L-rhamnose isomerase (RhaA).

  • Phosphorylation: L-Tagatose is then phosphorylated to L-Tagatose-1-phosphate by rhamnulokinase (RhaB).

  • Aldol Cleavage: Finally, L-Tagatose-1-phosphate is cleaved by rhamnulose-1-phosphate aldolase (B8822740) (RhaD) to yield Dihydroxyacetone phosphate (B84403) (DHAP) and L-glyceraldehyde. DHAP can directly enter glycolysis, while L-glyceraldehyde can be further metabolized.

This proposed pathway provides a framework for the experimental analysis of this compound metabolism.

Quantitative Data for Key Enzymes

The following table summarizes the available quantitative data for the initial and rate-limiting step of the proposed this compound metabolic pathway, catalyzed by L-rhamnose isomerase.

EnzymeSource OrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹mM⁻¹)Reference
L-Rhamnose IsomeraseMesorhizobium lotiThis compound5.258.9542080,000[1]
L-Rhamnose IsomeraseMesorhizobium lotiL-Rhamnose5.0064.53,030606,000[1]
L-Rhamnose IsomerasePseudomonas stutzeriL-Rhamnose11240--[2]

Experimental Protocols

This section provides detailed protocols for the key experiments required to analyze the metabolic pathway of this compound.

Protocol 1: Heterologous Expression and Purification of L-Rhamnose Isomerase (RhaA)

This protocol describes the expression of L-rhamnose isomerase in E. coli and its subsequent purification, a necessary step for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a polyhistidine-tag (e.g., pET series) containing the rhaA gene

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents and equipment

Procedure:

  • Transformation: Transform the expression vector containing the rhaA gene into the E. coli expression strain. Plate the transformed cells on LB agar plates with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression Culture: Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance soluble protein expression.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged L-rhamnose isomerase with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

Protocol 2: Enzyme Kinetic Assay for L-Rhamnose Isomerase with this compound

This protocol details the determination of the Michaelis-Menten kinetic parameters (K_m_ and V_max_) for L-rhamnose isomerase with this compound as the substrate.

Materials:

  • Purified L-rhamnose isomerase

  • This compound stock solution

  • Reaction buffer (e.g., 50 mM Glycine-NaOH, pH 9.0)

  • Cofactor solution (e.g., 10 mM MnCl₂)

  • Cysteine-carbazole reagent for ketose quantification

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures containing a fixed concentration of the purified enzyme, reaction buffer, cofactor, and varying concentrations of this compound.

  • Enzyme Reaction: Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 60°C) for 5 minutes. Initiate the reaction by adding the enzyme.

  • Reaction Termination: After a fixed time (e.g., 10 minutes, ensuring the reaction is in the linear range), stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Quantification of L-Tagatose: Quantify the amount of L-Tagatose (the ketose product) formed using the cysteine-carbazole method, which involves a colorimetric reaction measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Plot the initial reaction velocities against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. A Lineweaver-Burk plot can also be used for this purpose.

Protocol 3: Analysis of this compound Consumption and Metabolite Production by HPLC

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the consumption of this compound and the formation of intermediates and products in a microbial culture.

Materials:

  • Microbial culture grown in the presence of this compound

  • HPLC system with a suitable column for sugar analysis (e.g., an amino-propyl or HILIC column) and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Standards for this compound, L-Tagatose, and other potential metabolites

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Collection and Preparation: At various time points, withdraw samples from the microbial culture. Immediately quench the metabolic activity by rapid cooling or addition of a quenching solution. Separate the cells from the supernatant by centrifugation. The supernatant can be directly analyzed for extracellular metabolites. For intracellular metabolites, perform a cell lysis and extraction procedure.

  • Sample Filtration: Filter the supernatant or cell extract through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the filtered sample into the HPLC system. Run the analysis using the optimized chromatographic method.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound, L-Tagatose, and other metabolites by comparing their retention times and peak areas to those of the prepared standards. Plot the concentration of each compound over time to determine consumption and production rates.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the proposed metabolic pathway, the experimental workflow for enzyme characterization, and the logical flow of HPLC analysis.

L_Talose_Metabolism This compound This compound L-Tagatose L-Tagatose This compound->L-Tagatose RhaA (L-Rhamnose Isomerase) L-Tagatose-1-P L-Tagatose-1-P L-Tagatose->L-Tagatose-1-P RhaB (Rhamnulokinase) DHAP + L-Glyceraldehyde DHAP + L-Glyceraldehyde L-Tagatose-1-P->DHAP + L-Glyceraldehyde RhaD (Rhamnulose-1-P Aldolase) Glycolysis Glycolysis DHAP + L-Glyceraldehyde->Glycolysis

Caption: Proposed metabolic pathway of this compound in microbial systems.

Enzyme_Characterization_Workflow cluster_gene Gene Cloning & Expression cluster_purification Protein Purification cluster_kinetics Kinetic Analysis Gene Synthesis Gene Synthesis Cloning into Vector Cloning into Vector Gene Synthesis->Cloning into Vector Transformation Transformation Cloning into Vector->Transformation Protein Expression Protein Expression Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Affinity Chromatography->Purity Analysis (SDS-PAGE) Enzyme Assay Enzyme Assay Purity Analysis (SDS-PAGE)->Enzyme Assay Data Analysis\n(Michaelis-Menten) Data Analysis (Michaelis-Menten) Enzyme Assay->Data Analysis\n(Michaelis-Menten) Determine Km & Vmax Determine Km & Vmax Data Analysis\n(Michaelis-Menten)->Determine Km & Vmax

Caption: Experimental workflow for enzyme expression, purification, and kinetic characterization.

HPLC_Analysis_Workflow Microbial Culture\n(with this compound) Microbial Culture (with this compound) Sample Collection\n& Quenching Sample Collection & Quenching Microbial Culture\n(with this compound)->Sample Collection\n& Quenching Cell Separation Cell Separation Sample Collection\n& Quenching->Cell Separation Supernatant\n(Extracellular) Supernatant (Extracellular) Cell Separation->Supernatant\n(Extracellular) Cell Pellet\n(Intracellular) Cell Pellet (Intracellular) Cell Separation->Cell Pellet\n(Intracellular) Filtration Filtration Supernatant\n(Extracellular)->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Lysis & Extraction Lysis & Extraction Cell Pellet\n(Intracellular)->Lysis & Extraction Lysis & Extraction->Filtration Detection (RI/ELSD) Detection (RI/ELSD) Chromatographic Separation->Detection (RI/ELSD) Data Analysis\n(Quantification) Data Analysis (Quantification) Detection (RI/ELSD)->Data Analysis\n(Quantification)

References

Application Notes: L-Talose as a Molecular Probe for Aldose Reductase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldose reductase (AR), an enzyme in the polyol pathway, plays a crucial role in the metabolism of aldehydes, including glucose. Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications. The broad substrate specificity of aldose reductase allows it to act on various aldose sugars. While L-idose has been identified as an effective substrate for in vitro AR assays, its C-2 epimer, L-talose, presents another potential molecular probe for monitoring AR activity.

These application notes describe a detailed protocol for a continuous spectrophotometric assay to determine the activity of aldose reductase using this compound as a substrate. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of this compound to L-talitol. This method provides a reliable and reproducible means to screen for AR inhibitors and to characterize the enzyme's kinetics with this rare sugar.

Principle of the Assay

Aldose reductase catalyzes the NADPH-dependent reduction of an aldehyde group on a substrate molecule to a primary alcohol. When this compound is used as the substrate, it is converted to L-talitol. The reaction consumes one molecule of NADPH for each molecule of this compound reduced. NADPH absorbs light at 340 nm, while NADP⁺ does not. Therefore, the activity of aldose reductase can be continuously monitored by measuring the rate of decrease in absorbance at 340 nm. The rate of NADPH consumption is directly proportional to the enzyme's activity.

Quantitative Data Summary

The following table summarizes the hypothetical kinetic parameters for this compound with human recombinant aldose reductase, based on values reported for similar aldose substrates. These values provide a benchmark for experimental validation.

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compound Human Recombinant AR1.2 (estimated)4.8 (estimated)2.9 (estimated)2.4 x 10³ (estimated)Hypothetical
L-IdoseHuman Recombinant AR0.85.33.24.0 x 10³[1]
D-GlucoseHuman Recombinant AR1005.13.13.1 x 10¹[2][3]
L-ThreoseRat Lens AR0.71N/AN/AN/A[4]

Note: Values for this compound are estimates derived from structurally similar substrates to provide a baseline for assay development. Actual experimental values may vary.

Experimental Protocols

Materials and Reagents
  • Human recombinant aldose reductase (purified)

  • This compound (≥98% purity)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)

  • Sodium phosphate buffer (0.1 M, pH 6.7)

  • Dithiothreitol (DTT)

  • EDTA

  • Ammonium sulfate

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

  • Nuclease-free water

Preparation of Reagents
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of aldose reductase in 10 mM sodium phosphate buffer (pH 7.0) containing 1 mM DTT. Store at -80°C in aliquots. On the day of the experiment, dilute the enzyme to the desired working concentration (e.g., 0.1 µg/µL) in assay buffer.

  • Assay Buffer: Prepare 0.1 M sodium phosphate buffer, pH 6.7, containing 0.5 mM DTT and 0.5 mM EDTA.

  • NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in nuclease-free water. Determine the exact concentration by measuring the absorbance at 340 nm (extinction coefficient = 6220 M⁻¹cm⁻¹). Store in aliquots at -20°C, protected from light.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in nuclease-free water. Store at -20°C.

Assay Protocol (96-well plate format)
  • Prepare the Reaction Mixture: For each well, prepare a reaction mixture containing the following components, adding the enzyme solution last to initiate the reaction. The final volume for each reaction is 200 µL.

ComponentStock ConcentrationVolume per well (µL)Final Concentration
Sodium Phosphate Buffer0.1 M, pH 6.715075 mM
NADPH10 mM30.15 mM
This compound10-100 mM20 (variable)1-10 mM (for kinetics)
Nuclease-free water-to 198 µL-
Aldose Reductase0.1 µg/µL21 µ g/well
  • Set up the Spectrophotometer: Pre-warm the spectrophotometer to 37°C. Set the wavelength to 340 nm.

  • Initiate the Reaction: Add 198 µL of the master mix (buffer, NADPH, this compound, water) to each well. To start the reaction, add 2 µL of the aldose reductase working solution to each well.

  • Measure Absorbance: Immediately begin kinetic measurements, recording the absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Controls:

    • No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer to measure the non-enzymatic degradation of NADPH.

    • No-substrate control: Replace the this compound solution with an equal volume of assay buffer to measure the basal activity of the enzyme in the absence of the substrate.

Data Analysis
  • Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time curve.

  • Use the Beer-Lambert law to convert the rate of absorbance change to the rate of reaction:

    • Activity (µmol/min/mL) = (ΔA₃₄₀/min / ε) * 10⁶

    • Where ε (molar absorptivity of NADPH) = 6220 M⁻¹cm⁻¹ and the path length is adjusted for the volume in the microplate well (typically calculated using a standard curve or provided by the manufacturer).

  • Calculate the specific activity of the enzyme:

    • Specific Activity (µmol/min/mg) = Activity / [Enzyme concentration in mg/mL]

  • For kinetic analysis, plot the reaction rates against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Polyol Pathway Signaling

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR High Glucose Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose Glycolysis Glycolysis Fructose->Glycolysis AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: The Polyol Pathway, showing the role of Aldose Reductase.

Experimental Workflow for Aldose Reductase Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - this compound Stock - NADPH Stock - AR Enzyme A1 Add Master Mix to Plate: (Buffer, this compound, NADPH) P1->A1 A2 Initiate reaction with Aldose Reductase A1->A2 A3 Place plate in Spectrophotometer (37°C, 340 nm) A2->A3 A4 Record Absorbance (Kinetic Mode) A3->A4 D1 Calculate Rate (ΔA340/min) A4->D1 D2 Determine Specific Activity D1->D2 D3 Plot Michaelis-Menten Curve (V vs. [S]) D2->D3 D4 Calculate Km and Vmax D3->D4

Caption: Workflow for the this compound based Aldose Reductase assay.

Logical Relationship of Assay Components

Assay_Principle cluster_reactants Reactants cluster_products Products LTalose This compound (Substrate) AR Aldose Reductase (Enzyme) LTalose->AR NADPH NADPH (Cofactor) A340 = High NADP NADP+ (Oxidized Cofactor) A340 = Low NADPH->NADP Monitored Conversion (Decrease in A340) NADPH->AR LTalitol L-Talitol (Product) AR->LTalitol AR->NADP

Caption: Principle of the spectrophotometric Aldose Reductase assay.

References

Synthesis of 6-deoxy-L-talose: An Essential Component in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-deoxy-L-talose is a rare deoxy sugar that plays a critical role in the structural integrity of bacterial cell walls and is a key component of the O-antigen in the lipopolysaccharides (LPS) of several Gram-negative bacteria, including pathogenic species like Acinetobacter baumannii and Pseudomonas aeruginosa.[1][2] Its presence on the bacterial surface contributes to serotype diversity and mediates interactions between the pathogen and its host, making the biosynthetic pathways of 6-deoxy-L-talose attractive targets for the development of novel antibacterial agents.[1] This document provides detailed protocols for both the chemical and enzymatic synthesis of 6-deoxy-L-talose, a comparative summary of these methods, and an overview of its significance in natural product chemistry and drug development.

Biological Significance in Natural Products

6-deoxy-L-talose is primarily found in the O-specific polysaccharide chains of LPS, which are major components of the outer membrane of Gram-negative bacteria.[2] These LPS molecules are crucial for bacterial viability and provide a barrier against antibiotics and bile salts.[3][4] The activated form of 6-deoxy-L-talose, thymidine (B127349) diphosphate-6-deoxy-L-talose (dTDP-6-deoxy-L-talose), serves as the sugar donor for glycosyltransferases involved in the assembly of the O-antigen.[2] The structural diversity conferred by sugars like 6-deoxy-L-talose on the bacterial cell surface plays a significant role in host-pathogen interactions and the evasion of the host immune response.[1] Consequently, the enzymes involved in its biosynthesis are being explored as potential targets for the development of new antibiotics.[1]

Comparative Synthesis Methodologies

The synthesis of 6-deoxy-L-talose can be achieved through both chemical and enzymatic approaches. Each method presents distinct advantages and challenges in terms of yield, stereoselectivity, and scalability.

Parameter Chemical Synthesis Enzymatic Synthesis
Starting Material L-rhamnoseD-glucose-1-phosphate, L-rhamnose
Key Steps Protection, Epimerization, DeprotectionMulti-enzyme cascade
Stereocontrol Can be challenging, may require multiple stepsHighly stereospecific
Reaction Conditions Often requires harsh reagents and conditionsMild, aqueous conditions
Yield Variable, dependent on specific routeCan be high with optimized systems
Scalability Can be scaled up, but may be costlyBiocatalyst production can be scaled
Purification Requires chromatographic separation of isomersOften simpler due to high specificity

Experimental Protocols

Chemical Synthesis from L-rhamnose

This protocol outlines a general strategy for the synthesis of 6-deoxy-L-talose from the more readily available L-rhamnose, involving the key step of epimerization at the C2 position. A common approach involves the formation of a triflate at C2 and subsequent nucleophilic substitution with inversion of configuration.

Materials:

  • L-rhamnose

  • Protecting group reagents (e.g., acetic anhydride (B1165640), benzoyl chloride)

  • Triflic anhydride or other sulfonylating agent

  • Nucleophile (e.g., sodium nitrite, followed by reduction)

  • Deprotection reagents (e.g., sodium methoxide, catalytic hydrogenolysis)

  • Anhydrous solvents (e.g., pyridine, dichloromethane)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of L-rhamnose, leaving the C2 hydroxyl free for subsequent reaction. This often involves the formation of a 1,3-dioxolane (B20135) or the use of orthogonal protecting groups.

  • Activation of the C2 Hydroxyl Group: Convert the free C2 hydroxyl into a good leaving group, such as a triflate, by reacting the protected rhamnoside with triflic anhydride in the presence of a non-nucleophilic base like pyridine.

  • Nucleophilic Displacement (Epimerization): Introduce a nucleophile that will attack the C2 position from the opposite face, resulting in an inversion of stereochemistry. This can be achieved using reagents like sodium nitrite, followed by reduction of the resulting nitro group to an amino group and then to a hydroxyl group with the desired stereochemistry.

  • Deprotection: Remove all protecting groups to yield 6-deoxy-L-talose. The choice of deprotection conditions will depend on the protecting groups used.

  • Purification: Purify the final product using silica gel column chromatography to separate it from any remaining starting materials or isomeric byproducts.

Enzymatic Synthesis of dTDP-6-deoxy-L-talose

This protocol describes the de novo enzymatic synthesis of dTDP-6-deoxy-L-talose from D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP) using a cascade of four enzymes.[2][5]

Materials:

  • D-glucose-1-phosphate

  • dTTP

  • RmlA (Glucose-1-phosphate thymidylyltransferase)

  • RmlB (dTDP-D-glucose 4,6-dehydratase)

  • RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase)

  • Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) or Tal (a similar reductase)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • NADPH (for the final reduction step)

  • Enzyme purification system (if enzymes are expressed and purified in-house)

Protocol:

  • Enzyme Preparation: Express and purify the four enzymes (RmlA, RmlB, RmlC, and Tll/Tal) using standard molecular biology and protein purification techniques.

  • Reaction Setup: In a suitable reaction vessel, combine D-glucose-1-phosphate, dTTP, and NADPH in the reaction buffer.

  • Enzyme Addition: Add the four purified enzymes to the reaction mixture. The reaction can be performed in a one-pot setup.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-37 °C) for a sufficient period (e.g., 4-24 hours) to allow the cascade reaction to proceed to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC to observe the formation of the final product.

  • Product Purification: Purify the resulting dTDP-6-deoxy-L-talose from the reaction mixture using techniques like anion-exchange chromatography or size-exclusion chromatography.

Visualizing the Synthesis and Biological Context

To better understand the processes described, the following diagrams illustrate the enzymatic synthesis workflow and the biological pathway of LPS biosynthesis.

Enzymatic_Synthesis_Workflow cluster_reactants Starting Materials cluster_enzymes Enzymatic Cascade cluster_intermediates Intermediates cluster_product Final Product G1P D-Glucose-1-Phosphate RmlA RmlA G1P->RmlA dTTP dTTP dTTP->RmlA dTDP_Glc dTDP-D-Glucose RmlA->dTDP_Glc PPi RmlB RmlB dTDP_4k6d_Glc dTDP-4-keto-6-deoxy-D-glucose RmlB->dTDP_4k6d_Glc H2O RmlC RmlC dTDP_4k6d_Man dTDP-4-keto-6-deoxy-L-mannose RmlC->dTDP_4k6d_Man Tll Tll/Tal dTDP_Tal dTDP-6-deoxy-L-talose Tll->dTDP_Tal NADPH -> NADP+ dTDP_Glc->RmlB dTDP_4k6d_Glc->RmlC dTDP_4k6d_Man->Tll

Caption: Enzymatic synthesis workflow of dTDP-6-deoxy-L-talose.

LPS_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LipidA_Core_precursor Lipid A-Core Precursor GT Glycosyltransferase LipidA_Core_precursor->GT dTDP_Tal_pool dTDP-6-deoxy-L-talose dTDP_Tal_pool->GT O_Antigen_Assembly O-Antigen Assembly GT->O_Antigen_Assembly Addition to growing O-Antigen chain Flippase Flippase (MsbA) Flippase->O_Antigen_Assembly O_Antigen_Assembly->Flippase Lpt_complex Lpt Complex O_Antigen_Assembly->Lpt_complex LPS Lipopolysaccharide Lpt_complex->LPS

Caption: Simplified overview of LPS biosynthesis and transport.

Applications in Drug Development

The unique presence of 6-deoxy-L-talose in bacterial glycans makes its biosynthetic pathway an attractive target for novel antimicrobial therapies.[1] Inhibitors of the enzymes involved in the synthesis of dTDP-6-deoxy-L-talose could disrupt the formation of the O-antigen, leading to a compromised outer membrane and increased susceptibility of the bacteria to host immune defenses and existing antibiotics. Furthermore, synthetic 6-deoxy-L-talose and its derivatives are valuable tools for:

  • Studying bacterial physiology: Investigating the precise role of this sugar in bacterial adhesion, biofilm formation, and virulence.[1]

  • Developing diagnostic tools: Creating specific antibodies or probes that can detect bacteria expressing 6-deoxy-L-talose-containing antigens.

  • Vaccine development: Using synthetic oligosaccharides containing 6-deoxy-L-talose as haptens to elicit a protective immune response against pathogenic bacteria.

Conclusion

The synthesis of 6-deoxy-L-talose is a critical endeavor for advancing our understanding of bacterial pathogenesis and for the development of new therapeutic strategies. While chemical synthesis offers a versatile approach, enzymatic methods provide a highly specific and potentially more sustainable route to this important monosaccharide. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

References

Application Notes and Protocols for L-Talose Production Using Immobilized Enzyme Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the production of the rare sugar L-Talose using immobilized enzyme technology. This compound and its derivatives are of significant interest in pharmaceutical research as potential components of antiviral and anticancer nucleoside analogs.[1] This document outlines the enzymatic conversion of L-tagatose to this compound, detailing enzyme immobilization techniques, experimental protocols, and data presentation to facilitate research and development in this area.

Introduction to Enzymatic this compound Production

This compound can be synthesized from L-tagatose through an isomerization reaction catalyzed by enzymes such as L-rhamnose isomerase or L-ribose isomerase.[2][3] Immobilizing these enzymes on solid supports offers several advantages over using free enzymes in solution, including enhanced stability, simplified product separation, and the potential for continuous operation and enzyme reuse, which significantly reduces production costs.[4][5]

Key Enzymes and Immobilization Strategies

The primary enzymes utilized for the isomerization of L-tagatose to this compound are:

  • L-Rhamnose Isomerase (EC 5.3.1.14): This enzyme has been shown to catalyze the conversion of L-tagatose to this compound.[2]

  • L-Ribose Isomerase (L-RI): L-RI can also be employed for the production of talose from tagatose.[3]

Common immobilization techniques include covalent attachment to epoxy-functionalized resins or adsorption on porous carriers like DIAION™ resins. These methods provide stable and reusable biocatalysts for efficient this compound production.

Experimental Protocols

This section provides detailed protocols for the immobilization of L-rhamnose isomerase and the subsequent enzymatic production of this compound.

Protocol 1: Immobilization of L-Rhamnose Isomerase on Epoxy Resin

This protocol describes the covalent immobilization of L-rhamnose isomerase onto an epoxy-functionalized support, which forms stable, irreversible bonds between the enzyme and the carrier.[6][7]

Materials:

  • Purified L-rhamnose isomerase solution

  • Epoxy-functionalized resin (e.g., Seplife® EMC Epoxy Resins)

  • Immobilization Buffer: 1.0 M potassium phosphate (B84403) buffer, pH 8.0

  • Washing Buffer: 0.02 M potassium phosphate buffer, pH 8.0

  • Blocking Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Overhead stirrer or rotator

  • Filtration apparatus

Procedure:

  • Resin Equilibration:

    • Wash the epoxy resin with 4 volumes of immobilization buffer.

    • Filter the resin and repeat the washing step three times to ensure the resin is fully equilibrated.[8]

  • Enzyme Solution Preparation:

    • Dissolve the purified L-rhamnose isomerase in the immobilization buffer to a final protein concentration of 10-20 mg/mL.

  • Immobilization Reaction:

    • Add the equilibrated resin to the enzyme solution in a 1:4 (w/v) ratio (resin to enzyme solution).

    • Gently mix the slurry using an overhead stirrer or rotator at 4°C for 24 hours. Avoid magnetic stirrers as they can damage the resin beads.[8]

    • After the initial mixing, allow the mixture to stand without agitation for an additional 20-24 hours at 4°C to ensure complete reaction.[8]

  • Washing and Blocking:

    • Filter the supernatant and retain it to determine the immobilization yield by measuring the residual protein concentration.

    • Wash the immobilized enzyme preparation with 4 volumes of washing buffer to remove any non-covalently bound enzyme. Repeat the wash step three times.

    • (Optional) To block any remaining active epoxy groups on the resin, resuspend the immobilized enzyme in the blocking buffer and incubate for 2 hours at room temperature with gentle mixing.[8]

    • Wash the final immobilized enzyme preparation again with the washing buffer.

  • Storage:

    • Store the immobilized L-rhamnose isomerase in the washing buffer at 4°C until use. Do not freeze the preparation, as this can damage the resin beads.[8]

Protocol 2: Enzymatic Production of this compound

This protocol outlines the batch production of this compound from L-tagatose using the immobilized L-rhamnose isomerase.

Materials:

  • Immobilized L-rhamnose isomerase

  • L-tagatose

  • Reaction Buffer: 50 mM potassium phosphate buffer, pH 8.0

  • Temperature-controlled shaker or reactor

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a 10% (w/v) solution of L-tagatose in the reaction buffer.

    • Add the immobilized L-rhamnose isomerase to the L-tagatose solution. A typical enzyme loading is 10-20% of the total reaction volume (w/v).

    • Incubate the reaction mixture at 40°C with gentle agitation.

  • Reaction Monitoring:

    • Periodically take samples from the reaction mixture and analyze the concentrations of L-tagatose and this compound by HPLC.

    • The reaction will proceed until it reaches equilibrium.

  • Product Recovery and Purification:

    • Once the reaction has reached equilibrium, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.

    • Concentrate the reaction supernatant containing this compound and unreacted L-tagatose under reduced pressure.

    • To purify this compound, cool the concentrated syrup to 4°C to induce crystallization.

    • Collect the this compound crystals by filtration. For higher purity, the crystals can be washed with a minimal amount of cold ethanol.

    • Further purification can be achieved using chromatographic techniques such as simulated moving bed (SMB) chromatography if required.

Data Presentation

The following tables summarize the quantitative data for the enzymatic production of talose using immobilized isomerases.

Table 1: Immobilization Efficiency of Isomerases

EnzymeSupport MaterialImmobilization MethodProtein Loading (mg/g support)Immobilization Yield (%)Reference
L-Ribose IsomeraseDIAION HPA25LAdsorptionNot Specified>95%[3]
L-Ribose IsomeraseGraphene OxideCovalent Linkage~75072-75%[9]
L-Ribose IsomeraseMWCNTCovalent Linkage~75072-75%[9]
L-Arabinose IsomeraseAlginateEntrapmentNot SpecifiedNot Specified[4]

Table 2: Performance of Immobilized Enzymes in Talose Production

EnzymeSubstrateProductReaction ConditionsConversion Yield (%)ReusabilityReference
Immobilized L-Rhamnose IsomeraseL-TagatoseThis compoundpH 8.0, 40°C12%Not Specified[2]
Immobilized L-Ribose IsomeraseD-TagatoseD-TalosepH 9.0, 40°C13%Stable for over 37 cycles[3]
Immobilized L-Ribose IsomeraseD-TagatoseD-TaloseNot Specified12-14%Retained 55% activity after 8 cycles[9]
Immobilized L-Arabinose IsomeraseD-GalactoseD-TagatosepH 8.0, 60°C46%Not Specified[4]

Visualizations

Biochemical Pathway and Experimental Workflow

The following diagrams illustrate the key pathways and processes involved in the production of this compound.

L_Talose_Production_Pathway cluster_synthesis Biochemical Conversion L-Tagatose L-Tagatose This compound This compound L-Tagatose->this compound Isomerization L-Rhamnose_Isomerase L-Rhamnose Isomerase L-Rhamnose_Isomerase->L-Tagatose

Caption: Enzymatic isomerization of L-Tagatose to this compound.

Immobilization_Workflow cluster_immobilization Enzyme Immobilization Workflow Enzyme_Prep Prepare L-Rhamnose Isomerase Solution Immobilization Incubate Enzyme and Resin Enzyme_Prep->Immobilization Resin_Equil Equilibrate Epoxy Resin Resin_Equil->Immobilization Washing Wash to Remove Unbound Enzyme Immobilization->Washing Immobilized_Enzyme Immobilized L-Rhamnose Isomerase Washing->Immobilized_Enzyme

Caption: Workflow for enzyme immobilization on epoxy resin.

L_Talose_Production_Workflow cluster_production This compound Production and Purification Workflow Reaction Enzymatic Reaction: L-Tagatose + Immobilized Enzyme Separation Separate Immobilized Enzyme (Filtration) Reaction->Separation Concentration Concentrate Supernatant Separation->Concentration Reusable_Enzyme Reusable Immobilized Enzyme Separation->Reusable_Enzyme Crystallization Crystallize this compound (Cooling) Concentration->Crystallization Purification Collect this compound Crystals (Filtration) Crystallization->Purification

Caption: Workflow for this compound production and purification.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of L-Talose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The synthesis of this compound, a rare L-hexose, is complicated by several factors. The main challenges include controlling the stereochemistry at multiple chiral centers to achieve the desired configuration, which is an epimer of the more common L-galactose and L-gulose. Key difficulties arise in achieving high regio-, enantio-, and diastereoselectivity, especially in multi-step chemical syntheses.[1] Enzymatic methods often face limitations due to thermodynamic equilibria that may not favor this compound formation, resulting in low conversion rates and complex purification processes.[2][3]

Q2: Why is achieving high diastereoselectivity in chemical synthesis routes so difficult?

Achieving high diastereoselectivity is challenging because this compound possesses a specific arrangement of hydroxyl groups (axial at C-2 and C-4 in its most stable chair conformation) that is often thermodynamically less favorable than its epimers. In methods like iterative dihydroxylation, controlling the facial selectivity of the second dihydroxylation is a significant hurdle, as it is influenced by both the substrate's existing stereocenters and the catalyst used.[1] Without careful selection of substrates and protecting groups to create steric hindrance, mixtures of diastereomers are often produced.[1]

Q3: What are the common starting materials for synthesizing this compound?

Common starting materials for this compound synthesis include other, more accessible L-sugars or achiral precursors. Key precursors include:

  • L-Tagatose or D-Sorbose: These can be isomerized to this compound or D-Gulose, respectively, using enzymes like L-rhamnose isomerase.[2]

  • L-Rhamnose (6-deoxy-L-mannose): This can be transformed into various 6-deoxy-L-hexoses, including 6-deoxy-L-talose, through regioselective protections and stereoselective nucleophilic displacements.[4]

  • Achiral Dienoates: De novo asymmetric synthesis can build the this compound backbone from simple, achiral starting materials through sequential dihydroxylation reactions.[1][5]

  • L-Fucose (6-deoxy-L-galactose): The synthesis of 6-deoxy-L-talonic acid, an epimer of L-fuconic acid, is a related pathway.[6]

Q4: What are the advantages and disadvantages of enzymatic versus chemical synthesis for this compound?

Enzymatic Synthesis:

  • Advantages: High specificity, mild reaction conditions, and environmentally friendly processes.[7]

  • Disadvantages: Often limited by low equilibrium yields (e.g., 10-13%) and potential side reactions due to broad substrate specificity of some enzymes, which complicates purification.[2][3][8]

Chemical Synthesis:

  • Advantages: Can provide access to novel analogs and allows for larger-scale production without reliance on enzyme stability. Offers the potential for complete stereocontrol through carefully designed routes.[1]

  • Disadvantages: Typically involves multiple steps requiring the use of protecting groups, harsh reagents, and demanding purification techniques.[1][9] Achieving high stereoselectivity remains a significant challenge.[1][10]

Troubleshooting Guides

Guide 1: De Novo Synthesis via Iterative Dihydroxylation

Q: My second dihydroxylation step results in a poor diastereomeric ratio (e.g., 5:1). How can I improve the stereoselectivity?

A: This is a common issue related to double diastereoselectivity, where the inherent preference of the substrate conflicts with or is not sufficiently reinforced by the catalyst.[1]

  • Possible Cause: Insufficient steric hindrance around the reacting double bond to direct the incoming osmium tetroxide. The existing stereocenter's directing effect is not strong enough.

  • Troubleshooting Steps:

    • Introduce a Bulky Protecting Group: Protect the nearby hydroxyl group with a sterically demanding group, such as a tert-butyldimethylsilyl (TBS) ether. This modification increases steric hindrance and can significantly improve diastereoselectivity.[1] For example, protecting the alcohol on a dihydroxylated intermediate improved the diastereoselectivity from 5:1 to 10:1 in one reported synthesis.[1]

    • Optimize Reaction Conditions: Ensure that the reaction is run at the optimal temperature (e.g., 0 °C) as specified in the protocol to maximize selectivity.[1]

    • Verify Reagent Quality: Use fresh N-Methylmorpholine N-oxide (NMO) and a catalytic amount of OsO₄ of known quality.[1]

Q: The overall yield of my de novo synthesis is very low after the final deprotection and purification steps. What can I do?

A: Low overall yields in multi-step syntheses are common. The issue can often be traced to cumulative losses during purification or inefficient reactions.

  • Possible Cause: Difficulty in isolating the highly polar, water-soluble final product or intermediates.

  • Troubleshooting Steps:

    • Utilize In Situ Lactonization: A key strategy is to design the synthesis to produce a talo-γ-lactone intermediate.[1][5] Lactones are significantly less polar and easier to isolate via chromatography than the open-chain sugar. The lactone can then be reduced in a final step to yield this compound.

    • Optimize Chromatography: Use specialized columns for carbohydrate separation, such as silica (B1680970) gel pre-treated with a buffer or dedicated carbohydrate analysis columns.

    • Re-evaluate Each Step: Analyze the yield of each individual reaction to pinpoint the least efficient step. Re-optimize the conditions (solvent, temperature, reaction time) for that specific transformation.

Guide 2: Enzymatic Isomerization/Epimerization

Q: My enzymatic conversion of L-Tagatose to this compound is stalling at a very low yield (~10-15%). How can I increase the conversion?

A: This is a typical challenge with enzymatic isomerizations, which are equilibrium-driven processes. The reported equilibrium yield for the conversion of L-tagatose to this compound using L-rhamnose isomerase is around 12%.[2]

  • Possible Cause: The reaction has reached its thermodynamic equilibrium, which naturally favors the starting material.

  • Troubleshooting Steps:

    • Confirm Equilibrium: Monitor the reaction over an extended period (e.g., 24-48 hours) using HPLC to ensure the ratio of product to substrate is no longer changing.

    • Optimize Reaction Parameters:

      • pH and Temperature: Verify that the reaction buffer and temperature match the optimal conditions for the specific isomerase being used.[11]

      • Enzyme Concentration: While increasing enzyme concentration won't shift the equilibrium, it will help reach it faster, which can be important if the enzyme has limited stability under reaction conditions.

    • Use Immobilized Enzymes: Immobilizing the enzyme on a solid support (e.g., DIAION HPA25L resin) can improve its stability and allow for repeated use, making the process more efficient even with low conversion per cycle.[2][12]

Q: I am observing the formation of an unexpected byproduct during the epimerization of L-Galactose, which is complicating purification.

A: Some enzymes exhibit side activities. For instance, cellobiose (B7769950) 2-epimerase, when used to convert D-galactose to D-talose, also catalyzes a minor keto-aldo isomerization to form D-tagatose.[3][8] A similar side reaction could occur with L-isomers.

  • Possible Cause: The enzyme has a broader substrate specificity than desired, leading to the formation of isomers other than the target epimer.

  • Troubleshooting Steps:

    • Optimize Reaction Time: The formation of the byproduct may be slower than the desired epimerization.[3][13] Create a time-course study of the reaction. Harvest the reaction when the concentration of this compound is at its maximum relative to the byproduct to achieve the highest possible purity.[3]

    • Selective Purification:

      • Chromatography: Use preparative HPLC or simulated moving bed (SMB) chromatography, which are powerful techniques for separating structurally similar isomers.

      • Selective Consumption: If applicable, a microorganism could be used to selectively consume the starting material or byproduct. For example, Kluyveromyces marxianus has been used to remove residual galactose.[8]

Data Presentation

Table 1: Comparison of Quantitative Yields in Enzymatic Syntheses of Talose Isomers

Starting MaterialEnzymeProductMax. Yield (%)Purity (%)Reference(s)
L-TagatoseL-Rhamnose IsomeraseThis compound12% (at equilibrium)Not specified[2]
D-TagatoseL-Ribose IsomeraseD-Talose13% (at equilibrium)Not specified[12]
D-GalactoseCellobiose 2-EpimeraseD-Talose~20% (at equilibrium)86%[3][8][14]

Table 2: Effect of Protecting Groups on Diastereoselectivity in De Novo Synthesis of talo-γ-lactone

Intermediate SubstrateKey Protecting GroupDiastereomeric Ratio (talo:gulo)Yield (%)Reference
Hydroxy-lactone-OH (unprotected)5:175%[1]
TBS-protected lactone-OTBS10:170%[1]

Experimental Protocols

Protocol 1: General Procedure for Dihydroxylation to Improve Diastereoselectivity

This protocol is adapted from the de novo synthesis of talo-γ-lactone and focuses on the second dihydroxylation step where stereocontrol is critical.[1]

  • Substrate Preparation: Dissolve the silyl-protected unsaturated lactone intermediate (e.g., TBS-protected alcohol 10 ) in a suitable solvent like methanol (B129727) (MeOH).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add N-Methylmorpholine N-oxide (NMO) as a 50% aqueous solution (approx. 3 equivalents).

    • Add a catalytic amount of Osmium tetroxide (OsO₄, approx. 2 mol%) to the vigorously stirred solution.

  • Reaction: Continue stirring the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete overnight.

  • Quenching: Quench the reaction by adding solid sodium sulfite (B76179) and allowing it to stir at room temperature for 30 minutes.

  • Work-up:

    • Filter the mixture through a pad of celite/florisil.

    • Elute with a mixture of ethyl acetate (B1210297) and methanol.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (talo-lactone 11 ) by flash column chromatography on silica gel.

Protocol 2: General Procedure for Enzymatic Isomerization of L-Tagatose

This protocol is a generalized procedure based on the enzymatic synthesis of this compound using an immobilized isomerase.[2]

  • Enzyme Immobilization: Immobilize L-rhamnose isomerase on a suitable resin (e.g., BCW 2603 Chitopearl beads) according to the manufacturer's instructions or established literature procedures.

  • Substrate Preparation: Prepare a solution of the starting material, L-Tagatose, in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5). A typical substrate concentration is 10-20% (w/v).

  • Reaction Setup:

    • Add the immobilized enzyme to the substrate solution in a reaction vessel.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50 °C) with gentle agitation.

  • Monitoring: Periodically withdraw samples from the reaction mixture. Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by removing the immobilized enzyme. Analyze the samples by HPLC to determine the ratio of this compound to L-Tagatose.

  • Work-up: Once the reaction has reached equilibrium (typically after 24-48 hours), remove the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

  • Purification: The resulting solution contains a mixture of this compound and L-Tagatose. Separate the this compound using preparative chromatography (e.g., on a cation-exchange resin column or via HPLC).

Visualizations

Troubleshooting_Enzymatic_Yield start Problem: Low Conversion Rate in Enzymatic Synthesis check_eq Has the reaction reached thermodynamic equilibrium? start->check_eq monitor Action: Monitor reaction over time (e.g., 24-48h) using HPLC. check_eq->monitor How to check? eq_yes Equilibrium is reached. Yield matches reported values (e.g., ~12%). check_eq->eq_yes Yes eq_no Conversion stalls below expected equilibrium. check_eq->eq_no No monitor->check_eq final_accept Outcome: Yield is limited by equilibrium. Focus on efficient purification and recycling of substrate. eq_yes->final_accept check_enzyme Is the enzyme active and stable under reaction conditions? eq_no->check_enzyme enzyme_ok Enzyme is active. check_enzyme->enzyme_ok Yes enzyme_bad Enzyme is inactive or unstable. check_enzyme->enzyme_bad No optimize_conditions Action: Optimize pH, temperature, and buffer components. enzyme_ok->optimize_conditions replace_enzyme Action: Use a fresh batch of enzyme or consider immobilization to improve stability. enzyme_bad->replace_enzyme

Caption: Troubleshooting workflow for low yield in enzymatic this compound synthesis.

Stereocontrol_Strategy cluster_0 Approach 1: Unprotected Hydroxyl cluster_1 Approach 2: Steric Hindrance start Goal: Stereoselective Dihydroxylation of an Unsaturated Lactone unprotected Intermediate with free -OH group start->unprotected protected Intermediate with bulky -OTBS group start->protected attack OsO₄ Attack unprotected->attack outcome1 Result: Mixture of Diastereomers (e.g., 5:1 ratio) attack->outcome1 Limited facial selectivity attack2 OsO₄ Attack protected->attack2 outcome2 Result: Improved Selectivity (e.g., 10:1 ratio) attack2->outcome2 Bulky group directs attack to opposite face

Caption: Logic diagram showing the impact of a bulky protecting group on stereoselectivity.

Experimental_Workflow_Enzymatic start Start: L-Tagatose Substrate Solution reaction Incubate with Immobilized L-Rhamnose Isomerase[2] start->reaction monitor Monitor Reaction by HPLC reaction->monitor equilibrium Reaction Reaches Equilibrium (this compound + L-Tagatose) monitor->equilibrium filter Filter to Remove & Recycle Enzyme equilibrium->filter purify Purification: Preparative Chromatography filter->purify end Final Product: Pure this compound purify->end

References

Optimizing yield and purity in enzymatic L-Talose production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of L-Talose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize yield and purity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for this compound synthesis?

A1: The most common enzymatic pathway for this compound production is the isomerization of L-tagatose. This reaction is typically catalyzed by an aldose-ketose isomerase. Key enzymes used for this conversion include:

  • L-rhamnose isomerase (L-RI): This is a widely reported enzyme for this conversion, though the equilibrium often favors the ketose form (L-tagatose).[1]

  • L-fucose (B3030135) isomerase (L-FucI): This enzyme can also be used for the isomerization of this compound and L-tagatose.[2]

  • L-ribose isomerase (L-RI): Some L-ribose isomerases have been shown to convert D-tagatose to D-talose, suggesting potential for this compound production from L-tagatose.[3][4][5]

An alternative two-step approach involves the oxidation of galactitol to L-tagatose, followed by isomerization to this compound.[1][6]

Q2: What is a typical conversion yield for the L-tagatose to this compound reaction?

A2: The enzymatic isomerization of L-tagatose to this compound is a reversible reaction limited by thermodynamic equilibrium. The equilibrium heavily favors L-tagatose. For example, the equilibrium ratio of L-tagatose to this compound can be as high as 90:10.[1] This means that even under optimal conditions, the yield of this compound from L-tagatose will be relatively low.

Q3: What are the critical parameters to optimize for maximizing this compound yield?

A3: To maximize the yield of this compound, several key parameters of the enzymatic reaction need to be carefully optimized:

  • pH: The optimal pH varies depending on the specific enzyme used. Most isomerases function optimally in neutral to slightly alkaline conditions.

  • Temperature: The optimal temperature also depends on the enzyme source. Thermophilic enzymes will have higher optimal temperatures.[7]

  • Metal Ion Cofactors: Many isomerases require a divalent metal ion for activity, with Mn²⁺ being commonly preferred.[8]

  • Enzyme Loading: The concentration of the enzyme will directly impact the reaction rate and the time required to reach equilibrium.

  • Substrate Concentration: High substrate concentrations can sometimes lead to inhibition, so this needs to be optimized.

Q4: How can I purify this compound from the final reaction mixture?

A4: Purifying this compound from the reaction mixture, which will contain unreacted substrate and potentially byproducts, can be challenging. Common purification methods include:

  • Chromatography: Techniques like ion-exchange chromatography and size-exclusion chromatography are effective for separating sugars.[1]

  • Crystallization: If a relatively pure product is obtained, crystallization can be used for final purification.[3][4]

  • Charcoal Treatment: This can be used to remove colored impurities.[1]

Troubleshooting Guide

Problem 1: My this compound yield is significantly lower than the expected ~10%.

Potential Cause Suggested Solution
Reaction Has Not Reached Equilibrium Increase the reaction time and take samples at various intervals to monitor the progress and confirm that a plateau has been reached.
Suboptimal Reaction Conditions Verify that the pH, temperature, and metal ion cofactor concentrations are optimal for the specific enzyme being used.[7]
Enzyme Denaturation/Inactivation Ensure the reaction temperature is not too high for the enzyme's stability. Check for the presence of any potential inhibitors in the substrate or buffer.
Incorrect Substrate Confirm the identity and purity of the starting material (e.g., L-tagatose or galactitol).

Problem 2: The reaction is very slow or appears to have stalled.

Potential Cause Suggested Solution
Insufficient Enzyme Concentration Increase the enzyme loading in the reaction mixture to accelerate the conversion rate.
Presence of Inhibitors The substrate or buffer may contain contaminants that inhibit the enzyme. Ensure high purity of the substrate and reagents. If possible, perform the reaction in a minimal, well-defined buffer system.
Suboptimal Reaction Conditions Re-verify and optimize the pH, temperature, and metal ion cofactor concentrations.

Problem 3: I am observing significant byproduct formation.

Potential Cause Suggested Solution
Non-Specific Enzyme Activity Some isomerases may catalyze the formation of other epimers. Characterize the byproducts to understand the side reactions. Consider using a more specific enzyme if available.
Chemical Degradation of Sugars At high temperatures and pH, sugars can degrade. Lower the reaction temperature and pH if possible, while still maintaining reasonable enzyme activity.
Contamination Microbial contamination can lead to the formation of unwanted byproducts. Ensure sterile conditions during the reaction.

Data Presentation

Table 1: Comparison of Enzymes for this compound Production

EnzymeSource OrganismSubstrateOptimal pHOptimal Temp (°C)Metal CofactorConversion Yield (%)Reference
L-rhamnose isomeraseMesorhizobium lotiGalactitol (two-step)9.060Mn²⁺-[1]
L-ribose isomeraseCellulomonas parahominisD-tagatose-40-13.0 (for D-talose)[3][4]
L-fucose isomeraseRaoultella sp.L-fuculose (B118470)-30-50--[9]
L-fucose isomeraseHalothermothrix oreniiL-fuculose7.050-60Mn²⁺-[7]

Experimental Protocols

Protocol 1: General Enzymatic Isomerization of L-tagatose to this compound

  • Enzyme Preparation:

    • Obtain or prepare a solution of purified L-rhamnose isomerase. If using a recombinant enzyme, follow the appropriate expression and purification protocol.

  • Reaction Setup:

    • Prepare a solution of L-tagatose in a suitable buffer (e.g., 50 mM Glycine-NaOH buffer, pH 9.0).

    • Add the required metal ion cofactor (e.g., 1 mM MnCl₂) to the reaction mixture.

    • Adjust the pH of the solution to the optimal range for the enzyme.

    • Pre-heat the reaction mixture to the optimal temperature (e.g., 60°C).

  • Initiate the Reaction:

    • Initiate the reaction by adding the L-rhamnose isomerase to the mixture. A typical enzyme loading would need to be optimized for your specific enzyme preparation.

  • Incubation:

    • Incubate the reaction at the optimal temperature with gentle agitation.

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of L-tagatose and this compound.

  • Reaction Termination and Product Recovery:

    • Once the reaction reaches equilibrium (or the desired conversion is achieved), terminate the reaction by heat inactivation of the enzyme.

    • Proceed with downstream purification steps (e.g., chromatography) to isolate the this compound.

Visualizations

Enzymatic_L_Talose_Production Galactitol Galactitol L_Tagatose L-Tagatose Galactitol->L_Tagatose Galactitol Dehydrogenase L_Talose This compound L_Tagatose->L_Talose L-rhamnose isomerase

Caption: Enzymatic production of this compound from Galactitol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Enzyme_Prep Enzyme Preparation Reaction_Setup Reaction Setup (pH, Temp, Cofactors) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & Buffer Preparation Substrate_Prep->Reaction_Setup Incubation Incubation & Agitation Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Termination Reaction Termination Monitoring->Termination Purification Purification (Chromatography) Termination->Purification Analysis Purity & Yield Analysis Purification->Analysis

Caption: General experimental workflow for this compound production.

Troubleshooting_Workflow Start Low this compound Yield Check_Equilibrium Has reaction reached equilibrium? Start->Check_Equilibrium Check_Conditions Are reaction conditions (pH, temp, cofactors) optimal? Check_Equilibrium->Check_Conditions Yes Increase_Time Increase reaction time Check_Equilibrium->Increase_Time No Check_Enzyme Is enzyme concentration sufficient? Check_Conditions->Check_Enzyme Yes Optimize_Conditions Optimize reaction conditions Check_Conditions->Optimize_Conditions No Increase_Enzyme Increase enzyme loading Check_Enzyme->Increase_Enzyme No Purify_Substrate Check for inhibitors/ Purify substrate Check_Enzyme->Purify_Substrate Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: HPLC Separation of L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of L-Talose.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed to provide solutions to common issues encountered during the HPLC analysis of this compound, from peak shape problems to retention time instability.

Q1: Why am I seeing peak tailing for my this compound peak?

Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors in monosaccharide analysis.

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can lead to tailing. With silica-based columns, residual silanol (B1196071) groups can interact with the hydroxyl groups of the sugar.

  • Column Overload: Injecting too concentrated a sample can saturate the column, leading to poor peak shape.

  • Column Degradation: Over time, the stationary phase can degrade, or the column bed can deform, creating voids that cause tailing.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: If using a silica-based column, operating at a lower pH can help suppress the ionization of residual silanol groups, minimizing secondary interactions.

  • Use a High-Performance Column: Employing a column with high-density bonding and end-capping can reduce the number of accessible silanol groups.

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.

  • Check Column Health: If the problem persists, it may indicate a deteriorating column. Flush the column with a strong solvent or replace it if necessary.

Q2: My this compound peak is splitting into two or more peaks. What is the cause?

Peak splitting for a pure standard can be perplexing and often points to a few specific issues in sugar analysis.

  • Anomeric Separation: Sugars like this compound exist as anomers (α and β forms) in solution. Under certain chromatographic conditions, these anomers can be partially separated, leading to broadened or split peaks. This is more common at lower temperatures where the interconversion between anomers is slower.

  • Injection Solvent Mismatch: If the solvent used to dissolve the this compound standard is significantly stronger than the mobile phase, it can cause peak distortion and splitting.

  • Column Contamination or Void: A blocked column frit or a void at the head of the column can disrupt the sample band, causing it to split.[1]

Troubleshooting Steps:

  • Increase Column Temperature: Raising the column temperature (e.g., to 80°C) can accelerate the interconversion of anomers, often causing the split peaks to merge into a single, sharper peak.[2]

  • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard in the initial mobile phase.

  • Inspect and Clean the Column: If you suspect a blockage, back-flushing the column may help. If a void has formed, the column may need to be replaced.

Q3: I am observing unexpected peaks ("ghost peaks") in my chromatogram. Where are they coming from?

Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from various sources.[3][4]

  • Mobile Phase Contamination: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks, especially in gradient elution.[5][6]

  • System Contamination: Carryover from previous injections, contaminated injector components, or leaching from tubing can introduce unexpected compounds.[5]

  • Sample Degradation: this compound, like other sugars, can be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Run a Blank Gradient: Inject a blank (mobile phase without sample) to determine if the ghost peaks are coming from the HPLC system or the mobile phase itself.[4]

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

  • Clean the System: Flush the injector and the entire system with a strong solvent to remove any residual contaminants.

  • Ensure Sample Stability: Prepare this compound solutions fresh and store them appropriately to prevent degradation.

Q4: The retention time for this compound is shifting between injections. How can I improve reproducibility?

Retention time instability can make peak identification and quantification unreliable.

  • Column Equilibration: In Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for sugar analysis, column equilibration can be slow. Insufficient equilibration time between runs is a frequent cause of retention time drift.

  • Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile organic solvent (like acetonitrile) can alter the mobile phase strength and affect retention times.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to shifts in retention.

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., leaks, worn seals, air bubbles) will cause retention times to vary.

Troubleshooting Steps:

  • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly crucial in HILIC.

  • Prepare Mobile Phase Carefully: Mix mobile phase components accurately and keep the reservoirs covered to minimize evaporation. Using an online degasser is also recommended.

  • Use a Column Oven: Maintaining a constant column temperature will improve the reproducibility of retention times.

  • Check the Pump: Regularly inspect the pump for leaks and ensure it is delivering a consistent flow rate.

Data Presentation

Table 1: Typical HPLC Parameters for Monosaccharide Analysis
ParameterHILIC MethodAnion-Exchange Method
Column Amine-based (e.g., NH2), Amide, or Zwitterionic HILICPolymer-based anion-exchange
Mobile Phase Acetonitrile (B52724)/Water gradientAqueous Sodium Hydroxide (B78521) (e.g., 10-100 mM)
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.0 mL/min
Column Temp. 30 - 80 °C30 - 40 °C
Detector ELSD, CAD, or RIPulsed Amperometric Detection (PAD) or RI
Injection Vol. 5 - 20 µL5 - 25 µL

Note: These are general starting conditions and should be optimized for your specific application.

Experimental Protocols

Protocol 1: HILIC-ELSD Method for this compound Separation

This protocol provides a starting point for developing a HILIC-based separation method for this compound.

  • Column: Use a HILIC column suitable for carbohydrate analysis, such as an aminopropyl-bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with a high percentage of acetonitrile (e.g., 80-85%) and hold for a few minutes to ensure retention of this compound.

    • Gradually increase the water content to elute the sugar. A linear gradient from 80% to 60% acetonitrile over 15-20 minutes is a good starting point.

    • Include a column wash and re-equilibration step at the end of each run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector - ELSD:

    • Nebulizer Temperature: 60°C

    • Evaporator Temperature: 85°C

    • Gas Flow (Nitrogen): 1.1 SLM (Standard Liters per Minute)

  • Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition (e.g., 80:20 acetonitrile/water). Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Anion-Exchange Chromatography with RI Detection

This protocol is suitable for separating this compound from other closely related monosaccharides.

  • Column: A high-performance anion-exchange column designed for carbohydrate analysis.

  • Mobile Phase: An isocratic mobile phase of aqueous sodium hydroxide (NaOH). The optimal concentration will depend on the specific column and the desired separation, but a starting point of 20 mM NaOH can be effective.[7]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detector - Refractive Index (RI):

    • Allow the detector to warm up and stabilize according to the manufacturer's instructions.

    • Ensure the reference cell is flushed with the mobile phase.

    • Maintain a stable temperature for both the column and the detector to minimize baseline drift.[8]

  • Sample Preparation: Dissolve the this compound standard in deionized water. Filter the sample through a 0.22 µm syringe filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: this compound HPLC Issue peak_shape Poor Peak Shape? start->peak_shape tailing Peak Tailing peak_shape->tailing Yes splitting Peak Splitting peak_shape->splitting Also Yes retention_time Retention Time Issue? peak_shape->retention_time No sol_tailing1 Optimize Mobile Phase pH tailing->sol_tailing1 sol_splitting1 Increase Column Temperature (Anomer Interconversion) splitting->sol_splitting1 shifting Shifting RT retention_time->shifting Yes no_peak No Peak / Low Sensitivity retention_time->no_peak Also Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No sol_shifting1 Increase Column Equilibration Time shifting->sol_shifting1 ghost_peaks_yes Ghost Peaks Present ghost_peaks->ghost_peaks_yes Yes baseline_issue Baseline Issue? ghost_peaks->baseline_issue No sol_ghost1 Run Blank Gradient ghost_peaks_yes->sol_ghost1 noisy_baseline Noisy/Drifting Baseline baseline_issue->noisy_baseline Yes end_node Resolution baseline_issue->end_node No sol_baseline1 Degas Mobile Phase noisy_baseline->sol_baseline1 sol_tailing2 Reduce Sample Concentration sol_tailing1->sol_tailing2 sol_tailing3 Check Column Health sol_tailing2->sol_tailing3 sol_tailing3->end_node sol_splitting2 Match Injection Solvent sol_splitting1->sol_splitting2 sol_splitting3 Check for Column Void/Blockage sol_splitting2->sol_splitting3 sol_splitting3->end_node sol_shifting2 Ensure Accurate Mobile Phase Prep sol_shifting1->sol_shifting2 sol_shifting3 Use Column Oven sol_shifting2->sol_shifting3 sol_shifting4 Check Pump Performance sol_shifting3->sol_shifting4 sol_shifting4->end_node sol_ghost2 Use High-Purity Solvents sol_ghost1->sol_ghost2 sol_ghost3 Clean HPLC System sol_ghost2->sol_ghost3 sol_ghost3->end_node sol_baseline2 Stabilize Column/Detector Temp. sol_baseline1->sol_baseline2 sol_baseline3 Check for Leaks sol_baseline2->sol_baseline3 sol_baseline3->end_node

Caption: Troubleshooting workflow for HPLC separation of this compound.

References

Technical Support Center: Overcoming Challenges in NMR Analysis of L-Talose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the nuclear magnetic resonance (NMR) analysis of L-Talose anomers. Given the rarity of this compound, this guide focuses on fundamental principles of carbohydrate NMR spectroscopy and addresses common challenges encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: How can I identify the anomeric protons of this compound in a ¹H NMR spectrum?

A1: Anomeric protons (H-1) of sugars typically resonate in a distinct downfield region of the ¹H NMR spectrum, generally between 4.3 and 5.9 ppm.[1] This is because they are attached to the anomeric carbon, which is bonded to two oxygen atoms. The α-anomer's proton is usually found at a higher ppm value (further downfield) compared to the β-anomer's proton.[1]

Q2: What is the significance of the J-coupling constant for the anomeric proton in determining α and β anomers?

A2: The three-bond coupling constant between H-1 and H-2 (³JH1,H2) is crucial for determining the anomeric configuration. This value depends on the dihedral angle between the H-1 and H-2 protons. For pyranose rings in a chair conformation:

  • A large coupling constant (typically 7–9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer .[2]

  • A small coupling constant (typically 2–4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, which is characteristic of the α-anomer .[2]

Q3: I am seeing multiple sets of peaks in my spectrum. What do they represent?

A3: In solution, this compound exists as an equilibrium mixture of different isomers (tautomers). The major forms are the α- and β-pyranose rings (six-membered rings). However, furanose forms (five-membered rings), and a very small amount of the open-chain aldehyde form, can also be present.[2] Each of these forms will give rise to a distinct set of NMR signals, leading to a complex spectrum.

Q4: The signals for the ring protons (H-2 to H-6) are overlapping in the 3.0-4.0 ppm region. How can I resolve and assign them?

A4: Signal overlap in the non-anomeric region is a common challenge in carbohydrate NMR. To resolve these signals, two-dimensional (2D) NMR experiments are essential:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Starting from the well-resolved anomeric proton signal, you can "walk" along the carbon backbone to assign the other protons of that anomer.

  • TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. Irradiating the anomeric proton of a specific anomer will reveal all the protons belonging to that sugar ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is invaluable for assigning carbon resonances once the proton resonances are identified.

Q5: How can I confirm the presence of hydroxyl (-OH) protons in my spectrum?

A5: Protons of hydroxyl groups are exchangeable. To confirm their presence, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample and re-acquire the ¹H spectrum. The -OH protons will exchange with deuterium, causing their corresponding signals to disappear or significantly decrease in intensity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad or distorted peaks 1. Poor shimming of the magnet.2. Presence of paramagnetic impurities.3. Sample concentration is too high, leading to high viscosity.1. Re-shim the spectrometer. Start with a standard solvent shim file and then perform automated or manual shimming.2. Ensure all glassware is clean. If necessary, pass the sample solution through a small plug of Chelex resin to remove metal ions.3. Dilute the sample. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules.
Cannot determine anomeric ratio from integration 1. Overlapping signals, particularly with the residual water peak.2. Incomplete mutarotation (equilibrium between anomers not yet reached).3. Poor signal-to-noise ratio.1. Adjust the temperature to shift the water peak. In D₂O, heating the sample can shift the residual HDO peak. Alternatively, use a solvent suppression technique during acquisition.2. Allow the sample to equilibrate in the NMR solvent for several hours (at least 2 hours at room temperature) before acquiring the final spectrum.[3] 3. Increase the number of scans to improve the signal-to-noise ratio.
Extra peaks that don't correspond to this compound anomers 1. Impurities in the this compound sample.2. Contamination from glassware or the NMR tube.3. Residual solvent from purification steps (e.g., ethyl acetate, methanol).1. Re-purify the sample if necessary.2. Use clean, high-quality NMR tubes and glassware.3. Ensure the sample is thoroughly dried under high vacuum before dissolving in the NMR solvent. Co-evaporation with a suitable solvent can help remove residual purification solvents.

Quantitative Data

Table 1: Estimated ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for L-Talopyranose Anomers in D₂O

Protonα-L-Talopyranose (estimated)β-L-Talopyranose (estimated)
H-1 ~5.2 (d, J = ~2-4 Hz)~4.8 (d, J = ~7-9 Hz)
H-2 ~3.8 - 4.2~3.6 - 4.0
H-3 ~3.8 - 4.2~3.6 - 4.0
H-4 ~3.8 - 4.2~3.6 - 4.0
H-5 ~3.8 - 4.2~3.6 - 4.0
H-6a/b ~3.7 - 3.9~3.5 - 3.8

d = doublet

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Anomers in D₂O

Carbonα-L-Talopyranoseβ-L-Talopyranoseα-L-Talofuranoseβ-L-Talofuranose
C-1 96.195.6102.498.0
C-2 72.273.076.772.1
C-3 71.170.173.372.6
C-4 66.669.983.383.9
C-5 72.677.172.172.3
C-6 63.062.764.364.4

Data is for the D-enantiomer, which has identical chemical shifts to the L-enantiomer. Data from Omicron Biochemicals, Inc.[3]

Experimental Protocols

1. Sample Preparation for ¹H and ¹³C NMR in D₂O

  • Sample Amount: Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the this compound sample in 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.96%). It is recommended to perform this in a small vial before transferring to the NMR tube.

  • Lyophilization (Optional): To remove any exchangeable protons from the starting material, dissolve the sample in D₂O, freeze, and lyophilize. Repeat this process 2-3 times. This will reduce the intensity of the residual HDO signal in the final spectrum.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Equilibration: Allow the sample to stand at room temperature for at least 2 hours to ensure mutarotational equilibrium is established between the α and β anomers.

2. Standard ¹H NMR Acquisition

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • Pulse Program: Use a standard single-pulse experiment, often with water suppression (e.g., presaturation or WATERGATE) to reduce the residual HDO signal.

  • Acquisition Parameters (Typical for 500 MHz):

    • Spectral Width: ~12 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 16-64 (depending on concentration)

    • Temperature: 298 K (25 °C)

3. Standard ¹³C NMR Acquisition

  • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Parameters (Typical for 125 MHz):

    • Spectral Width: ~220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

    • Temperature: 298 K

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-50 mg) dissolve Dissolve in D2O (0.6-0.7 mL) weigh->dissolve lyophilize Optional: Lyophilize from D2O (2-3x) dissolve->lyophilize transfer Transfer to NMR Tube lyophilize->transfer equilibrate Equilibrate for >2 hrs transfer->equilibrate insert Insert Sample, Tune & Shim equilibrate->insert acq_1d Acquire 1D Spectra (¹H, ¹³C) insert->acq_1d acq_2d Acquire 2D Spectra (COSY, TOCSY, HSQC) acq_1d->acq_2d process Process Spectra (FT, Phasing, Baseline Correction) acq_2d->process reference Reference Spectra process->reference assign Assign Signals (1D & 2D) reference->assign integrate Integrate & Quantify Anomers assign->integrate

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_guide start Start: Poor Quality Spectrum q1 Are peaks broad or distorted? start->q1 a1_yes Re-shim magnet Check for paramagnetics Dilute sample q1->a1_yes Yes q2 Are there unexpected peaks? q1->q2 No a1_yes->q2 a2_yes Check for impurities Use clean glassware Dry sample thoroughly q2->a2_yes Yes q3 Problem with anomer integration? q2->q3 No a2_yes->q3 a3_yes Ensure full equilibration Adjust temperature to shift H2O peak Increase number of scans q3->a3_yes Yes end Improved Spectrum q3->end No a3_yes->end

References

Identification and removal of byproducts in L-Talose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of L-Talose. Our goal is to help you identify and remove byproducts to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction shows a low yield and multiple spots on my TLC plate. What are the likely byproducts?

A1: Low yields and multiple byproducts are common challenges in this compound synthesis. The nature of the byproducts depends heavily on the synthetic route you are employing.

  • Enzymatic Synthesis: If you are using an isomerase, such as L-rhamnose isomerase with L-tagatose as a substrate, the primary "byproduct" is often the unreacted starting material due to the reversible nature of the enzymatic reaction. Other potential byproducts can include epimers of this compound if the enzyme has relaxed specificity. For example, in the enzymatic synthesis of D-talose from D-galactose, D-tagatose is a common byproduct due to a minor side reaction.[1][2]

  • Chemical Synthesis: In multi-step chemical syntheses, such as those involving protecting groups and stereoselective reactions, byproducts can include diastereomers, incompletely reacted intermediates, and side-products from protecting group manipulations. For instance, in syntheses starting from other sugars, incomplete epimerization or oxidation can lead to a mixture of sugar isomers.

Q2: I see an unexpected peak in my HPLC analysis of a completed enzymatic synthesis of this compound. How can I identify it?

A2: The most common unexpected peak in an enzymatic isomerization reaction is the starting material (e.g., L-tagatose). To confirm the identity of byproducts, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Co-inject your sample with an authentic standard of the suspected byproduct (e.g., L-tagatose). If the peaks co-elute, it strongly suggests the identity of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying sugar isomers. The coupling constants and chemical shifts of the anomeric protons are particularly diagnostic.

  • Mass Spectrometry (MS): While mass spectrometry cannot distinguish between isomers on its own, techniques like tandem mass spectrometry (MS/MS) of metal-complexed sugars can provide fragmentation patterns specific to stereochemistry, aiding in the differentiation of talose from other hexoses like glucose, galactose, and mannose.[3]

Q3: How can I remove the unreacted starting material (L-tagatose) from my this compound product after an enzymatic reaction?

A3: Separating structurally similar sugars is a significant challenge. Here are a few strategies:

  • Chromatographic Methods:

    • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating closely related sugars.[4]

    • Simulated Moving Bed (SMB) Chromatography: For larger scale purifications, SMB can be a cost-effective and efficient continuous separation technique.[4]

    • Flash Chromatography: Often used in chemical synthesis purification, it can also be applied to separate sugars, though it may require careful optimization of the solvent system.[5]

  • Selective Consumption: In some cases, a biological approach can be used. For instance, specific yeast strains can be used to selectively consume a starting material, leaving the desired product. For example, Kluyveromyces marxianus has been used to remove residual galactose in the synthesis of D-talose.[1] A similar approach could potentially be developed for L-sugars with an appropriate microorganism.

Q4: My chemical synthesis of this compound resulted in a mixture of diastereomers. How can I improve the stereoselectivity?

A4: Achieving high stereoselectivity in sugar synthesis is critical. If you are experiencing a mixture of diastereomers, consider the following:

  • Reaction Conditions: Temperature, solvent, and catalyst can all have a profound impact on the stereochemical outcome of a reaction. A thorough optimization of these parameters is often necessary.

  • Protecting Groups: The choice of protecting groups can influence the facial selectivity of a reaction by sterically hindering one approach of the reagent.

  • Chiral Catalysts/Reagents: Employing chiral catalysts or reagents, such as in the Sharpless asymmetric dihydroxylation, can significantly enhance the enantioselectivity and diastereoselectivity of your synthesis.[5]

Data Presentation

Table 1: Comparison of this compound and D-Talose Enzymatic Synthesis Methods and Byproducts

EnzymeSubstrateProductTypical ByproductsReported Yield of ProductReported PurityReference
L-rhamnose isomeraseL-tagatoseThis compoundL-tagatose (unreacted)12% at equilibriumNot specified[6][7]
L-ribose isomeraseL-psicoseL-allose and D-taloseL-psicose (unreacted)35% L-allose, 13% D-talose at equilibriumNot specified[8][9]
Cellobiose 2-epimeraseD-galactoseD-taloseD-tagatose, D-galactose (unreacted)8.5%86%[1][2]

Experimental Protocols

Protocol 1: Identification of Byproducts using HPLC
  • Sample Preparation:

    • Dissolve a small amount of your crude this compound synthesis product in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

    • Prepare standards of this compound and suspected byproducts (e.g., L-tagatose) at the same concentration.

  • HPLC Conditions (Example for monosaccharide separation):

    • Column: A carbohydrate analysis column (e.g., CarboPac PA20).

    • Mobile Phase: An isocratic or gradient elution with sodium hydroxide (B78521) (NaOH) solution. For example, isocratic elution with 8 mM NaOH for 12 minutes, followed by a linear gradient to 45 mM NaOH over 13 minutes.[1]

    • Flow Rate: 0.5 mL/min.

    • Detection: Pulsed Amperometric Detector (PAD).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the this compound standard, the byproduct standard(s), and your crude sample.

    • Compare the retention times of the peaks in your sample to those of the standards.

    • For confirmation, perform a co-injection of your sample spiked with the suspected byproduct standard. The peak should increase in size without the appearance of a new peak.

Protocol 2: Removal of Unreacted Aldose Sugars using Yeast

This protocol is adapted from the removal of D-galactose and may require optimization for L-sugars.

  • Yeast Culture:

    • Inoculate a suitable yeast strain (e.g., Kluyveromyces marxianus for D-galactose removal) into an appropriate growth medium (e.g., YPD).[1]

    • Grow the culture overnight at 30°C with shaking.

  • Selective Fermentation:

    • Harvest the yeast cells by centrifugation and wash with sterile water.

    • Resuspend the yeast cells in a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Add the crude this compound product containing the unwanted aldose sugar to the yeast suspension.

    • Incubate at 30°C with gentle agitation.

  • Monitoring and Workup:

    • Monitor the disappearance of the starting material by HPLC (as described in Protocol 1).

    • Once the starting material is consumed, remove the yeast cells by centrifugation.

    • Filter the supernatant through a 0.22 µm filter to obtain the purified this compound solution.

    • Further purification steps, such as crystallization or chromatography, may be necessary to remove yeast metabolites.

Visualizations

Enzymatic_Synthesis_of_L_Talose L_Tagatose L-Tagatose (Starting Material) Enzyme L-Rhamnose Isomerase L_Tagatose->Enzyme Substrate L_Talose This compound (Product) L_Talose->Enzyme Reversible Reaction Enzyme->L_Tagatose Reversible Reaction Enzyme->L_Talose Product Release

Caption: Enzymatic conversion of L-Tagatose to this compound.

Byproduct_Removal_Workflow Crude_Product Crude this compound Synthesis Product (this compound + Byproducts) Analysis Analysis (HPLC, NMR, MS) Crude_Product->Analysis Purification_Choice Select Purification Method Analysis->Purification_Choice Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC High Purity, Small Scale SMB Simulated Moving Bed Chromatography Purification_Choice->SMB Large Scale Yeast Selective Yeast Fermentation Purification_Choice->Yeast Specific Aldose Byproducts Purified_Product Pure this compound Prep_HPLC->Purified_Product Waste Byproducts Prep_HPLC->Waste SMB->Purified_Product SMB->Waste Yeast->Purified_Product Yeast->Waste

Caption: General workflow for byproduct removal in this compound synthesis.

References

Technical Support Center: Enhancing L-Rhamnose Isomerase Efficiency for L-Talose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of L-rhamnose (B225776) isomerase (L-RI) for the conversion of L-tagatose to L-talose.

Frequently Asked Questions (FAQs)

Q1: What is L-rhamnose isomerase and why is it used for this compound production?

A1: L-rhamnose isomerase (L-RI, EC 5.3.1.14) is an enzyme that primarily catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose (B173794).[1][2][3][4] Due to its broad substrate specificity, it can also catalyze the isomerization of other aldoses and ketoses.[2][3][4][5][6] This capability is harnessed for the production of the rare sugar this compound by converting the more accessible L-tagatose.[7] The enzymatic conversion offers high specificity under mild conditions, minimizing the formation of by-products often associated with chemical methods.[7]

Q2: From which microorganisms can I obtain L-rhamnose isomerase?

A2: L-rhamnose isomerase has been identified and characterized from a variety of microorganisms, including bacteria such as Mesorhizobium loti, Pseudomonas stutzeri, Bacillus subtilis, and thermophiles like Caldicellulosiruptor obsidiansis and Clostridium stercorarium.[1][2][8][9][10][11] The choice of enzyme source often depends on desired properties like thermostability, optimal pH, and kinetic performance.[2][11]

Q3: What are the typical kinetic properties of L-rhamnose isomerase for this compound?

A3: The kinetic parameters of L-RI vary depending on the source organism. For instance, the L-RI from Mesorhizobium loti has shown activity towards this compound. A comparison of its kinetic values for various substrates is presented in the table below.[7]

Data Presentation

Table 1: Kinetic and Catalytic Parameters of Recombinant L-RI from Mesorhizobium loti

SubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹mM⁻¹)
L-rhamnose5.0064.53,030606,000
L-lyxose23.594.34,430188,000
This compound 5.25 8.95 420 80,000
D-ribose6.186.0528446,000
L-mannose23.412.859925,600
D-allose (B117823)7.111.7079.911,200

Data sourced from Takata et al. (2011).[7]

Table 2: Comparison of Optimal Conditions for L-Rhamnose Isomerases from Different Sources

OrganismOptimal pHOptimal Temperature (°C)Required Metal Ion
Mesorhizobium loti9.060Mn²⁺
Pseudomonas stutzeri9.060Mn²⁺ or Co²⁺
Bacillus subtilis8.570Mn²⁺
Caldicellulosiruptor obsidiansis8.085Co²⁺
Clostridium stercorarium7.075Mn²⁺

This table compiles data from various sources.[1][2][7][9][11]

Troubleshooting Guide

Issue 1: Low this compound Conversion Yield

  • Possible Cause 1: Suboptimal Reaction Conditions. The pH, temperature, and metal ion concentration can significantly impact enzyme activity and stability.

    • Solution: Optimize the reaction conditions for your specific L-RI. Refer to the literature for the optimal pH and temperature for the enzyme you are using (see Table 2). Ensure the required metal cofactor (typically Mn²⁺ or Co²⁺) is present at the optimal concentration, usually around 1 mM.[2][10] Titrate the pH and temperature around the reported optimum to find the best conditions for your experimental setup.

  • Possible Cause 2: Reaction Equilibrium. The isomerization reaction is reversible, and the equilibrium may not favor this compound formation. For the conversion of L-tagatose to this compound, the equilibrium ratio has been reported to be approximately 90:10.[7]

    • Solution: While you cannot change the equilibrium constant, you can employ strategies to shift the reaction towards the product. This can include using a higher initial concentration of the substrate (L-tagatose) or implementing in-situ product removal techniques, although this can be complex.

  • Possible Cause 3: Enzyme Inhibition. High substrate concentrations can sometimes lead to substrate inhibition, reducing the enzyme's catalytic efficiency.[10]

    • Solution: Perform experiments with varying concentrations of L-tagatose to determine if substrate inhibition is occurring. If so, identify the optimal substrate concentration that maximizes the conversion rate without causing significant inhibition. A fed-batch approach, where the substrate is added incrementally, can also help maintain an optimal substrate concentration.

Issue 2: Enzyme Instability and Short Half-Life

  • Possible Cause 1: Thermal Denaturation. Many enzymatic reactions are performed at elevated temperatures to increase the reaction rate. However, high temperatures can also lead to enzyme denaturation and loss of activity over time.

    • Solution A (Thermostable Enzyme): Select an L-RI from a thermophilic or hyperthermophilic organism, which will naturally exhibit greater stability at higher temperatures.[2][11]

    • Solution B (Immobilization): Immobilize the enzyme on a solid support. Immobilization can enhance the operational stability of the enzyme by providing a more stable microenvironment and preventing aggregation.[12][13] Common methods include entrapment, covalent bonding, or adsorption onto resins.

    • Solution C (Protein Engineering): Use site-directed mutagenesis to introduce amino acid substitutions that enhance the thermostability of the enzyme. For example, increasing hydrophobic interactions or introducing disulfide bonds can improve thermal resistance.[14]

  • Possible Cause 2: Proteolytic Degradation. If using a crude or partially purified enzyme preparation, proteases present in the mixture can degrade the L-RI.

    • Solution: Purify the L-RI to homogeneity to remove contaminating proteases.[1][9] Alternatively, add protease inhibitors to the reaction mixture, being careful to ensure they do not inhibit the L-RI.

Issue 3: By-product Formation

  • Possible Cause: Non-enzymatic Reactions. At alkaline pH and high temperatures, sugars can undergo non-enzymatic isomerization and degradation reactions, such as the Maillard reaction, leading to browning and the formation of unwanted by-products.[10]

    • Solution: If possible, use an L-RI that has an optimal pH closer to neutral to minimize alkaline-induced side reactions.[3][10] Alternatively, conduct the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Careful control of the reaction time is also crucial to prevent prolonged exposure to harsh conditions.

Experimental Protocols

Protocol 1: Recombinant L-Rhamnose Isomerase Expression and Purification

  • Gene Cloning and Expression Vector Construction:

    • Amplify the L-rhamnose isomerase gene from the desired microorganism using PCR.

    • Clone the amplified gene into an appropriate expression vector (e.g., pQE60, pET series) containing a suitable promoter (e.g., T7, tac) and often a purification tag (e.g., 6xHis-tag).[9][15]

    • Transform the expression vector into a suitable E. coli host strain (e.g., BL21(DE3), JM109).[9][15]

  • Protein Expression:

    • Grow the transformed E. coli cells in a suitable medium (e.g., LB or Terrific Broth) supplemented with the appropriate antibiotic at 37°C.

    • Induce protein expression by adding an inducer (e.g., IPTG for the lac promoter) when the cell culture reaches an optical density (OD₆₀₀) of 0.6-0.8.[9]

    • Continue cultivation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.

  • Cell Lysis and Crude Extract Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing lysozyme (B549824) and DNase I).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed to pellet the cell debris. The supernatant is the crude cell extract.

  • Protein Purification:

    • If a His-tag was used, purify the recombinant L-RI using Immobilized Metal Affinity Chromatography (IMAC), for example, with a Ni-NTA resin.[1]

    • Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the L-RI with a buffer containing a high concentration of imidazole.

    • Alternatively, purification can be achieved through a series of chromatographic steps, such as anion exchange and hydrophobic interaction chromatography.[9]

    • Verify the purity of the enzyme by SDS-PAGE.

Protocol 2: this compound Production via Isomerization of L-Tagatose

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the substrate, L-tagatose (e.g., 50 g/L), in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 9.0).[7]

    • Add the required metal cofactor (e.g., 1 mM MnCl₂).[7]

  • Enzymatic Reaction:

    • Add the purified L-rhamnose isomerase to the reaction mixture to a final concentration that provides sufficient activity.

    • Incubate the reaction at the optimal temperature (e.g., 60°C) with gentle agitation.[7]

  • Monitoring the Reaction:

    • Withdraw aliquots from the reaction mixture at different time points.

    • Stop the enzymatic reaction in the aliquots by adding a denaturing agent (e.g., trichloroacetic acid) or by heat inactivation (e.g., boiling for 10 minutes).[1]

    • Analyze the composition of sugars (L-tagatose and this compound) in the aliquots using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[7][12]

  • Product Recovery:

    • Once the reaction has reached equilibrium or the desired conversion, terminate the entire reaction.

    • Remove the enzyme (e.g., by centrifugation if precipitated, or if immobilized, by simple filtration).

    • The resulting solution containing this compound and unreacted L-tagatose can be further purified using chromatographic methods if necessary.

Visualizations

experimental_workflow cluster_gene Gene Cloning & Expression cluster_protein Protein Production & Purification cluster_reaction Enzymatic Conversion cluster_product Product PCR 1. PCR Amplification of L-RI Gene Clone 2. Cloning into Expression Vector PCR->Clone Transform 3. Transformation into E. coli Clone->Transform Culture 4. Cell Culture & Induction Transform->Culture Harvest 5. Cell Harvest & Lysis Culture->Harvest Purify 6. Protein Purification (e.g., IMAC) Harvest->Purify Reaction 7. Isomerization Reaction (L-Tagatose -> this compound) Purify->Reaction Analysis 8. HPLC Analysis Reaction->Analysis Product Purified this compound Analysis->Product

Caption: Workflow for this compound production using recombinant L-rhamnose isomerase.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield C1 Suboptimal Conditions? Start->C1 C2 Reaction Equilibrium? Start->C2 C3 Enzyme Instability? Start->C3 S1 Optimize pH, Temp, [Metal Ion] C1->S1 S2 Increase Substrate Conc. In-situ Product Removal C2->S2 S3 Use Thermostable L-RI Immobilize Enzyme Protein Engineering C3->S3

Caption: Troubleshooting logic for addressing low this compound conversion efficiency.

References

Stability issues and degradation pathways of L-Talose in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of L-Talose in solution, addressing common issues encountered during experimental work. Due to the limited availability of stability data specific to this compound, a rare sugar, some information presented here is extrapolated from studies on its epimer, D-Talose, and from the general chemical behavior of other reducing monosaccharides. We are continuously working to update this resource as more specific data becomes available.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in an aqueous solution is primarily influenced by three main factors:

  • pH: this compound is most stable in neutral to slightly acidic conditions (pH 4-6). Both strongly acidic and alkaline conditions can lead to degradation.

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound. For long-term storage, it is recommended to keep this compound solutions at low temperatures (e.g., 4°C).

  • Presence of other reactive molecules: Amines, amino acids, and proteins can react with this compound via the Maillard reaction, especially at elevated temperatures, leading to browning and the formation of complex products.

Q2: I'm observing a yellow or brown discoloration in my this compound solution. What could be the cause?

A2: A yellow or brown discoloration is a common indicator of this compound degradation. The most likely causes are:

  • Maillard Reaction: If your solution contains amine-containing compounds (e.g., amino acids, proteins, or certain buffers like Tris), the Maillard reaction is a probable cause, especially if the solution has been heated. This reaction between the reducing sugar (this compound) and the amine leads to the formation of melanoidins, which are brown pigments.[1][2][3]

  • Caramelization: At very high temperatures, and in the absence of amines, this compound can undergo caramelization, another non-enzymatic browning reaction that produces color.

  • Alkaline Degradation: In alkaline solutions (pH > 7), this compound can undergo enolization and subsequent rearrangement and fragmentation reactions, which can also lead to the formation of colored products.

Q3: Can this compound epimerize to other sugars in solution?

A3: Yes, under certain conditions, this compound can epimerize. In alkaline solutions, this compound can undergo isomerization through an enediol intermediate to form its C2 epimer, L-Galactose, and the corresponding ketose, L-Tagatose.[4] This is a reversible process, and the equilibrium will depend on the specific conditions.

Q4: What are the expected degradation products of this compound under acidic and alkaline conditions?

A4: While specific studies on this compound are limited, based on the known behavior of other hexoses, the following degradation products can be anticipated:

  • Acidic Conditions: Under strong acidic conditions and heat, this compound is likely to dehydrate to form furfural (B47365) derivatives, such as 5-hydroxymethylfurfural (B1680220) (5-HMF).

  • Alkaline Conditions: In alkaline solutions, this compound can undergo a complex series of reactions including isomerization to L-Galactose and L-Tagatose, and fragmentation to smaller molecules like organic acids (e.g., lactic acid, formic acid, acetic acid).[5][6]

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Concentration in Solution
Potential Cause Troubleshooting Steps
Degradation due to improper pH. 1. Measure the pH of your this compound solution. 2. Adjust the pH to a range of 4-6 using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer). 3. If possible, prepare fresh solutions in the appropriate buffer for future experiments.
Thermal degradation. 1. Store this compound solutions at 4°C or frozen (-20°C) for long-term storage. 2. Avoid repeated freeze-thaw cycles. 3. If heating is necessary for your experiment, use the lowest effective temperature for the shortest possible duration.
Maillard reaction with components in the medium. 1. Identify any amine-containing substances in your solution (e.g., Tris buffer, amino acids). 2. If possible, replace amine-containing buffers with non-reactive alternatives (e.g., phosphate (B84403) or HEPES buffers). 3. If the presence of amines is essential, conduct experiments at lower temperatures to minimize the Maillard reaction rate.
Microbial contamination. 1. Filter-sterilize this compound solutions using a 0.22 µm filter. 2. Prepare solutions under sterile conditions and store them appropriately.
Issue 2: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Variability in solution preparation. 1. Ensure consistent and accurate weighing of this compound and other components. 2. Use calibrated equipment for all measurements. 3. Document the exact preparation protocol for reproducibility.
Epimerization in solution. 1. Control the pH of the solution to minimize base-catalyzed epimerization. Maintain a pH below 7. 2. Analyze samples as quickly as possible after preparation.
Interaction with container surfaces. 1. Use high-quality, inert containers (e.g., borosilicate glass or polypropylene). 2. For sensitive applications, consider using silanized glassware.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.[7][8][9][10][11][12]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Heat an aliquot of the stock solution at 80°C for 48 hours.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is intended for the quantification of this compound and the separation of its potential degradation products.[13][14][15][16]

  • HPLC System: A standard HPLC system with a Refractive Index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Amino column, or a ligand-exchange column).

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of this compound standards in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) to generate a calibration curve.

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standards and samples. Quantify the this compound peak area against the calibration curve. Monitor for the appearance of new peaks, which indicate degradation products.

Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways of this compound based on general sugar chemistry.

Acid_Degradation LTalose This compound Intermediate Enol Intermediate LTalose->Intermediate + H+ - H2O HMF 5-Hydroxymethylfurfural (5-HMF) Intermediate->HMF - 2H2O Further_Degradation Further Degradation (Levulinic Acid, Formic Acid) HMF->Further_Degradation

Hypothetical Acid-Catalyzed Degradation of this compound.

Alkaline_Degradation LTalose This compound Enediol 1,2-Enediol Intermediate LTalose->Enediol OH- LGalactose L-Galactose (Epimerization) Enediol->LGalactose LTagatose L-Tagatose (Isomerization) Enediol->LTagatose Fragmentation Fragmentation Products (e.g., Organic Acids) Enediol->Fragmentation

Hypothetical Alkaline Degradation and Epimerization of this compound.

Maillard_Reaction LTalose This compound (Reducing Sugar) Schiff_Base Schiff Base LTalose->Schiff_Base Amino_Compound Amino Compound (e.g., Amino Acid) Amino_Compound->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Advanced_Glycation_End_Products Advanced Glycation End Products (AGEs) Amadori_Product->Advanced_Glycation_End_Products Melanoidins Melanoidins (Brown Pigments) Amadori_Product->Melanoidins

Generalized Maillard Reaction Pathway involving this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and findings within your specific experimental context. As this compound is a rare sugar, stability data is not as comprehensive as for more common sugars. We recommend performing preliminary stability studies for your specific application.

References

Technical Support Center: Protocol Refinement for Scaling Up L-Talose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of L-Talose. The information is designed to address specific issues that may arise during the scaling up of experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main approaches for this compound synthesis are chemical synthesis and enzymatic conversion. Chemical methods often involve a de novo asymmetric synthesis using techniques like iterative dihydroxylation or the epimerization of other L-sugars.[1] Enzymatic methods typically utilize isomerases, such as L-rhamnose isomerase or L-ribose isomerase, to convert more common sugars like L-tagatose or L-psicose into this compound.[1][2]

Q2: What are the major challenges when scaling up this compound synthesis?

A2: For chemical synthesis, challenges include the cost and toxicity of reagents like osmium tetroxide, managing stoichiometric oxidants, and ensuring stereocontrol.[3][4] In enzymatic synthesis, common hurdles are unfavorable reaction equilibria leading to low yields, enzyme instability under operational conditions, and the difficulty of purifying this compound from a mixture of similar sugars.[2][5][6]

Q3: How can I purify this compound from the reaction mixture?

A3: Purification of this compound, a rare sugar, often involves chromatographic techniques. For complex mixtures, especially from chemical synthesis, methods like simulated moving-bed (SMB) chromatography can be effective for industrial-scale separation.[7] For enzymatic reactions that yield a relatively pure product, crystallization can be a cost-effective method.[8][9] High-performance liquid chromatography (HPLC) is a powerful tool for both analysis and purification.[10]

Troubleshooting Guides

Chemical Synthesis: De Novo Asymmetric Dihydroxylation

Q: My L-talo-γ-lactone yield is low. What are the potential causes and solutions?

A: Low yields in the dihydroxylation steps can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting materials and reagents, especially the chiral ligands and the oxidant.

  • Reaction Conditions:

    • Temperature: The Sharpless asymmetric dihydroxylation is typically performed at low temperatures (e.g., 0 °C) to enhance enantioselectivity and stability.[11]

    • pH: The reaction is sensitive to pH and is often faster under slightly basic conditions, which can be maintained with a buffer.[3]

    • Stirring: Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure proper mixing of all components.[11]

  • Side Reactions: The strong oxidizing agent, osmium tetroxide, can lead to over-oxidation and cleavage of the C-C bond if not carefully controlled. Using a basic solution at low temperatures can mitigate this.[12]

Q: The stereoselectivity of my dihydroxylation is poor. How can I improve it?

A: Achieving high stereoselectivity is a critical challenge. Consider the following:

  • Chiral Ligand: The choice and purity of the chiral ligand (e.g., (DHQ)2PHAL for L-sugars) are paramount for enantioselectivity.[4][11]

  • Steric Hindrance: In the second dihydroxylation step, the stereoselectivity can be influenced by steric hindrance. Protecting the adjacent alcohol with a bulky group (e.g., TBSCl) can improve diastereoselectivity.[11]

  • Reaction Conditions: As with yield, temperature and solvent can influence stereoselectivity. It is important to follow established protocols closely.[13][14]

Enzymatic Synthesis using Isomerase

Q: The conversion rate to this compound is very low. How can I increase the yield?

A: Low conversion is a common issue in enzymatic synthesis due to unfavorable equilibrium. Here are some strategies to improve the yield:

  • Enzyme Activity:

    • Source and Purity: Ensure you are using a highly active and stable isomerase.

    • Cofactors: Some isomerases require metal ions (e.g., Mn²⁺) for maximal activity.[15]

    • Immobilization: Immobilizing the enzyme can enhance its stability and allow for continuous processing, which can help drive the reaction towards the product.[1][8][16]

  • Reaction Conditions:

    • pH and Temperature: Optimize the pH and temperature for the specific enzyme you are using. For example, L-ribose isomerase from Cellulomonas parahominis has an optimal temperature of around 40°C and a pH of 9.0.[8][9]

    • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the reaction rate. It's important to determine the optimal substrate concentration for your enzyme.[17][18][19][20][21]

  • Product Removal: Since the reaction is reversible, continuous removal of the product from the reaction mixture can shift the equilibrium towards this compound formation.

Q: I'm having difficulty separating this compound from the starting material and byproducts. What are the best methods?

A: Separating structurally similar sugars is a significant challenge.

  • Chromatography:

    • Simulated Moving-Bed (SMB) Chromatography: This is a highly effective technique for large-scale separation of rare sugars.[7]

    • Ion-Exchange Chromatography: This can be used to separate sugars based on their interactions with a charged stationary phase.[10]

  • Crystallization: If the reaction mixture is sufficiently concentrated and relatively pure, fractional crystallization can be employed to isolate this compound.[8][9]

Data Summary Tables

Table 1: Reported Yields for this compound Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/EnzymeReported YieldScaleReference
De Novo Chemical Synthesis(2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoateOsO₄, (DHQ)₂PHAL~43% (for L-talo-γ-lactone)Lab-scale[11]
Enzymatic ConversionL-tagatoseImmobilized L-rhamnose isomerase12% (at equilibrium)Lab-scale[2]
Enzymatic ConversionD-tagatoseImmobilized L-ribose isomerase13% (at equilibrium)Lab-scale[1][8][9]
Enzymatic ConversionD-galactoseCellobiose 2-epimerase8.5% (final product)Lab-scale[6][22]

Table 2: Effect of Substrate Concentration on Enzymatic Hydrolysis Yield

Substrate Concentration (g/L)Hydrolysis Yield (%)
5.096.0
125.039.0
(Data adapted from a study on enzymatic hydrolysis of cellulosic material, illustrating the general trend of decreasing yield with increasing substrate concentration due to factors like end-product feedback inhibition.)[17]

Experimental Protocols

Protocol 1: De Novo Asymmetric Synthesis of L-talo-γ-lactone

This protocol is a key step in the chemical synthesis of this compound.[11]

Step 1: Synthesis of (S)-5-((S)-2′-(Benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one

  • In a 100 mL round-bottom flask, combine 20 mL of t-BuOH, 20 mL of water, K₃Fe(CN)₆ (9.6 g, 29 mmol), K₂CO₃ (4.03 g, 29 mmol), MeSO₂NH₂ (0.93 g, 9.7 mmol), (DHQ)₂PHAL (158 mg, 0.2 mmol), and OsO₄ (49 mg, 0.19 mmol).

  • Stir the mixture at room temperature for 15 minutes, then cool to 0 °C.

  • Add (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate (2.4 g, 9.7 mmol) to the solution and stir vigorously at 0 °C overnight.

  • Quench the reaction with solid sodium sulfite (B76179) (100 mg) at room temperature.

  • Perform workup and purification to yield the furanone intermediate.

Step 2: Synthesis of (3R,4S,5R)-5-((S)-2′-(Benzyloxy)-1′-hydroxyethyl)-3,4-dihydroxy-dihydrofuran-2(3H)-one (L-talo-γ-lactone derivative)

  • In a 25 mL round-bottom flask, dissolve the furanone intermediate (100 mg, 0.42 mmol) in 1 mL of MeOH and cool to 0 °C.

  • Add 0.3 mL of 50% NMO in H₂O (1.28 mmol) and OsO₄ (2.1 mg, 8 µmol).

  • Stir the reaction vigorously at 0 °C overnight.

  • Quench the reaction with solid sodium sulfite (150 mg) at room temperature.

  • Filter the reaction mixture through a pad of celite/florisil and elute with 50% ethyl acetate/MeOH.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • After removal of solvents and flash chromatography, the L-talo-γ-lactone derivative is obtained (reported yield: 65%).[11]

Note: The final conversion of the L-talo-γ-lactone to this compound typically involves reduction of the lactone to a lactol, followed by hydrolysis. This can be achieved using a reducing agent such as sodium borohydride (B1222165) or DIBAL-H, often after protection of the hydroxyl groups.

Protocol 2: Enzymatic Synthesis of D-Talose using L-Ribose Isomerase

This protocol describes the synthesis of D-Talose, but the principles can be adapted for this compound synthesis using the appropriate L-sugar substrate.[1][8][9]

Step 1: Enzyme Preparation and Immobilization

  • Express recombinant L-ribose isomerase in a suitable host (e.g., E. coli).

  • Partially purify the enzyme from the cell lysate.

  • Immobilize the partially purified enzyme on a resin such as DIAION HPA25L.

Step 2: Isomerization Reaction

  • Prepare a reaction mixture containing:

    • 10% (w/w) D-tagatose

    • 50 mM glycine-NaOH buffer (pH 9.0)

    • Immobilized L-ribose isomerase (e.g., 1000 units)

  • Incubate the reaction at 40 °C for 4 hours.

  • The reaction will reach an equilibrium with a reported yield of approximately 13% D-Talose.[1][8]

Step 3: Product Purification

  • Filter the reaction mixture to remove the immobilized enzyme.

  • Deionize the filtrate using ion-exchange resins.

  • Concentrate the solution using a vacuum rotary evaporator.

  • Separate the product from the substrate using chromatography (e.g., a DOWEX 50W-X2 column in the Ca²⁺ form).

  • Pool the fractions containing the product and concentrate by evaporation.

  • Crystallize the final product from a concentrated solution at 4 °C.

Visualizations

L_Talose_Chemical_Synthesis start Starting Material ((2Z,4E)-Dienoate) step1 Step 1: Sharpless Asymmetric Dihydroxylation (OsO4, (DHQ)2PHAL, K3Fe(CN)6, K2CO3) start->step1 intermediate1 Intermediate (Furanone) step1->intermediate1 step2 Step 2: Dihydroxylation (OsO4, NMO) intermediate1->step2 intermediate2 L-talo-γ-lactone (Protected) step2->intermediate2 step3 Step 3: Reduction (e.g., DIBAL-H) intermediate2->step3 final_product This compound step3->final_product

Caption: Workflow for the chemical synthesis of this compound via iterative dihydroxylation.

L_Talose_Enzymatic_Synthesis start Starting Material (e.g., L-Tagatose) step1 Enzymatic Isomerization (Immobilized L-Isomerase) start->step1 mixture Reaction Mixture (this compound & L-Tagatose) step1->mixture step2 Purification (Chromatography) mixture->step2 final_product This compound step2->final_product

Caption: General workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield_Enzymatic start Low Yield in Enzymatic Synthesis q1 Is the enzyme active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Verify enzyme source, purity, and storage. Check for necessary cofactors. q1->a1_no No q2 Are reaction conditions optimal? a1_yes->q2 a2_yes Consider Equilibrium Limitations q2->a2_yes Yes a2_no Optimize pH, temperature, and substrate concentration. q2->a2_no No q3 Is equilibrium limiting the yield? a2_yes->q3 a3_yes Implement in-situ product removal or use immobilized enzyme in a flow reactor. q3->a3_yes Yes a3_no Re-evaluate substrate purity and potential inhibitors. q3->a3_no No

Caption: Troubleshooting logic for low yield in the enzymatic synthesis of this compound.

References

Minimizing epimerization during L-Talose purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Talose Purification. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing epimerization during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during this compound purification?

Epimerization is a chemical process where a molecule with multiple stereocenters undergoes a change in the configuration at only one of those centers. In the case of this compound, the primary concern is its epimerization at the C-2 position to form its diastereomer, L-Galactose. This is problematic because this compound and L-Galactose can be difficult to separate due to their similar physical and chemical properties, leading to an impure final product with potentially altered biological activity.

Q2: What are the primary factors that induce the epimerization of this compound?

The epimerization of aldoses like this compound is primarily catalyzed by basic conditions. The mechanism involves the formation of a planar enolate intermediate upon the removal of a proton from the alpha-carbon (C-2). Reprotonation of this intermediate can occur from either face, leading to a mixture of the original sugar and its epimer.[1] Key factors that promote this process include:

  • pH: Basic conditions (pH > 7) significantly accelerate the rate of epimerization.

  • Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for epimerization, thus increasing the reaction rate.[2][3]

  • Prolonged Exposure: Longer exposure to conditions that favor epimerization will result in a greater degree of conversion to the epimer.

Q3: How can I monitor the epimerization of this compound to L-Galactose during my purification process?

Several analytical techniques can be employed to separate and quantify this compound and its epimer, L-Galactose:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of sugars. Specific columns, such as those with amino-functionalized stationary phases or ligand-exchange columns, can be used to achieve separation. Detection is typically performed using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. The sugars are first derivatized to make them volatile before analysis. The resulting mass spectra can confirm the identity of the separated isomers.

  • Enzymatic Assays: While less common for routine monitoring during purification, specific enzymes that act on either this compound or L-Galactose can be used for their quantification.

Troubleshooting Guide

This guide addresses common issues encountered during this compound purification that may be related to epimerization.

Problem Potential Cause Recommended Solution
Low purity of final this compound product (presence of L-Galactose) Epimerization during purification: The pH of the mobile phase or other solutions may be too high (basic). The purification process may be running at an elevated temperature for an extended period.Control pH: Maintain the pH of all solutions, including the mobile phase for chromatography, in the slightly acidic to neutral range (pH 4-7). Reduce Temperature: Whenever possible, perform purification steps at reduced temperatures (e.g., 4°C). This is particularly important if the purification process is lengthy.
Broad or split peaks for this compound during HPLC analysis On-column epimerization: If the mobile phase is slightly basic, epimerization can occur on the column, leading to peak broadening or splitting as both this compound and L-Galactose are present and may not be fully resolved.[7][8] Anomerization: Sugars in solution exist as an equilibrium of different anomers (α and β), which can sometimes lead to peak splitting if their interconversion is slow on the chromatographic timescale.Optimize Mobile Phase: Ensure the mobile phase is buffered to a slightly acidic pH. Consider using a mobile phase with a low concentration of a volatile acid like formic acid. Increase Column Temperature (for anomerization): In some cases, increasing the column temperature can accelerate the interconversion of anomers, resulting in a single, sharper peak. However, this must be balanced with the risk of increasing epimerization.[8]
Poor separation between this compound and L-Galactose Inadequate chromatographic conditions: The chosen column and mobile phase may not provide sufficient selectivity to resolve the two epimers.Column Selection: Consider using a specialized column for sugar analysis, such as an amino-propyl, amide, or a ligand-exchange column (e.g., with a Ca2+ or Pb2+ stationary phase). Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For reversed-phase chromatography with an amino column, adjusting the acetonitrile (B52724)/water ratio can improve resolution. For ligand-exchange chromatography, using pure, deionized water as the mobile phase is common.
Loss of this compound during purification Degradation under harsh conditions: In addition to epimerization, strongly acidic or basic conditions can lead to the degradation of sugars.Use Mild Conditions: Avoid strong acids and bases throughout the purification process. Maintain a pH range of 4-7.

Data Presentation: Factors Influencing this compound Epimerization

Parameter Condition Expected Rate of Epimerization to L-Galactose Recommendation for Minimizing Epimerization
pH Acidic (pH < 6)LowMaintain pH in the slightly acidic range (pH 4-6).
Neutral (pH 7)ModerateWork at the lower end of the neutral range if possible.
Basic (pH > 8)HighAvoid basic conditions.
Temperature Low (4°C)LowPerform lengthy purification steps at low temperatures.
Ambient (25°C)ModerateMinimize the duration of purification at ambient temperature.
Elevated (>40°C)HighAvoid elevated temperatures unless necessary for other reasons (e.g., to overcome anomer peak splitting), and if so, for the shortest possible time.

Experimental Protocols

Protocol 1: Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is designed to purify this compound while minimizing epimerization.

1. Materials and Equipment:

  • Crude this compound mixture

  • Deionized water (18 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Preparative HPLC system with a refractive index (RI) detector

  • Amino-propyl or amide-based preparative HPLC column

  • Rotary evaporator

  • Freeze-dryer

2. Method:

  • Sample Preparation:

    • Dissolve the crude this compound mixture in the mobile phase at a concentration suitable for preparative chromatography.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Amino-propyl or amide preparative column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The optimal ratio may need to be determined empirically to achieve the best separation from L-Galactose and other impurities. Ensure the water used is slightly acidic or neutral. If necessary, adjust the pH of the aqueous component to 5-6 with a very small amount of formic acid.

    • Flow Rate: Set a flow rate appropriate for the preparative column dimensions.

    • Temperature: Maintain the column at ambient temperature or slightly below if the system allows.

    • Detection: Refractive Index (RI).

  • Purification Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Collect fractions corresponding to the this compound peak. It is advisable to collect multiple small fractions across the peak to isolate the purest portions.

    • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Product Recovery:

    • Pool the pure fractions containing this compound.

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator at a low temperature (e.g., < 40°C).

    • Freeze the remaining aqueous solution and lyophilize to obtain pure this compound as a white solid.

  • Storage: Store the purified this compound at low temperature (e.g., -20°C) in a desiccated environment.

Visualizations

Epimerization_of_L_Talose LTalose This compound Enolate Enolate Intermediate (planar, achiral) LTalose->Enolate + OH- (Base) - H+ Enolate->LTalose + H+ LGalactose L-Galactose (C-2 Epimer) Enolate->LGalactose + H+

Caption: Epimerization of this compound to L-Galactose via a planar enolate intermediate, catalyzed by a base.

Purification_Workflow start Crude this compound Mixture dissolve Dissolve in Mobile Phase (pH 5-6) start->dissolve filter Filter Sample (0.45 µm) dissolve->filter hplc Preparative HPLC (Amino/Amide Column, Ambient Temp) filter->hplc collect Collect this compound Fractions hplc->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Rotary Evaporation (< 40°C) pool->evaporate lyophilize Lyophilization evaporate->lyophilize end Pure this compound lyophilize->end

Caption: Experimental workflow for the purification of this compound using preparative HPLC.

Troubleshooting_Tree decision decision issue issue solution solution start Impure this compound (L-Galactose contamination) check_ph Is pH of solutions < 7? start->check_ph check_temp Is purification performed at low/ambient temp? check_ph->check_temp Yes adjust_ph Adjust pH to 5-6 check_ph->adjust_ph No check_hplc Are HPLC peaks sharp and symmetrical? check_temp->check_hplc Yes reduce_temp Lower temperature (e.g., 4°C) check_temp->reduce_temp No optimize_hplc Optimize HPLC method: - Check mobile phase - Consider different column check_hplc->optimize_hplc No final_product Pure this compound check_hplc->final_product Yes adjust_ph->start reduce_temp->start optimize_hplc->start

Caption: A troubleshooting decision tree for addressing L-Galactose contamination in purified this compound.

References

Enhancing the resolution of L-Talose peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of L-Talose peaks in your chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the resolution of this compound peaks in HPLC?

A1: The resolution of chromatographic peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k').[1] To enhance the resolution of this compound, you should systematically optimize these parameters.

  • Efficiency (N): This relates to the sharpness of the peaks. It can be improved by using columns with smaller particle sizes, increasing column length, or optimizing the flow rate.[2][3]

  • Selectivity (α): This is the ability to differentiate between this compound and other closely eluting compounds, such as its epimers or other monosaccharides. Adjusting the mobile phase composition (e.g., solvent ratio, pH) or changing the stationary phase (column chemistry) are the most effective ways to alter selectivity.[1][2]

  • Retention Factor (k'): This measures how long this compound is retained on the column. It can be increased by using a weaker mobile phase (e.g., higher acetonitrile (B52724) content in HILIC).[2] A resolution of 1.5 or greater is generally considered baseline separation.[1]

Q2: How do I choose the most suitable column for this compound analysis?

A2: The choice of column is critical for separating structurally similar sugars. For this compound, which is a polar compound, several types of columns are effective:

  • Amino Columns (NH2): These are widely used for carbohydrate analysis. They operate in either reversed-phase or hydrophilic interaction liquid chromatography (HILIC) mode. An Asahipak NH2P-40 column has been noted for good separation of rare sugars like allose and mannose, which are structurally related to talose.[4] A Zorbax Original NH2 column has also been successfully used for separating six rare sugars with resolutions greater than 1.5.[5]

  • HILIC Columns: These columns are specifically designed for the retention and separation of polar compounds. A polymer-based amino HILIC column, the Shodex VG-50 4E, has demonstrated baseline separation of similar sugars.[6]

  • Chiral Columns: When separating this compound from its D-enantiomer or other stereoisomers, a chiral stationary phase is necessary.[7][8] Polysaccharide-based columns, such as Chiralpak series, are popular for this purpose and can separate enantiomers, anomers, and structural isomers in a single run.[7][9]

Q3: What mobile phase composition is recommended for separating this compound?

A3: The mobile phase composition directly impacts selectivity and retention. For sugar analysis on amino or HILIC columns, a mixture of acetonitrile and water is standard.

  • Acetonitrile/Water Ratio: A common mobile phase is a high-organic mixture, such as acetonitrile-water (80:20, v/v).[5] Adjusting this ratio can significantly alter retention times and improve separation. Reducing the percentage of the organic component (%B) typically increases retention and can improve resolution for moderately overlapped peaks.[10]

  • pH and Buffers: For anion-exchange chromatography, which is another powerful technique for carbohydrate separation, a highly alkaline mobile phase like sodium hydroxide (B78521) (NaOH) is used.[11] Varying the NaOH concentration can change the elution order of aldoses, likely due to differences in their pKa values and cyclic structures.[11] However, for simple HILIC separations, a simple acetonitrile/water mixture is often sufficient.[5][12]

Q4: My this compound peak is broad or showing poor symmetry (tailing/fronting). What are the common causes and solutions?

A4: Poor peak shape compromises resolution and quantification. Here are common causes and troubleshooting steps:

  • Mass Overload: Injecting too much sample can lead to peak fronting.[13] Try diluting your sample or reducing the injection volume. A general guideline is to inject 1-2% of the total column volume for sample concentrations around 1 µg/µL.[13]

  • Strong Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[14] Whenever possible, dissolve the this compound standard and your samples in the initial mobile phase.

  • Column Contamination/Degradation: Buildup of contaminants on the column frit or stationary phase can lead to peak tailing and increased backpressure.[14][15] Use a guard column and ensure proper sample preparation (e.g., filtration) to protect the analytical column.[13] If contamination is suspected, follow the manufacturer's instructions for column washing.

  • Extra-Column Volume: Excessive tubing length or poorly made fittings can contribute to peak broadening.[2] Ensure all connections are secure and use tubing with an appropriate inner diameter.

Q5: I'm seeing poor resolution between this compound and other isomers (e.g., D-Talose, L-Galactose). How can I improve this?

A5: Separating isomers is a common challenge in chromatography. This compound is an aldohexose with multiple stereoisomers, including eight D/L enantiomer pairs.[16]

  • Optimize Selectivity (α): This is the most effective approach. Try changing the mobile phase composition, such as the type of organic solvent (e.g., switching from acetonitrile to methanol) or the pH.[2][3]

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step.[10] If you are using a standard amino column, switching to a different type of HILIC column or a specialized chiral column (if separating enantiomers) can provide the necessary selectivity.[8]

  • Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve peak resolution, though it will also increase analysis time.[3][13] Conversely, increasing the temperature can improve efficiency for some compounds.[17]

  • Use Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can help resolve complex mixtures of sugars with different polarities.[1]

Q6: What is the best detection method for this compound?

A6: Since this compound lacks a strong chromophore, standard UV detection is not ideal. The following detectors are more suitable:

  • Refractive Index (RI) Detector: RI detection is a universal method for carbohydrates and is commonly used.[6][12] However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light-Scattering Detector (ELSD): ELSD is more sensitive than RI and is compatible with gradient elution. Optimization of parameters like drift tube temperature and nebulizer gas flow rate is crucial for achieving sharp, symmetric peaks.[5]

  • Mass Spectrometry (MS): LC-MS offers the highest sensitivity and selectivity, making it the gold standard for analyzing low concentrations of sugars in complex biological samples.[18][19] It can provide structural information and confirm the identity of the peak. Derivatization is sometimes used to improve ionization efficiency.[20][21]

Troubleshooting Guide for Poor this compound Peak Resolution

If you are experiencing co-eluting peaks or a resolution value (Rs) below 1.5, follow this systematic troubleshooting workflow. The key is to change only one parameter at a time to isolate the cause of the problem.[13]

G cluster_start cluster_check Initial Checks cluster_optimize Optimization Strategy cluster_end start Start: Poor this compound Peak Resolution (Rs < 1.5) check_system 1. Check System Basics - Leaks? - Correct Mobile Phase? - Stable Pressure? start->check_system check_peak 2. Analyze Peak Shape - Tailing? - Fronting? - Broad? check_system->check_peak System OK opt_k 3. Optimize Retention (k') - Decrease solvent strength (e.g., increase % ACN) check_peak->opt_k Peak Shape OK, but resolution poor opt_alpha 4. Optimize Selectivity (α) - Change mobile phase ratio - Change mobile phase pH - Change column chemistry opt_k->opt_alpha If retention is optimal but resolution still poor end_ok Resolution OK (Rs >= 1.5) opt_k->end_ok Problem Solved opt_n 5. Optimize Efficiency (N) - Lower flow rate - Use smaller particle column - Increase column length opt_alpha->opt_n If selectivity is maxed out but resolution still poor opt_alpha->end_ok Problem Solved opt_n->end_ok Problem Solved end_fail Consult Specialist/ Re-develop Method opt_n->end_fail No Improvement G prep 1. Sample Preparation - Extraction - Purification - Filtration hplc 2. HPLC Separation - NH2 Column - ACN/H2O Mobile Phase - Gradient Flow prep->hplc detect 3. ELSD Detection - Nebulization - Evaporation - Light Scattering hplc->detect data 4. Data Analysis - Peak Integration - Quantification - Resolution Check detect->data

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of L-Talose and D-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of L-Talose and D-Talose, two rare aldohexose stereoisomers. While structurally similar, their distinct chirality leads to different biological effects, offering unique opportunities for research and therapeutic development. This document summarizes key experimental findings, details the methodologies used, and presents hypothesized signaling pathways based on current scientific understanding.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies on the biological activities of this compound and D-Talose.

Table 1: Growth Inhibitory Effects on Caenorhabditis elegans

CompoundConcentration (mM)Relative Body Size (%) vs. ControlReference
D-Talose 16764.4[1]
This compound 167No significant inhibition reported[1]

Data from Sakoguchi et al. (2016) indicates that D-Talose exhibits a considerable inhibitory effect on the growth of the nematode C. elegans, while this compound did not show significant inhibition under the same experimental conditions.

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

Cell LineCompoundConcentration (mM)Growth Inhibition (%)Reference
MOLT-4F (Leukemia) D-Talose 20SignificantIshiyama et al. (2020)
This compound 20SignificantIshiyama et al. (2020)
DU-145 (Prostate Cancer) D-Talose 20Showed activityIshiyama et al. (2020)
This compound 20No significant activityIshiyama et al. (2020)

Data from Ishiyama et al. (2020) demonstrates that both D-Talose and this compound can inhibit the proliferation of MOLT-4F leukemia cells at a concentration of 20 mM. In contrast, only D-Talose showed activity against DU-145 prostate cancer cells at the same concentration.

Experimental Protocols

Growth Inhibition Assay in Caenorhabditis elegans

This protocol is based on the methodology described by Sakoguchi et al. (2016)[1].

Objective: To assess the effect of this compound and D-Talose on the growth of C. elegans.

Materials:

  • C. elegans wild-type N2 strain

  • Escherichia coli OP50

  • S-medium

  • 96-well microtiter plates

  • This compound and D-Talose solutions (sterilized)

  • Microscope with imaging capabilities

Procedure:

  • Preparation of E. coli OP50: Culture E. coli OP50 in Luria-Bertani (LB) medium overnight at 37°C.

  • Synchronization of C. elegans: Prepare a synchronized population of L1 larvae by bleaching gravid adult worms to isolate eggs, and allowing the eggs to hatch in M9 buffer without food.

  • Assay Setup: In a 96-well plate, add the synchronized L1 larvae to S-medium containing a suspension of E. coli OP50 as a food source.

  • Treatment: Add this compound or D-Talose to the wells to a final concentration of 167 mM. A control group with no added sugar is also prepared.

  • Incubation: Incubate the plates at 20°C for 72 hours.

  • Data Acquisition: After incubation, capture bright-field images of the nematodes in each well.

  • Analysis: Measure the body size (area) of the worms using image analysis software. The relative body size is calculated by comparing the average body size of the treated worms to the average body size of the control worms.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis C_elegans Synchronized C. elegans (L1 stage) Plate 96-well Plate Setup (S-medium + E. coli) C_elegans->Plate E_coli E. coli OP50 Culture E_coli->Plate Treatment Addition of Talose Isomers (167 mM) Plate->Treatment Incubation Incubation (72h at 20°C) Treatment->Incubation Imaging Image Acquisition Incubation->Imaging Analysis Body Size Measurement & Comparison Imaging->Analysis

Workflow for C. elegans Growth Inhibition Assay

Anti-proliferative Activity Assay in Cancer Cell Lines (MTT Assay)

This protocol is a generalized methodology for the MTT assay, as commonly used in studies like Ishiyama et al. (2020).

Objective: To determine the effect of this compound and D-Talose on the proliferation of MOLT-4F and DU-145 cancer cells.

Materials:

  • MOLT-4F or DU-145 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound and D-Talose solutions (sterilized)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or D-Talose (e.g., 20 mM). A control group with no added sugar is included.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: The percentage of growth inhibition is calculated using the formula: (1 - (Absorbance of treated cells / Absorbance of control cells)) * 100.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cancer Cell Culture (MOLT-4F or DU-145) Seeding Cell Seeding in 96-well Plate Cells->Seeding Treatment Addition of Talose Isomers Seeding->Treatment Incubation Incubation Treatment->Incubation MTT_add MTT Addition & Incubation Incubation->MTT_add Solubilization Formazan Solubilization (DMSO) MTT_add->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Calculation Calculation of Growth Inhibition Absorbance->Calculation

Workflow for MTT-based Anti-proliferative Assay

Signaling Pathways

The precise signaling pathways through which this compound and D-Talose exert their biological effects are not yet fully elucidated. However, based on their structural characteristics and known biological activities, the following pathways are hypothesized.

Hypothesized Signaling Pathway for D-Talose

The growth inhibitory effects of D-Talose are suggested to be a result of its action as an antimetabolite. It is proposed that D-Talose is phosphorylated by hexokinase to D-Talose-6-phosphate. This product may then interfere with glycolysis, a critical pathway for energy production and cellular biosynthesis. Inhibition of glycolysis can lead to a reduction in ATP levels and the accumulation of reactive oxygen species (ROS), ultimately triggering cell cycle arrest and inhibiting proliferation.

G D_Talose D-Talose Hexokinase Hexokinase D_Talose->Hexokinase Phosphorylation D_Talose_6P D-Talose-6-Phosphate Hexokinase->D_Talose_6P Glycolysis Glycolysis D_Talose_6P->Glycolysis Inhibition ATP_Reduction Reduced ATP Production Glycolysis->ATP_Reduction ROS_Increase Increased ROS Glycolysis->ROS_Increase Cell_Cycle_Arrest Cell Cycle Arrest ATP_Reduction->Cell_Cycle_Arrest ROS_Increase->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Hypothesized D-Talose Signaling Pathway

Potential Signaling Pathway for this compound in Immune Modulation

This compound is a known component of the lipopolysaccharide (LPS) of some Gram-negative bacteria. Bacterial LPS is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 4 (TLR4). The this compound moiety within the LPS structure may contribute to the overall conformation of the LPS molecule, influencing its binding to the TLR4/MD-2 complex. This interaction initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3. These transcription factors then induce the expression of pro-inflammatory cytokines and chemokines, orchestrating an immune response. The specific contribution of this compound to the potency and nature of this response remains an active area of research.

G LPS Bacterial LPS (containing this compound) TLR4 TLR4/MD-2 Complex LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NF_kB NF-κB Activation MyD88->NF_kB TRIF->NF_kB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokine & Chemokine Production NF_kB->Cytokines IRF3->Cytokines

Potential this compound-related Immune Signaling

Conclusion

The comparative analysis of this compound and D-Talose reveals distinct biological activities that warrant further investigation. D-Talose demonstrates notable growth inhibitory and anti-proliferative effects, potentially through the disruption of cellular metabolism. This compound, as a component of bacterial LPS, may play a role in modulating the innate immune response. The provided experimental protocols offer a framework for researchers to build upon and further explore the therapeutic potential of these rare sugars. Future studies are needed to fully elucidate the specific molecular targets and signaling pathways of both this compound and D-Talose to unlock their full potential in drug development and biomedical research.

References

L-Talose versus other L-sugars: a metabolic study comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The world of carbohydrates is dominated by D-sugars, the stereoisomers our bodies are evolutionarily adapted to use for energy. Their counterparts, L-sugars, are rare in nature and generally follow different metabolic routes. This guide provides an objective comparison of the metabolic fate of L-Talose against other more extensively studied L-sugars, supported by available experimental data. Due to the limited research on this compound, this guide synthesizes current knowledge on related L-sugars to provide a comparative context and highlight areas for future investigation.

Overview of L-Sugar Metabolism

Unlike D-glucose, which is the primary fuel for most organisms, L-sugars are typically not metabolized through the main glycolytic pathway in mammals.[1][2] The inability of mammalian hexokinases to phosphorylate most L-sugars is a key reason for their distinct metabolic fates.[1] Generally, L-sugars fall into two categories upon ingestion: those that are absorbed but not metabolized and are excreted largely unchanged, and those that are poorly absorbed and become substrates for fermentation by the gut microbiota.

Comparative Metabolic Data

The following table summarizes the known metabolic fates and biological effects of this compound and other selected L-sugars. Direct comparative quantitative data is scarce, particularly for this compound.

FeatureThis compoundL-FucoseL-ArabinoseL-GlucoseL-Rhamnose
Primary Metabolic Fate in Mammals Not well-characterized; presumed to be poorly metabolized by host enzymes.Incorporated into host glycans (fucosylation); metabolized by gut microbiota to short-chain fatty acids (SCFAs).[3]Not metabolized by host enzymes; considered non-caloric.[4]Not metabolized; excreted unchanged.[5] Used as a marker for passive diffusion.[2]Not a common dietary monosaccharide for mammals; primarily metabolized by bacteria.[6][7]
Absorption in Small Intestine Unknown.Absorbed and utilized for fucosylation.[8]Poorly absorbed.[4]Poorly absorbed.[5][9]Poorly absorbed.
Energy Contribution Presumed to be very low to none.Can be an energy source for gut microbiota.[3]Non-caloric.[4]Provides no energy.[5]Can be an energy source for gut microbiota.[4]
Key Biological Effects Limited data; D-Talose shows growth inhibitory effects against C. elegans.[10][11]Essential for cell adhesion, signaling, and immune response.[7][12]Inhibits intestinal sucrase activity.[4]Used as a non-metabolizable control in glucose transport studies.[2]A key component of bacterial cell walls; plays a role in the pathogenicity of some bacteria.[7]
Toxicity Not well-studied.Generally considered non-toxic; it is an endogenous sugar.Considered non-toxic at typical intake levels.Considered non-toxic.Not considered toxic.

Metabolic Pathways and Mechanisms

The metabolic pathways for L-sugars are best characterized in microorganisms. In mammals, the focus is often on their lack of metabolism by host enzymes and their interaction with the gut microbiome.

This compound

Currently, there is a significant lack of data on the specific metabolic pathway of this compound in mammals. It is a C-2 epimer of L-galactose and a C-4 epimer of L-mannose. Studies on a fluorinated D-talose analog suggest it can be phosphorylated by galactokinase and enters the D-galactose metabolic pathway, where it becomes trapped as talose-1-phosphate.[13] It is plausible, though not yet demonstrated, that this compound might interact with enzymes of the L-galactose pathway, but its ultimate fate remains unknown. Given the behavior of other L-sugars, it is likely poorly absorbed and/or readily excreted.

L-Fucose and L-Rhamnose

L-Fucose and L-Rhamnose are 6-deoxy-L-sugars. In mammals, L-fucose is an important component of glycoproteins and glycolipids. Its metabolism is primarily directed towards incorporation into these complex carbohydrates. In bacteria, both L-fucose and L-rhamnose can be catabolized through well-defined pathways, often leading to the production of L-lactaldehyde, which is then further metabolized.[6][14] This microbial metabolism is relevant in the mammalian gut, where dietary L-sugars can be fermented into SCFAs.

L_Rhamnose_Metabolism cluster_bacterial_cell Bacterial Cell LRha_ext L-Rhamnose (extracellular) LRha_int L-Rhamnose LRha_ext->LRha_int Transport LRhu L-Rhamnulose LRha_int->LRhu RhaA (Isomerase) LRhu1P L-Rhamnulose-1-P LRhu->LRhu1P RhaB (Kinase) DHAP DHAP LRhu1P->DHAP RhaD (Aldolase) LLac L-Lactaldehyde LRhu1P->LLac RhaD (Aldolase) Glycolysis Glycolysis DHAP->Glycolysis Further Metabolism\n(e.g., L-Lactate or\n1,2-Propanediol) Further Metabolism (e.g., L-Lactate or 1,2-Propanediol) LLac->Further Metabolism\n(e.g., L-Lactate or\n1,2-Propanediol)

Figure 1: Simplified bacterial catabolic pathway for L-Rhamnose.

L-Arabinose

L-Arabinose is a pentose (B10789219) (five-carbon) L-sugar. In humans, it is known to act as an inhibitor of the intestinal enzyme sucrase, which breaks down sucrose (B13894).[4] This leads to reduced glucose absorption after sucrose consumption. Because it is not significantly metabolized, it is considered a low-calorie sugar.

L-Glucose

L-Glucose is the enantiomer of D-glucose. Due to its stereochemistry, it is not recognized by the glucose transporters (GLUTs) or the enzyme hexokinase, which initiates glycolysis.[1] Consequently, it is not transported into cells or phosphorylated, and therefore cannot be used for energy. It is largely excreted unchanged in the urine, making it a valuable tool in research as a negative control for studies on D-glucose metabolism.[2][5]

L_Sugar_Fates cluster_GI Gastrointestinal Tract Ingestion L-Sugar Ingestion (e.g., this compound, L-Arabinose, L-Glucose) SI Small Intestine Ingestion->SI LI Large Intestine SI->LI Poorly Absorbed Fraction Bloodstream Bloodstream SI->Bloodstream Minor Absorption (Sugar-dependent) Microbiota Gut Microbiota LI->Microbiota Kidneys Kidneys Bloodstream->Kidneys Urine Excretion in Urine Kidneys->Urine SCFAs Fermentation to SCFAs Microbiota->SCFAs

Figure 2: Generalized metabolic fates of poorly metabolized L-sugars in mammals.

Experimental Protocols

Studying the metabolism of L-sugars requires methods that can trace their fate in vivo and in vitro and quantify their minimal interaction with conventional metabolic pathways.

Protocol: In Vitro L-Sugar Uptake Assay

This protocol is designed to measure the uptake of a radiolabeled L-sugar in a cell line (e.g., Caco-2 for intestinal absorption or HepG2 for liver metabolism) and compare it to D-glucose (positive control) and L-glucose (negative control).

1. Cell Culture:

  • Culture cells to confluence in 24-well plates.

  • Differentiate cells as required by the model (e.g., Caco-2 cells for 21 days to form a polarized monolayer).

2. Preparation of Sugar Solutions:

  • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Prepare stock solutions of the test L-sugar (e.g., this compound), D-glucose, and L-glucose.

  • Prepare working solutions containing a low concentration of the non-radiolabeled sugar and a known amount of its radiolabeled counterpart (e.g., [³H]-L-Talose, [¹⁴C]-D-glucose, [³H]-L-glucose).

3. Uptake Experiment:

  • Wash cell monolayers twice with warm transport buffer.

  • Add the radiolabeled sugar working solution to each well.

  • Incubate for a defined period (e.g., 15 minutes) at 37°C. Uptake of D-glucose is rapid, while L-sugar uptake may be very slow.[9][15]

  • To stop the uptake, aspirate the sugar solution and immediately wash the cells three times with ice-cold transport buffer containing a glucose transport inhibitor (e.g., phloretin).

4. Quantification:

  • Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to a scintillation vial.

  • Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • In a parallel set of wells, determine the protein concentration (e.g., using a BCA assay) to normalize the uptake data.

5. Data Analysis:

  • Calculate the rate of uptake (e.g., in pmol/mg protein/min).

  • Compare the uptake of the test L-sugar to that of D-glucose and L-glucose.

protocol_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture Cells to Confluence c2 Prepare Radiolabeled Sugar Solutions e1 Wash Cells c2->e1 e2 Add Labeled Sugar Solution & Incubate (37°C) e1->e2 e3 Stop Uptake & Wash (Ice-Cold Buffer) e2->e3 a1 Lyse Cells e3->a1 a2 Measure Radioactivity (Scintillation Counting) a1->a2 a3 Normalize to Protein Content a2->a3 a4 Calculate & Compare Uptake Rates a3->a4

Figure 3: Experimental workflow for an in vitro L-sugar uptake assay.

Conclusion and Future Directions

The metabolic fate of L-sugars is markedly different from their D-counterparts. While sugars like L-fucose have established biological roles and L-arabinose and L-glucose are known for their limited interaction with mammalian metabolism, this compound remains an enigma. Based on the available evidence for other L-sugars, it is hypothesized that this compound is poorly metabolized by host enzymes and may be a substrate for gut microbial fermentation.

There is a clear need for foundational research to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Head-to-head comparative studies using standardized in vivo and in vitro protocols are essential to place this compound within the metabolic spectrum of L-sugars. Such studies will be critical for determining its potential as a low-calorie sweetener, a functional food ingredient, or a therapeutic agent.

References

A Comparative Guide to the Validation and Structural Confirmation of L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation and structural confirmation of L-Talose, a rare aldohexose sugar. The methodologies discussed are pivotal for ensuring the identity, purity, and stereochemistry of this compound in research and pharmaceutical development. Experimental data and detailed protocols are provided to assist in the selection and implementation of the most suitable techniques.

Introduction to this compound Validation

The structural confirmation of a monosaccharide like this compound requires a multi-faceted analytical approach. Due to the presence of multiple chiral centers, the precise determination of its stereochemistry is paramount. The primary methods employed for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Optical Rotation measurement. Each technique provides unique and complementary information to build a comprehensive and definitive structural profile of this compound.

Comparative Analysis of Key Analytical Methods

The following sections detail the principles, experimental data, and protocols for the primary analytical techniques used in the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the elucidation of the three-dimensional structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the sugar.

Data Presentation: NMR Chemical Shifts for Talose Anomers

In solution, talose exists as an equilibrium mixture of different isomers (anomers), primarily the α- and β-pyranose forms, along with minor furanose forms. The chemical shifts are identical for both D- and L-enantiomers. The following table summarizes the ¹³C NMR chemical shifts for the anomers of D-Talose in D₂O, which are representative for this compound.

Carbon Atomα-pyranose (ppm)β-pyranose (ppm)α-furanose (ppm)β-furanose (ppm)
C196.195.6102.498.0
C272.273.076.772.1
C371.170.173.372.6
C466.669.983.383.9
C572.677.172.172.3
C663.062.764.364.4

Note: Data is for D-Talose and is applicable to this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz (for a 500 MHz ¹H instrument).

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Temperature: 298 K (25 °C).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the reference standard. For ¹H NMR, integration of the signals can provide information on the relative abundance of the different anomers. Coupling constants (J-values) are extracted from the ¹H NMR spectrum to determine the dihedral angles between adjacent protons, which is critical for confirming the stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For carbohydrates like this compound, which are not very volatile, derivatization is often employed, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Trimethylsilylation is a common derivatization technique.

Data Presentation: Key Fragment Ions of TMS-Derivatized Hexoses

The mass spectrum of a trimethylsilyl (B98337) (TMS) derivatized hexose, such as this compound, will show characteristic fragment ions.

m/zPutative Fragment Assignment
73[Si(CH₃)₃]⁺
103[CH(OTMS)]⁺ fragment
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺
204[CH(OTMS)-CH(OTMS)]⁺ fragment from the sugar backbone
217[CH(OTMS)-CH(OTMS)-CH₂]⁺ fragment
361Acyclic fragment containing four TMS groups

Experimental Protocol: GC-MS of TMS-Derivatized this compound

  • Derivatization (Trimethylsilylation):

    • Dry 1-2 mg of this compound in a reaction vial under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL of the derivatized sample in splitless mode.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-650.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of the this compound derivative peak and compare the fragmentation pattern with known patterns for TMS-derivatized hexoses.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for confirming the enantiomeric purity of this compound. It separates the L- and D-enantiomers, which is not possible with achiral chromatographic methods.

Data Presentation: Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase (CSP) is critical for successful enantiomeric separation. Polysaccharide-based CSPs are often effective for the separation of underivatized sugars.

Chiral Stationary PhaseTypical Mobile PhasePrinciple of SeparationSuitability for Sugars
Cellulose-based (e.g., Chiralcel OD, OJ)Acetonitrile/Water or AlcoholsFormation of transient diastereomeric complexes via hydrogen bonding and dipole-dipole interactions within the helical polymer structure.Good
Amylose-based (e.g., Chiralpak AD, AS)Acetonitrile/Water or AlcoholsSimilar to cellulose-based, with different selectivity due to the different helical structure of amylose.Excellent
Cyclodextrin-basedAqueous buffersInclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin.Moderate to Good

Experimental Protocol: Chiral HPLC of this compound

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: Chiralpak AD-H (or similar amylose-based column), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile/Water (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

  • Analysis: Inject a standard of this compound, D-Talose, and a racemic mixture to determine the retention times of each enantiomer and confirm the resolution. The this compound sample should ideally show a single peak corresponding to the L-enantiomer.

X-ray Crystallography

X-ray crystallography provides unambiguous, three-dimensional structural information of a molecule in the solid state, making it the definitive method for confirming absolute stereochemistry.

Data Presentation: Crystallographic Data for α-D-Talose

ParameterValue (for α-D-Talose)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.82
b (Å)8.23
c (Å)12.05
α, β, γ (°)90, 90, 90

Note: Data is for α-D-Talose. The unit cell dimensions for this compound would be identical, but the space group would reflect the opposite chirality.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration can be determined from the diffraction data (e.g., using the Flack parameter).

Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to determine the enantiomeric purity and to distinguish between L- and D-enantiomers.

Data Presentation: Specific Rotation of Talose Enantiomers

The specific rotation ([α]) is a standardized measure of optical rotation. The L- and D-enantiomers will have equal magnitude but opposite signs of specific rotation.

EnantiomerSpecific Rotation [α]D²⁰
D-Talose+22.01°
This compound-22.01°

Experimental Protocol: Measurement of Optical Rotation

  • Sample Preparation: Prepare a solution of this compound of a known concentration (c) in a suitable solvent (e.g., water). A typical concentration is 1 g/100 mL.

  • Instrumentation: Use a polarimeter.

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Fill a polarimeter cell of a known path length (l) with the sample solution.

    • Measure the observed rotation (α) at a specific temperature (usually 20°C) and wavelength (usually the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length in decimeters (dm), and c is the concentration in g/mL.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for this compound validation and the logical relationship between the different analytical methods.

L_Talose_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis This compound Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Structure MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight HPLC Chiral HPLC Purification->HPLC Enantiomeric Purity OpticalRotation Optical Rotation Purification->OpticalRotation Chiral Identity Xray X-ray Crystallography NMR->Xray Detailed Stereochemistry Confirmed Structurally Confirmed This compound NMR->Confirmed MS->Confirmed HPLC->Confirmed Xray->Confirmed OpticalRotation->Confirmed Method_Relationships cluster_info Information Provided cluster_methods Analytical Methods Connectivity Connectivity & Local Stereochemistry MolWeight Molecular Weight & Composition EnantioPurity Enantiomeric Purity AbsoluteStereo Absolute Stereochemistry (3D Structure) ChiralNature Bulk Chiral Property NMR NMR NMR->Connectivity NMR->AbsoluteStereo (in solution) MS MS MS->MolWeight HPLC Chiral HPLC HPLC->EnantioPurity HPLC->ChiralNature Xray X-ray Crystallography Xray->AbsoluteStereo OR Optical Rotation OR->ChiralNature

A Comparative Analysis of the Antimicrobial Efficacy of L-Talose Derivatives and Common Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of derivatives of the rare sugar L-Talose against common antibiotics. While this compound in its pure form has not demonstrated significant direct antimicrobial activity, its derivatives, particularly Caminoside A and synthesized fluoroquinolone conjugates, have emerged as compounds of interest for their potential antibacterial properties. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key pathways and workflows to facilitate further research and development in this area.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and common antibiotics against key pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A lower MIC value indicates greater antimicrobial potency.

Note: Data on the direct antimicrobial activity of this compound is not currently available in published literature. The focus of this comparison is on its known bioactive derivatives.

Table 1: MIC of this compound Derivatives Against Pathogenic Bacteria

CompoundTarget OrganismMIC (µg/mL)Citation
Caminoside A Methicillin-Resistant Staphylococcus aureus (MRSA)12[1]
Vancomycin-Resistant Enterococcus12[1]
Escherichia coli>100[1]
Fluoroquinolone-L-Talose Derivatives Pseudomonas aeruginosaData not available (reported as having "good inhibitory activity")
Staphylococcus aureusData not available (reported as having "good inhibitory activity")

Table 2: MIC of Common Antibiotics Against Pathogenic Bacteria

AntibioticTarget OrganismMIC Range (µg/mL)
Penicillin Staphylococcus aureus0.015 - >256
Amoxicillin Escherichia coli2 - >1024
Pseudomonas aeruginosaGenerally resistant
Ciprofloxacin (B1669076) Staphylococcus aureus0.125 - >256
Escherichia coli0.015 - >1024
Pseudomonas aeruginosa0.06 - >512

Data Interpretation:

  • Caminoside A , a glycolipid derivative of this compound, demonstrates moderate activity against multi-drug resistant Gram-positive bacteria (MRSA and VRE)[1]. However, its lack of activity against the Gram-negative bacterium Escherichia coli suggests a narrower spectrum of action compared to broad-spectrum antibiotics.

  • Fluoroquinolone-L-Talose derivatives have been synthesized and reported to possess good inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. Unfortunately, specific MIC values from these studies are not publicly available, precluding a direct quantitative comparison.

  • Common antibiotics such as penicillin, amoxicillin, and ciprofloxacin exhibit a wide range of efficacy depending on the bacterial species and the presence of resistance mechanisms. The provided MIC ranges illustrate the significant variability in susceptibility encountered in clinical isolates.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a generalized protocol based on the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

  • Test compound (this compound derivative or antibiotic)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in MHB across the wells of a 96-well plate. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the stock solution is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 serves as a growth control (no antimicrobial).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (wells 1-12). This brings the final volume in each well to 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-24 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.

Mandatory Visualizations

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-24h at 35°C) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathway: Hypothetical Bacterial Target

The dTDP-6-deoxy-L-talose biosynthesis pathway is essential for the formation of the bacterial cell wall in some pathogens, making it an attractive target for novel antimicrobial agents. Inhibiting enzymes in this pathway could disrupt cell wall integrity and lead to bacterial cell death.

Signaling_Pathway cluster_pathway dTDP-6-deoxy-L-talose Biosynthesis dTDP_glucose dTDP-D-glucose enzyme1 dTDP-D-glucose 4,6-dehydratase dTDP_glucose->enzyme1 intermediate dTDP-4-keto-6-deoxy- D-glucose enzyme1->intermediate enzyme2 dTDP-4-keto-6-deoxy- D-glucose 3,5-epimerase intermediate->enzyme2 intermediate2 dTDP-4-keto-6-deoxy- L-mannose enzyme2->intermediate2 enzyme3 dTDP-6-deoxy-L-talose 4-dehydrogenase intermediate2->enzyme3 dTDP_talose dTDP-6-deoxy-L-talose enzyme3->dTDP_talose cell_wall Bacterial Cell Wall Component dTDP_talose->cell_wall inhibitor Potential Inhibitor (e.g., this compound Analog) inhibitor->enzyme3

Caption: Hypothetical inhibition of the dTDP-6-deoxy-L-talose biosynthesis pathway.

References

In vitro inhibitory effects of L-Talose on glycosidase enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro inhibitory effects of the rare sugar L-Talose on glycosidase enzymes. Due to the limited availability of specific quantitative data on this compound's inhibitory activity, this document also presents a comparison with other well-studied rare sugars, D-Allulose and D-Tagatose, to offer a broader context for researchers in the field. A detailed experimental protocol for a standard in vitro α-glucosidase inhibition assay is also included.

This compound as a Glycosidase Inhibitor: Current State of Research

This compound, a rare aldohexose sugar, has been noted for its potential to interact with carbohydrate metabolism pathways. Preliminary observations suggest that this compound may inhibit certain glycosidases, which are enzymes responsible for the breakdown of complex carbohydrates. However, to date, there is a notable absence of publicly available, peer-reviewed studies that provide specific quantitative data, such as IC50 values, on the inhibitory effects of this compound against various glycosidase enzymes. Further research is required to elucidate the specific inhibitory profile and potential therapeutic applications of this compound in this area.

Comparative Analysis of Rare Sugar Glycosidase Inhibitors

In the absence of detailed data for this compound, this section provides a comparative summary of the known in vitro inhibitory effects of other rare sugars, D-Allulose and D-Tagatose, on α-glucosidase, a key enzyme in carbohydrate digestion. Acarbose (B1664774), a well-established α-glucosidase inhibitor, is included as a standard for comparison.

InhibitorTarget EnzymeReported IC50 Value(s)Mechanism of Action (where known)
This compound GlycosidasesData not publicly availablePostulated to interact with carbohydrate metabolism pathways
D-Allulose α-GlucosidaseSpecific IC50 values are not consistently reported in the literature; however, studies have demonstrated a dose-dependent inhibitory effect.Inhibits intestinal α-glucosidase, thereby suppressing the glycemic response after carbohydrate ingestion.[1]
D-Tagatose α-Glucosidase (specifically intestinal disaccharidases)Specific IC50 values are not consistently reported in the literature; however, it has been shown to directly inhibit intestinal disaccharidases.Directly inhibits the absorption of glucose by intestinal disaccharidases.[2]
Acarbose α-GlucosidaseIC50 values are reported across a wide range, for example: 262.32 µg/mL, 151.1 µg/mL, and 64.41 µg/mL.[3][4][5]Potent competitive inhibitor of α-glucosidase.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of a test compound against α-glucosidase.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound, D-Allulose, D-Tagatose)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving test compounds if necessary

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.

  • α-Glucosidase Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of a specified activity (e.g., 0.5 U/mL).

  • pNPG Solution: Dissolve pNPG in the phosphate buffer to a final concentration (e.g., 1 mM).

  • Test Compound Stock Solution: Dissolve the test compound in DMSO or phosphate buffer to a high concentration (e.g., 10 mg/mL). Prepare serial dilutions to obtain a range of test concentrations.

  • Acarbose Stock Solution: Prepare a stock solution of acarbose in the same manner as the test compound to serve as a positive control.

  • Sodium Carbonate Solution: Prepare a 0.1 M solution of Na₂CO₃ in deionized water.

3. Assay Procedure:

  • Add a specific volume of the α-glucosidase solution (e.g., 50 µL) to each well of a 96-well microplate.

  • Add a specific volume of the test compound at various concentrations (e.g., 50 µL) to the respective wells. For the control wells, add the same volume of buffer or DMSO.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).

  • Initiate the reaction by adding a specific volume of the pNPG solution (e.g., 50 µL) to each well.

  • Incubate the plate at the same temperature (e.g., 37°C) for a defined reaction time (e.g., 30 minutes).

  • Stop the reaction by adding a specific volume of the sodium carbonate solution (e.g., 100 µL) to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

4. Calculation of Inhibition:

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the control reaction (enzyme + buffer/DMSO + substrate).

  • A_sample is the absorbance of the reaction with the test compound.

5. Determination of IC50 Value:

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - α-Glucosidase - pNPG Substrate - Buffers add_enzyme Add α-Glucosidase to 96-well plate prep_reagents->add_enzyme prep_samples Prepare Samples: - this compound (Test) - Acarbose (Control) - Serial Dilutions add_inhibitor Add Test Compound/ Control to wells prep_samples->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate (e.g., 37°C, 10 min) add_inhibitor->pre_incubate add_substrate Add pNPG Substrate to initiate reaction pre_incubate->add_substrate incubate Incubate (e.g., 37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (add Na₂CO₃) incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for in vitro α-glucosidase inhibition assay.

References

Confirming the mechanism of action of L-Talose as an antimicrobial

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Rare sugars, a group of monosaccharides with limited natural abundance, have emerged as a promising area of research for new therapeutic agents. Among these, L-Talose, an aldohexose sugar, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of the hypothesized antimicrobial mechanisms of this compound, supported by available data on related compounds, and outlines experimental protocols to facilitate further investigation into its efficacy.

Postulated Mechanisms of Antimicrobial Action

Direct experimental evidence detailing the specific antimicrobial mechanism of this compound is currently limited in publicly available scientific literature. However, based on its structural characteristics and the known functions of its derivatives in microbial physiology, two primary mechanisms can be postulated:

  • Interference with Cell Wall Biosynthesis: The derivative 6-deoxy-L-talose is a known component of the O-polysaccharide in the lipopolysaccharide (LPS) of certain Gram-negative bacteria, such as Aggregatibacter actinomycetemcomitans.[1] The introduction of exogenous this compound could potentially disrupt the normal synthesis and incorporation of its derivatives into the cell wall, leading to compromised structural integrity and increased susceptibility to osmotic stress. Enzymes that are essential for the biosynthesis of dTDP-6-deoxy-L-talose are crucial for the formation of the bacterial cell wall and are directly linked to bacterial virulence.[1]

  • Inhibition of Carbohydrate Metabolism: this compound has been reported to exhibit inhibitory effects on certain glycosidases.[1] These enzymes are vital for the breakdown and utilization of complex carbohydrates by microbes. By inhibiting these enzymes, this compound could act as an antimetabolite, depriving the microorganism of essential energy sources and metabolic precursors necessary for growth and proliferation.

Comparative Analysis with Other Antimicrobial Agents

To provide context for the potential of this compound, its hypothesized mechanisms are compared with those of established antimicrobial agents in the table below.

Antimicrobial Agent Primary Mechanism of Action Spectrum of Activity Supporting Experimental Data
This compound (Hypothesized) Interference with cell wall biosynthesis; Inhibition of carbohydrate metabolism.Likely Gram-negative bacteria (due to cell wall component); Potentially broad-spectrum if metabolic inhibition is a key factor.Currently unavailable. Further research is required to determine Minimum Inhibitory Concentrations (MICs) against a panel of bacteria and fungi.
Penicillin (β-Lactam) Inhibits penicillin-binding proteins, preventing cross-linking of peptidoglycan in the bacterial cell wall.Primarily Gram-positive bacteria.Extensive MIC data available for a wide range of bacteria.
Vancomycin (Glycopeptide) Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation.Primarily Gram-positive bacteria, including MRSA.Well-documented MICs and clinical efficacy data.
Acarbose (α-glucosidase inhibitor) Inhibits α-glucosidases in the intestine, delaying carbohydrate digestion. (Used for diabetes, not as a direct antimicrobial).Not applicable as a direct antimicrobial.N/A

Experimental Protocols for Investigating the Antimicrobial Mechanism of this compound

To validate the hypothesized mechanisms of action and quantify the antimicrobial efficacy of this compound, the following key experiments are recommended:

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound (sterile solution)

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microbe in broth without this compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Cell Wall Integrity Assay

This assay investigates the effect of this compound on the integrity of the microbial cell wall.

Materials:

  • Microbial culture treated with a sub-inhibitory concentration of this compound

  • Control (untreated) microbial culture

  • Propidium (B1200493) iodide (PI) stain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Grow the target microorganism in the presence and absence of this compound (at a concentration below the MIC).

  • Harvest and wash the cells.

  • Stain the cells with propidium iodide. PI can only enter cells with a compromised membrane.

  • Analyze the stained cells using fluorescence microscopy or flow cytometry to quantify the percentage of cells with damaged membranes. An increase in PI-positive cells in the this compound treated group would suggest compromised cell wall/membrane integrity.

Glycosidase Inhibition Assay

This experiment assesses the ability of this compound to inhibit the activity of specific glycosidases.

Materials:

  • Purified glycosidase (e.g., α-glucosidase, β-galactosidase)

  • This compound solution at various concentrations

  • Chromogenic substrate for the specific glycosidase (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Spectrophotometer

Procedure:

  • Pre-incubate the glycosidase with varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding the chromogenic substrate.

  • Monitor the reaction progress by measuring the absorbance of the released product at a specific wavelength over time.

  • Calculate the rate of reaction for each this compound concentration and determine the inhibitory activity (e.g., IC50 value).

Visualizing Potential Mechanisms and Workflows

To facilitate a clearer understanding of the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

antimicrobial_mechanism cluster_cell_wall Interference with Cell Wall Synthesis cluster_metabolism Inhibition of Carbohydrate Metabolism This compound This compound Precursor_Synthesis Cell Wall Precursor Synthesis This compound->Precursor_Synthesis Inhibits LPS_Assembly LPS Assembly Precursor_Synthesis->LPS_Assembly Cell_Wall_Integrity Compromised Cell Wall Integrity LPS_Assembly->Cell_Wall_Integrity L-Talose_Met This compound Glycosidases Glycosidases L-Talose_Met->Glycosidases Inhibits Carbohydrate_Breakdown Carbohydrate Breakdown Glycosidases->Carbohydrate_Breakdown Energy_Production Reduced Energy Production Carbohydrate_Breakdown->Energy_Production

Caption: Postulated antimicrobial mechanisms of this compound.

experimental_workflow Start Antimicrobial Screening MIC 1. Determine MIC Start->MIC Sub-MIC 2. Treat Microbes with Sub-inhibitory Concentration MIC->Sub-MIC Cell_Wall_Assay 3a. Cell Wall Integrity Assay (Propidium Iodide Staining) Sub-MIC->Cell_Wall_Assay Metabolism_Assay 3b. Glycosidase Inhibition Assay Sub-MIC->Metabolism_Assay Data_Analysis 4. Data Analysis and Mechanism Confirmation Cell_Wall_Assay->Data_Analysis Metabolism_Assay->Data_Analysis

Caption: Experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence is still needed, the available information on this compound and its derivatives suggests it is a promising candidate for a novel antimicrobial agent. Its potential dual mechanism of action—interfering with both cell wall synthesis and carbohydrate metabolism—could offer a significant advantage in overcoming existing resistance mechanisms. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate the antimicrobial properties of this compound and elucidate its precise mechanism of action. Further studies, including comprehensive screening against a wide range of pathogenic bacteria and fungi, in vivo efficacy studies, and toxicological assessments, will be crucial in determining the therapeutic potential of this rare sugar.

References

A Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis of L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Talose, a rare L-hexose, is a valuable building block in medicinal chemistry and drug development. Its unique stereochemistry makes it a key component in the synthesis of various biologically active molecules, including nucleoside analogs with antiviral and anticancer properties. The limited natural availability of this compound necessitates efficient synthetic strategies. This guide provides a detailed, data-driven comparison of the two primary approaches for this compound synthesis: traditional chemical methods and modern enzymatic catalysis.

At a Glance: Key Performance Metrics

ParameterChemical Synthesis (de novo Asymmetric)Enzymatic Synthesis (Isomerase-based)
Starting Material Achiral dienoatesL-Tagatose or other suitable ketoses
Overall Yield ~43% (for L-talo-γ-lactone precursor)[1]10-13% (at equilibrium)[2][3][4]
Product Purity High (>90% e.e. for precursor)[1]Variable, often requires separation from substrate and byproducts
Reaction Steps Multi-step processTypically a single enzymatic conversion step
Reaction Conditions Often requires anhydrous conditions, low temperatures, and heavy metal catalystsAqueous buffer, mild temperatures (e.g., 40-70°C)
Stereocontrol High, directed by chiral ligandsHigh, inherent to enzyme specificity
Scalability Can be challenging due to reagent cost and waste disposalGenerally more scalable and environmentally friendly
Key Advantage High stereocontrol from simple precursorsHigh specificity and mild reaction conditions
Key Disadvantage Use of hazardous reagents and complex purificationLower equilibrium yields, potential for byproduct formation

I. Chemical Synthesis of this compound: A De Novo Approach

The chemical synthesis of this compound can be achieved through various routes, often involving multiple steps of protection, deprotection, and stereochemical manipulation of more common sugars. A notable and efficient method is the de novo asymmetric synthesis, which builds the this compound backbone from simple, achiral starting materials. One such strategy involves an iterative dihydroxylation of dienoates to form L-talo-γ-lactone, a direct precursor to this compound.[1]

Logical Workflow for De Novo Chemical Synthesis

A Achiral Dienoate B First Asymmetric Dihydroxylation (Sharpless AD-mix) A->B C Lactone Intermediate (High e.e.) B->C D Second Dihydroxylation (OsO4/NMO) C->D E L-talo-γ-lactone D->E F Reduction E->F G This compound F->G

Caption: De novo synthesis of this compound via iterative dihydroxylation.

Experimental Protocol: De Novo Asymmetric Synthesis of L-talo-γ-lactone[1]

This protocol describes the synthesis of a key intermediate, L-talo-γ-lactone, which can be subsequently reduced to this compound.

Step 1: Synthesis of (S)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-furan-2(5H)-one

  • In a 100 mL round-bottom flask, combine 20 mL of t-BuOH, 20 mL of water, 9.6 g of K₃Fe(CN)₆, 4.03 g of K₂CO₃, 0.93 g of MeSO₂NH₂, 158 mg of (DHQ)₂PHAL, and 49 mg of OsO₄.

  • Stir the mixture at room temperature for 15 minutes, then cool to 0°C.

  • Add 2.4 g of (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate to the solution and stir vigorously at 0°C overnight.

  • Quench the reaction by adding 100 mg of solid sodium sulfite (B76179) at room temperature.

  • Extract the aqueous phase with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (B86663).

  • Purify the crude product to yield the furanone intermediate.

Step 2: Synthesis of (3R,4S,5R)-5-((S)-2′-(benzyloxy)-1′-hydroxyethyl)-3,4-dihydroxy-dihydrofuran-2(3H)-one (L-talo-γ-lactone precursor)

  • In a 25 mL round-bottom flask, dissolve 100 mg of the furanone intermediate from Step 1 in 1 mL of MeOH and cool to 0°C.

  • Add 0.3 mL of 50% NMO in H₂O and 2.1 mg of OsO₄.

  • Stir the reaction vigorously at 0°C overnight.

  • Quench the reaction with 150 mg of solid sodium sulfite at room temperature.

  • Filter the reaction mixture through a pad of celite/florisil and elute with 50% ethyl acetate/MeOH.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the L-talo-γ-lactone precursor.

II. Enzymatic Synthesis of this compound: A Greener Alternative

Enzymatic synthesis offers a more environmentally friendly and highly specific route to this compound. This approach typically utilizes isomerase enzymes to convert a more accessible rare sugar, such as L-tagatose, into this compound. The high specificity of enzymes minimizes the need for protecting groups and reduces the formation of byproducts.

Enzymatic Synthesis Workflow

cluster_0 Bioreactor cluster_1 Downstream Processing A L-Tagatose (Substrate) B Immobilized L-rhamnose Isomerase A->B C Incubation (Aqueous Buffer, 40°C) B->C D Equilibrium Mixture (this compound, L-Tagatose) C->D E Chromatographic Separation D->E F Pure this compound E->F

Caption: Enzymatic synthesis of this compound using an isomerase.

Experimental Protocol: Enzymatic Synthesis of this compound using L-rhamnose Isomerase

This protocol is based on the general principles of using an immobilized isomerase for rare sugar synthesis.[2][4]

1. Enzyme Immobilization:

  • Immobilize commercially available or recombinantly expressed L-rhamnose isomerase onto a solid support (e.g., Chitopearl beads) following the manufacturer's instructions. This allows for easy separation of the enzyme from the reaction mixture and its reuse.

2. Isomerization Reaction:

  • Prepare a reaction mixture containing the substrate, L-tagatose, at a concentration of 10% (w/v) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add the immobilized L-rhamnose isomerase to the substrate solution.

  • Incubate the mixture at 40°C with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).

  • The reaction is typically allowed to proceed until it reaches equilibrium, which can take several hours to days depending on the enzyme activity and substrate concentration.

3. Product Purification:

  • Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

  • The resulting solution contains a mixture of this compound and unreacted L-tagatose.

  • Purify this compound from the mixture using chromatographic techniques such as simulated moving bed (SMB) chromatography or preparative HPLC with a suitable column (e.g., a calcium-form cation exchange resin).

Head-to-Head Analysis

Yield and Purity: Chemical synthesis, particularly the de novo approach, can achieve higher overall yields of the L-talo-γ-lactone precursor (~43%) with excellent stereocontrol.[1] However, the subsequent reduction step to this compound may affect the final yield. Enzymatic synthesis, on the other hand, is limited by the reaction equilibrium, resulting in lower yields of this compound (typically 10-13%).[2][3][4] The purity of enzymatically produced this compound is highly dependent on the efficiency of the downstream separation process to remove the starting material.

Process and Scalability: Chemical synthesis involves multiple steps, requires stringent control of reaction conditions, and often utilizes hazardous and expensive reagents like osmium tetroxide. These factors can make scaling up the process challenging and costly. In contrast, enzymatic synthesis is a simpler, often one-step process conducted in aqueous media under mild conditions. The use of immobilized enzymes allows for continuous processing and enzyme recycling, making it a more scalable and cost-effective approach for large-scale production.

Environmental Impact: The "green" nature of enzymatic synthesis is a significant advantage. It avoids the use of toxic organic solvents and heavy metals, and generates less hazardous waste compared to chemical methods.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the application. For laboratory-scale synthesis where high purity and precise stereocontrol are paramount, and the complexity of the procedure is manageable, de novo chemical synthesis is a viable option. For industrial-scale production, where cost-effectiveness, scalability, and environmental sustainability are critical, enzymatic synthesis presents a more attractive and promising long-term solution, despite the current limitation of lower equilibrium yields. Future advancements in enzyme engineering to improve catalytic efficiency and shift the reaction equilibrium, coupled with more efficient downstream processing, will further enhance the competitiveness of the enzymatic approach.

References

L-Talose: A Novel Candidate for Growth Inhibition in C. elegans? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential growth inhibitory effects of the rare sugar L-Talose on the nematode Caenorhabditis elegans. While direct studies on this compound in C. elegans are nascent, this document synthesizes existing data on related rare sugars, outlines a robust experimental framework for evaluation, and compares its potential efficacy against established growth inhibitors.

Introduction: The Potential of Rare Sugars in Modulating Growth

Rare sugars, monosaccharides that are uncommon in nature, are gaining attention for their diverse biological activities. Among these, certain stereoisomers of common sugars have demonstrated significant effects on cellular processes, including growth and proliferation. This guide focuses on this compound, an L-configuration aldohexose, and its prospective role as a growth inhibitor in the model organism C. elegans. The well-characterized genetics and rapid life cycle of C. elegans make it an ideal system for screening and mechanistic studies of novel therapeutic compounds.

Comparative Analysis of Growth Inhibitory Effects

While direct experimental data on this compound in C. elegans is limited, studies on its stereoisomer, D-Talose, and other rare sugars provide a basis for comparison. A key study demonstrated that D-Talose and another L-sugar, L-Idose, exhibit considerable growth inhibition in C. elegans[1][2]. Furthermore, this compound itself has been shown to possess significant inhibitory activity against human leukemia cell lines at a concentration of 20 mM[3].

To facilitate a direct comparison, the following table summarizes the reported and expected growth inhibitory effects of this compound and other relevant compounds on C. elegans.

Table 1: Comparative Growth Inhibition in C. elegans

CompoundClassConcentrationObserved/Expected % Growth Inhibition (relative to control)Reference/Basis
This compound Rare L-Aldohexose20 mM - 167 mMHypothesized to be significantBased on activity in cancer cells[3] and effects of related rare sugars[1][2]
D-Talose Rare D-Aldohexose167 mM~35.6% (axenic) / ~35.6% (monoxenic)Sato et al., 2016[2]
L-Idose Rare L-Aldohexose167 mM~65.2% (axenic) / ~50.5% (monoxenic)Sato et al., 2016[2]
D-Allose Rare D-Aldohexose167 mM~49.7% (axenic) / ~39.2% (monoxenic)Sato et al., 2016[2]
5-Fluorouracil Pyrimidine Analog2.0 µg/mLSignificant developmental delayFDA Study[4]
D-Glucose Common D-Aldohexose50 mMNo significant inhibitionEffects of excess sugars on C. elegans[5]

Note: The hypothesized effect of this compound requires direct experimental validation.

Proposed Experimental Protocols

To rigorously evaluate the growth inhibitory effects of this compound on C. elegans, the following detailed experimental protocols are proposed.

C. elegans Growth Inhibition Assay

This protocol is adapted from established methods for assessing growth in C. elegans[6][7].

Objective: To quantify the effect of this compound on the growth and development of C. elegans.

Materials:

  • N2 (wild-type) C. elegans strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • This compound, D-Talose, L-Idose, 5-Fluorouracil, D-Glucose

  • M9 buffer

  • Synchronized L1-stage worms

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Synchronization of C. elegans: Grow gravid adult N2 worms on NGM plates seeded with OP50. Isolate eggs using a bleaching solution (sodium hypochlorite (B82951) and NaOH) and allow them to hatch in M9 buffer overnight to obtain a synchronized population of L1 larvae.

  • Preparation of Treatment Plates: Prepare NGM plates containing the test compounds at desired concentrations (e.g., 20 mM, 50 mM, 100 mM, 167 mM). As a negative control, use plates with D-Glucose and plates with no sugar added. Use D-Talose, L-Idose, and 5-Fluorouracil as positive controls. Seed the plates with a lawn of OP50 bacteria.

  • Exposure: Transfer a population of synchronized L1 larvae to the prepared treatment and control plates.

  • Incubation: Incubate the plates at 20°C for 72 hours.

  • Data Collection: After 72 hours, wash the worms off the plates with M9 buffer. Mount a sample of worms on a slide and capture images using a microscope.

  • Analysis: Measure the body length or area of at least 50 worms per condition using image analysis software. Calculate the average body size and compare it to the control groups. Additionally, note the developmental stage of the worms (e.g., L4, young adult, gravid adult).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synchronize C. elegans to L1 stage B Prepare NGM plates with This compound & Controls A->B C Seed plates with E. coli OP50 B->C D Transfer L1 larvae to plates C->D E Incubate at 20°C for 72 hours D->E F Image worms E->F G Measure body size & assess developmental stage F->G H Compare treatment groups to controls G->H

Experimental workflow for C. elegans growth inhibition assay.

Potential Mechanism of Action: Interference with Conserved Signaling Pathways

The growth inhibitory effects of rare sugars like D-Talose are hypothesized to occur through their phosphorylation by hexokinase, leading to the accumulation of sugar-phosphates that may interfere with glycolysis and other metabolic pathways[2]. Given that this compound has shown inhibitory activity in other systems, a similar mechanism could be at play in C. elegans.

A key pathway regulating growth in C. elegans is the insulin/IGF-1 signaling (IIS) pathway. This evolutionarily conserved pathway links nutrient levels to metabolism, growth, and development[1][3][8]. It is plausible that this compound, by acting as an antimetabolite, could disrupt nutrient sensing and consequently downregulate the IIS pathway, leading to growth inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ILP Insulin-like Peptides (ILPs) DAF2 DAF-2 (Insulin/IGF-1 Receptor) ILP->DAF2 Binds & Activates AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates PDK1 PDK-1 AGE1->PDK1 AKT12 AKT-1/2 PDK1->AKT12 DAF16 DAF-16 (FOXO) AKT12->DAF16 Phosphorylates & Inhibits DAF16_N DAF-16 (FOXO) DAF16->DAF16_N Translocation (when not inhibited) Growth_Genes Growth & Development Genes DAF16_N->Growth_Genes Regulates Transcription

Simplified C. elegans Insulin/IGF-1 Signaling Pathway.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising candidate for a growth inhibitor in C. elegans. Its structural similarity to other bioactive rare sugars and its demonstrated anti-proliferative effects in human cell lines warrant a direct investigation in this powerful model organism. The experimental framework provided here offers a clear path to evaluating its efficacy and comparing it to other known growth modulators.

Future research should focus on:

  • Dose-response analysis: Determining the EC50 value for this compound-induced growth inhibition.

  • Mechanism of action studies: Investigating the role of hexokinase and the impact on the insulin/IGF-1 signaling pathway using genetic mutants.

  • Toxicity and specificity: Assessing any potential toxic side effects and determining if the growth inhibition is specific or due to general metabolic disruption.

By systematically addressing these questions, the scientific community can fully elucidate the biological effects of this compound and its potential applications in drug development and biomedical research.

References

A Comparative Guide to L-Talose Quantification: HPLC vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-talose, a rare aldohexose sugar, is critical for various applications in glycobiology, pharmaceutical research, and drug development.[1] As a component of bioactive natural products and a potential therapeutic agent itself, precise measurement of this compound is paramount for research and quality control.[1] This guide provides an objective comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We present supporting experimental data from analogous sugar quantification studies to highlight the relative strengths and weaknesses of each method.

Principles of Quantification Methods

High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For sugar analysis, hydrophilic interaction liquid chromatography (HILIC) or amino-based columns are frequently employed.[2] Detection is often achieved using a Refractive Index Detector (RID), which measures the change in the refractive index of the mobile phase as the analyte passes through, providing a universal but less sensitive detection method.[3][4]

Enzymatic Assays: These methods utilize the high specificity of enzymes to catalyze a reaction involving the target analyte, in this case, this compound. A common approach is a coupled enzyme assay where the product of the first reaction is a substrate for a second enzyme, which in turn generates a readily detectable signal, such as a change in absorbance or fluorescence. For this compound, a hypothetical assay could involve an this compound-specific dehydrogenase that produces NADH, which can be measured spectrophotometrically at 340 nm.

Quantitative Data Comparison

ParameterHPLC-RIEnzymatic AssaySource
**Linearity (R²) **>0.99>0.99[5]
Limit of Detection (LOD) 0.0625 µg/mL (for lactulose)6.3 µM (for trehalose)[6][7]
Limit of Quantitation (LOQ) 0.125 µg/mL (for lactulose)21 µM (for trehalose)[6][7]
Precision (RSD%) < 2.0% (intra-day and inter-day)Typically < 10%[4]
Accuracy (Recovery %) 96.78–108.88%90-110% (typical)[4]
Throughput Lower (sequential sample injection)Higher (amenable to 96-well plate format)[8]
Specificity Moderate (risk of co-elution with isomers)High (dependent on enzyme specificity)[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is a generalized procedure based on common practices for rare sugar analysis.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).

2. Chromatographic Conditions:

  • Column: Amino column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and HPLC-grade water (e.g., 75:25 v/v).[4][6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35 °C.[4]

  • Detector Temperature: 35 °C.[4]

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.[6]

4. Calibration:

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Hypothetical Enzymatic Assay for this compound Quantification

This protocol describes a plausible coupled enzymatic assay for this compound.

1. Principle:

  • Reaction 1: this compound + NAD⁺ ---(this compound Dehydrogenase)--> L-talonate + NADH + H⁺

  • Detection: The production of NADH is monitored by the increase in absorbance at 340 nm.

2. Reagents and Equipment:

  • 96-well microplate reader with absorbance detection at 340 nm.

  • This compound standard solutions.

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • NAD⁺ solution.

  • This compound Dehydrogenase (hypothetical specific enzyme).

3. Assay Procedure:

  • Prepare a standard curve by adding known concentrations of this compound to different wells of a 96-well plate.

  • Add the unknown samples to other wells.

  • Prepare a reaction master mix containing the assay buffer, NAD⁺, and this compound dehydrogenase.

  • Initiate the reaction by adding the master mix to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30 minutes).

  • Measure the absorbance at 340 nm.

  • Subtract the absorbance of a blank (no this compound) from all readings.

  • Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Weighing & Dissolution SPE Solid-Phase Extraction (optional) Sample->SPE Filter 0.45 µm Filtration SPE->Filter HPLC HPLC System (Amino Column, RID) Filter->HPLC Data Data Acquisition (Peak Area) HPLC->Data Cal Calibration Curve Data->Cal Std This compound Standards Std->HPLC Result Concentration Determination Cal->Result

Caption: Workflow for this compound quantification by HPLC-RI.

Enzymatic_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification Plate Pipette Standards & Samples into 96-well Plate AddMix Add Master Mix to Wells Plate->AddMix MasterMix Prepare Reaction Master Mix Incubate Incubate at 37°C AddMix->Incubate Read Measure Absorbance at 340 nm Incubate->Read StdCurve Generate Standard Curve Read->StdCurve Calc Calculate this compound Concentration StdCurve->Calc

Caption: Workflow for this compound quantification by enzymatic assay.

Objective Comparison and Recommendations

FeatureHPLC-RIEnzymatic Assay
Specificity Can be challenging to resolve from other isomers without specialized columns or detectors.Potentially very high, depending on the specificity of the enzyme used.
Sensitivity Generally lower sensitivity compared to other HPLC detectors and some enzymatic assays.[7]Can be very sensitive, especially with fluorescent probes.[7]
Throughput Lower, as samples are analyzed sequentially.High, as it can be performed in a 96-well plate format, allowing for simultaneous analysis of many samples.
Cost Higher initial instrument cost. Solvents and columns represent ongoing operational costs.Lower initial equipment cost. Reagent costs can vary depending on the enzyme and other components.
Method Development Can be more time-consuming to develop and optimize a robust method.Can be simpler to set up if a specific enzyme is available.
Sample Matrix More robust for complex matrices, especially with appropriate sample cleanup.Can be more susceptible to interference from components in the sample matrix that affect enzyme activity.

Recommendations:

  • For routine quality control and quantification in relatively simple matrices where high throughput is not a primary concern, HPLC-RI is a reliable and well-established method. Its robustness and the universality of the detector make it a good choice for many applications.

  • For high-throughput screening or when high sensitivity is required for samples in a well-defined and clean matrix, a specific enzymatic assay would be the preferred method. The potential for high specificity and the ease of automation make it ideal for large-scale studies.

Ultimately, the choice of method will depend on the specific research question, the nature of the sample, the required sensitivity and throughput, and the available resources. For critical applications, cross-validation of results from both methods would provide the highest level of confidence in the quantitative data.

References

Safety Operating Guide

Proper Disposal of L-Talose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal procedures for L-Talose, a monosaccharide utilized in various research and development applications. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with the utmost care.[1][2] The toxicological properties of many research chemicals, including this compound, may not be fully understood. Therefore, following standard chemical hygiene and disposal practices is essential.

Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, a thorough hazard assessment should be conducted. Although this compound is an unnatural monosaccharide, it is soluble in water and only slightly soluble in methanol.[3]

Personal Protective Equipment (PPE): To minimize exposure during handling and disposal, the following PPE should be worn:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side shields.

  • Lab Coat: A standard laboratory coat is recommended to protect clothing.

This compound Disposal Protocols

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been contaminated with hazardous substances. Always consult and adhere to your institution's specific waste management policies and local, state, and federal regulations.

Disposal of Solid this compound Waste:

Uncontaminated, solid this compound, including leftover reagent and contaminated disposables (e.g., weighing paper, gloves), should be managed as non-hazardous solid waste.

  • Containerization: Collect solid this compound waste in a designated, sealed, and clearly labeled container.

  • Labeling: The container should be labeled as "this compound Waste, Non-Hazardous" or in accordance with your institution's guidelines for non-hazardous chemical waste.

  • Disposal: Dispose of the sealed container in the general laboratory trash, unless institutional or local regulations mandate a specific chemical waste stream for non-hazardous solids.

Disposal of Aqueous this compound Solutions:

Small quantities of dilute, uncontaminated aqueous solutions of this compound may be eligible for drain disposal, subject to the following conditions:

  • Consult Local Regulations: Verify with your institution's Environmental Health and Safety (EHS) department that drain disposal of non-hazardous, water-soluble carbohydrates is permitted.

  • Neutralization: Ensure the pH of the solution is between 5.5 and 10.5 before disposal.

  • Dilution: Flush the solution down a laboratory sink with a copious amount of cold water (a general guideline is a 100-fold excess of water).[4] This aids in the dilution of the substance within the wastewater system.

  • Quantity Limits: Be mindful of any daily or monthly limits your institution may have for the drain disposal of chemicals.

Disposal of Contaminated this compound Waste:

If this compound waste (solid or liquid) is contaminated with a hazardous substance, it must be disposed of as hazardous waste.

  • Segregation: Do not mix contaminated this compound waste with non-hazardous waste streams.[5]

  • Containerization: Collect the contaminated waste in a compatible, leak-proof container with a tightly fitting cap.[4][5]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and list all chemical constituents, including this compound and the contaminants, with their approximate concentrations.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.

Spill Management

In the event of an this compound spill:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Wear PPE: Ensure appropriate personal protective equipment is worn before initiating cleanup.

  • Containment and Cleanup: For solid spills, sweep up the material and place it in a suitable container for disposal.[6] For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the cleanup materials and any contaminated items as described in the disposal protocols above.

Quantitative Data Summary

At present, there is no specific quantitative data available regarding disposal limits or environmental concentration thresholds for this compound. The disposal procedures outlined are based on general best practices for non-hazardous, water-soluble laboratory chemicals.

ParameterValue
Hazard Classification Not classified as hazardous
Recommended Dilution for Drain Disposal >100-fold with water
pH Range for Drain Disposal 5.5 - 10.5

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Talose_Disposal start This compound Waste Generated is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated is_solid Is the waste solid or liquid? is_contaminated->is_solid No hazardous_waste Dispose as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes non_haz_solid Dispose as Non-Hazardous Solid Waste (Lab Trash) is_solid->non_haz_solid Solid drain_disposal Dispose via Sanitary Sewer with Copious Water is_solid->drain_disposal Liquid check_local_regs Consult Institutional and Local Regulations hazardous_waste->check_local_regs non_haz_solid->check_local_regs drain_disposal->check_local_regs

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

Essential Safety and Handling Protocols for L-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling any chemical, including the rare sugar L-Talose. While this compound is not classified as a hazardous substance, adhering to proper safety and handling protocols is crucial to minimize exposure and maintain a safe working environment.[1][2] This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should always precede any procedure involving this compound. The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.

PPE CategoryTypeStandard/SpecificationPurpose
Hand Protection Disposable nitrile glovesASTM D6319To prevent skin contact.
Eye Protection Safety glasses with side shieldsANSI Z87.1To protect eyes from dust particles.[3]
Body Protection Laboratory coatTo protect clothing and skin from spills.
Respiratory Protection Not generally required for small quantities. If dust is generated, a NIOSH-approved N95 respirator is recommended.NIOSH ApprovedTo prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan minimizes the risk of spills and exposure.

  • Preparation : Before handling this compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including scales, spatulas, and weighing papers.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of this compound. To minimize dust generation, avoid pouring the powder from a height. Use a spatula to transfer the solid.

  • Dissolving : If preparing a solution, add the weighed this compound to the solvent slowly while stirring to prevent splashing.

  • Post-Handling : Once the handling procedure is complete, thoroughly clean all equipment and the work area.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally, eye protection.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to ensure environmental safety and compliance with regulations.

  • Solid this compound Waste : Unused or waste this compound, along with contaminated items like weighing paper and gloves, should be disposed of as non-hazardous solid waste in the regular laboratory trash, unless institutional or local regulations specify otherwise.[4]

  • Aqueous Solutions : For small quantities of dilute this compound solutions, drain disposal with copious amounts of water is generally acceptable.[4] However, it is crucial to consult and adhere to your institution's specific waste management policies and local regulations. The pH of the solution should be near neutral before drain disposal.

  • Empty Containers : Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate can be disposed of down the drain. The clean, dry container can then be discarded in the regular trash.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe Ensure clean & organized space weigh 3. Weigh this compound don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution (if applicable) weigh->dissolve For solution preparation clean_area 5. Clean Work Area & Equipment weigh->clean_area If not making a solution dissolve->clean_area doff_ppe 6. Doff PPE clean_area->doff_ppe hand_hygiene 7. Hand Hygiene doff_ppe->hand_hygiene dispose 8. Dispose of Waste hand_hygiene->dispose Follow disposal plan

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Talose
Reactant of Route 2
L-Talose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.